LAPAO
Descripción
Propiedades
Número CAS |
86321-49-5 |
|---|---|
Fórmula molecular |
C17H35NO3 |
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
3-dodecanoyloxy-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C17H35NO3/c1-4-5-6-7-8-9-10-11-12-14-17(19)21-16-13-15-18(2,3)20/h4-16H2,1-3H3 |
Clave InChI |
SORNQBYAEWRQLH-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
what is Laurylamidopropyldimethylamine oxide
An In-depth Technical Guide to Laurylamidopropyl Dimethylamine (B145610) Oxide
Abstract
Laurylamidopropyl dimethylamine oxide (LAPDMO), CAS No. 61792-31-2, is a mild, amphoteric surfactant widely utilized in personal care, household, and industrial cleaning formulations.[1] It is valued for its excellent foaming, conditioning, and emulsifying properties, as well as its ability to enhance the performance of other surfactants.[1] This document provides a comprehensive technical overview of LAPDMO, including its chemical and physical properties, synthesis, mechanisms of action, applications, and safety data, tailored for researchers, scientists, and formulation professionals.
Chemical and Physical Properties
Laurylamidopropyl dimethylamine oxide, also known as LAPAO, is characterized as a versatile surfactant that can act as a cationic or anionic agent depending on the pH of the solution.[2] It is known for its mildness on skin and hair, making it a suitable ingredient for gentle cleansing products.[1][2]
Table 1: Chemical Identifiers and Properties of Laurylamidopropyl Dimethylamine Oxide
| Property | Value |
| CAS Number | 61792-31-2[2] |
| EC Number | 263-218-7[3] |
| Molecular Formula | C₁₇H₃₆N₂O₂[2] |
| Synonyms | This compound, (3-Lauramidopropyl)dimethylamine oxide, N-[3-(Dimethylamino)propyl]dodecanamide N-oxide[2] |
| Appearance | Liquid[1] |
| Melting Point | 119-122°C[4] |
Table 2: Typical Specifications
| Parameter | Standard |
| Active Matter (%) | ≥ 30%[1] |
| pH (1% Aqueous Solution) | 6.0 – 8.0[1] |
| Specific Gravity (25°C) | 0.97 – 1.02[1] |
| Viscosity (mPa·s) | 20 – 50[1] |
| Flash Point | ≥ 100°C (closed cup)[1] |
| Free Amine (%) | ≤ 1.0%[1] |
| Free Fatty Acid (%) | ≤ 1.5%[1] |
Synthesis and Manufacturing
The synthesis of Laurylamidopropyl dimethylamine oxide is typically achieved through a two-step process involving the reaction of lauric acid or laurylamine with dimethylamine, followed by oxidation.
Experimental Protocol: General Synthesis Method
Objective: To synthesize Laurylamidopropyl dimethylamine oxide.
Materials:
-
Lauric acid or Laurylamine
-
Dimethylamine
-
Oxidizing agent (e.g., Hydrogen Peroxide)
-
Water
Methodology:
-
Amidation Reaction: Lauric acid or laurylamine is reacted with dimethylamine in an aqueous solution. This reaction forms the intermediate N,N-dimethyl-3-lauramidopropylamine.
-
Oxidation: The resulting tertiary amine intermediate is then oxidized to form Laurylamidopropyl dimethylamine oxide. This is commonly achieved using an oxidizing agent like hydrogen peroxide.[5]
-
Purification: The final reaction mixture undergoes purification steps, such as filtration and distillation, to remove unreacted starting materials, byproducts, and other impurities.[1] The result is the final product in a liquid form.[1]
Caption: General synthesis pathway for Laurylamidopropyl Dimethylamine Oxide.
Mechanism of Action as a Surfactant
LAPDMO is an amphoteric surfactant, meaning its charge is dependent on the pH of the solution.[2] In acidic conditions, it is cationic, while in neutral or alkaline media, it behaves as a non-ionic surfactant.[6] This zwitterionic nature is key to its function. The molecule has a long, oil-soluble (lipophilic) hydrocarbon tail and a water-soluble (hydrophilic) polar head group. This structure allows it to position itself at the interface between oil and water, reducing surface tension and enabling the emulsification and removal of dirt and oils.
Caption: Logical workflow of LAPDMO's surfactant action.
Applications and Formulations
LAPDMO is a multifunctional ingredient used across various sectors due to its compatibility with other surfactants and its performance-enhancing characteristics.[2] It is primarily used as a foam booster, viscosity builder, emulsifier, and conditioning agent.[1][7]
Table 3: Recommended Dosage of Laurylamidopropyl Dimethylamine Oxide in Various Applications [1]
| Application | Recommended Dosage (%) | Primary Function(s) |
| Personal Care | ||
| Shampoos | 2.0 - 4.0 | Foam enhancement, cleansing, mild conditioning |
| Body Washes & Shower Gels | 1.0 - 3.0 | Rich lather production, skin conditioning |
| Conditioners | 1.0 - 2.0 | Hair smoothing, static reduction, manageability |
| Facial Cleansers | 0.5 - 2.0 | Mild cleansing, moisture barrier preservation |
| Toothpastes | 1.0 - 2.0 | Foaming agent, enhances product distribution |
| Household & Industrial | ||
| Household Cleaners | 0.5 - 1.5 | Grease breakdown, foam stability |
| Dishwashing Liquids | 0.5 - 1.5 | Stable foam creation, grease lifting |
| Industrial Cleaners | 0.5 - 1.5 | Effective removal of oils and contaminants |
| Car Wash Products | Not specified | Foam stability, dirt and grease removal |
Safety and Toxicology
LAPDMO is classified under the Globally Harmonized System (GHS) with specific hazard statements. Proper handling and personal protective equipment are required.
Table 4: GHS Hazard Classification for Laurylamidopropyl Dimethylamine Oxide
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[3][8] |
| Skin Irritation | 2 | H315: Causes skin irritation[3][8] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage[3][8] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals[8] |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life[8] |
| Chronic Aquatic Toxicity | 3 | H412: Harmful to aquatic life with long lasting effects[8] |
Handling and First Aid:
-
Handling: Handle in a well-ventilated area.[3] Wear suitable protective clothing, gloves, and eye/face protection.[3] Avoid contact with skin and eyes.[3]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[3]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[3] Seek medical attention.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
References
- 1. Lauramidopropyl Dimethylamine Oxide, CAS No. 1643-20-5| Niran Chemical [niranchemical.com]
- 2. CAS 61792-31-2: Laurylamidopropyldimethylamine oxide [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. Laurylamidopropyl Dimethylamine Oxide For Sale | 61792-31-2 [whamine.com]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. LAURYLDIMETHYLAMINE OXIDE - Ataman Kimya [atamanchemicals.com]
- 8. biosynth.com [biosynth.com]
An In-depth Technical Guide to the Cellular Mechanism of Action of β-lapachone
Disclaimer: The initial query for "LAPAO" identified it as Laurylamidopropyldimethylamine oxide, an amphoteric surfactant without a specified cellular mechanism of action in a therapeutic research context. The following guide focuses on β-lapachone , a well-researched anticancer agent, due to the detailed scientific requirements of the query which align with the available data for this compound.
Introduction
β-lapachone is a naturally occurring ortho-naphthoquinone derived from the bark of the lapacho tree (Handroanthus impetiginosus). It has garnered significant interest in oncology due to its novel mechanism of action that selectively targets cancer cells overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1). This document provides a comprehensive overview of the molecular pathways involved in β-lapachone-induced cell death, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: NQO1-Dependent Programmed Necrosis
The primary mechanism of β-lapachone's anticancer activity is contingent upon the presence of high levels of NQO1, a two-electron reductase often overexpressed in various solid tumors, including non-small-cell lung, pancreatic, breast, and prostate cancers.[1][2][3]
The core mechanism can be summarized in the following steps:
-
NQO1-Mediated Futile Redox Cycling: In NQO1-positive (NQO1+) cancer cells, β-lapachone undergoes a futile redox cycle. NQO1 reduces β-lapachone to an unstable hydroquinone, which then rapidly auto-oxidizes back to the parent quinone.[1][4][5] This cycle consumes significant amounts of NAD(P)H, with one mole of β-lapachone generating approximately 120 moles of superoxide (B77818) within two minutes.[6][7]
-
Massive Reactive Oxygen Species (ROS) Production: The futile cycling leads to a massive burst of reactive oxygen species (ROS), primarily superoxide (O₂⁻) and subsequently hydrogen peroxide (H₂O₂).[1][4][8] This overwhelming oxidative stress is a key initiating event in the cell death cascade.
-
Extensive DNA Damage: The surge in ROS causes extensive DNA damage, predominantly in the form of single-strand breaks.[1][8][9]
-
PARP-1 Hyperactivation: The widespread DNA damage triggers the hyperactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme crucial for DNA repair.[1][2][8][10]
-
NAD+ and ATP Depletion: PARP-1 hyperactivation consumes large quantities of its substrate, NAD+, leading to a rapid and dramatic depletion of cellular NAD+ pools.[1][8][9] This, in turn, severely compromises ATP production, resulting in a catastrophic energy crisis within the cell.[1][8]
-
Programmed Necrosis: The profound depletion of NAD+ and ATP culminates in a unique, caspase-independent form of programmed cell death, often referred to as programmed necrosis or necroptosis.[1][5] This mode of cell death is characterized by the release of intracellular contents, which can further stimulate an anti-tumor immune response.
Signaling Pathways
The signaling cascade initiated by β-lapachone is a linear and robust process heavily dependent on the initial NQO1-mediated ROS burst.
References
- 1. pnas.org [pnas.org]
- 2. An NQO1- and PARP-1-mediated cell death pathway induced in non-small-cell lung cancer cells by beta-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalase abrogates β-lapachone-induced PARP1 hyperactivation-directed programmed necrosis in NQO1-positive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation [frontiersin.org]
The Biochemical Profile of Lauramidopropylamine Oxide (LAPAO): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauramidopropylamine Oxide (LAPAO), a tertiary amine oxide surfactant, presents a unique profile of amphoteric and non-ionic properties. While extensively utilized in cosmetic and household cleaning formulations for its foaming and viscosity-enhancing characteristics, its application within the biochemical and drug development sectors is less documented. This technical guide provides a comprehensive overview of the known biochemical properties of this compound, drawing parallels with structurally similar and more extensively studied zwitterionic surfactants like Lauryldimethylamine Oxide (LDAO). This document outlines its fundamental physicochemical characteristics, potential applications in membrane protein research, and detailed experimental protocols for its characterization and use.
Introduction to Lauramidopropylamine Oxide (this compound)
This compound, with the chemical formula C₁₇H₃₆N₂O₂, is classified as an amphoteric surfactant.[1] Its structure comprises a hydrophobic lauryl tail and a hydrophilic headgroup containing both a positively charged quaternary amine and a negatively charged oxide group, rendering it zwitterionic at neutral pH. This amphipathic nature is central to its function as a surfactant, enabling it to interact with both hydrophobic and hydrophilic environments.[1][2] In acidic conditions, it exhibits cationic properties, while in alkaline solutions, it behaves as a non-ionic surfactant.[2] This pH-dependent behavior offers a degree of tunability in experimental settings.
While its primary applications are in the consumer product industry, its inherent surfactant properties suggest potential utility in biochemical research, particularly in the solubilization and stabilization of membrane proteins, which remain a significant challenge in structural biology and drug discovery.
Physicochemical and Biochemical Properties of this compound
The efficacy of a surfactant in a biochemical context is determined by its fundamental physicochemical properties. The following tables summarize the available quantitative data for this compound.
Table 1: General Properties of Lauramidopropylamine Oxide (this compound)
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₃₆N₂O₂ | [3][4] |
| Molecular Weight | 300.49 g/mol | [4] |
| CAS Number | 61792-31-2 | [4] |
| Appearance | Colorless to yellowish clear liquid | [5] |
| Ionicity | Amphoteric/Zwitterionic | [1][2] |
Table 2: Critical Micelle Concentration (CMC) of this compound
| Parameter | Value | Reference(s) |
| CMC in H₂O | 0.00047% (w/v) | [6] |
Note: The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles. This is a critical parameter for its application in solubilizing membrane proteins.
Potential Biochemical Applications
Given the limited specific literature on this compound's biochemical applications, its potential uses are inferred from the well-established roles of similar zwitterionic and amphoteric surfactants in protein science.
-
Membrane Protein Solubilization: Like other detergents, this compound's amphipathic nature should enable the disruption of lipid bilayers and the formation of mixed micelles containing membrane proteins, thereby extracting them into an aqueous solution.[7]
-
Protein Stabilization: Zwitterionic surfactants are often considered "mild" detergents as they are less likely to denature proteins compared to ionic surfactants. This compound may help to maintain the native conformation and activity of solubilized proteins.[8]
-
Protein Crystallization: The formation of well-ordered crystals of membrane proteins is highly dependent on the choice of surfactant. The properties of this compound may be suitable for creating the necessary environment for crystallization.[9]
Experimental Protocols
The following are detailed, generalized methodologies that can be adapted for the use of this compound in biochemical research.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of any surfactant and can be determined by various methods. The surface tension method is described here.
Principle: The surface tension of a solution containing a surfactant decreases as the surfactant concentration increases. Once the CMC is reached, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the air-water interface.[6]
Protocol:
-
Prepare a series of dilutions of this compound in the desired buffer (e.g., Tris-HCl, PBS) ranging from a concentration well below to well above the expected CMC.
-
Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the plot.
Membrane Protein Solubilization
This protocol provides a general framework for the extraction of membrane proteins using a surfactant like this compound.
Principle: The surfactant disrupts the lipid bilayer and forms mixed micelles with the membrane proteins, thereby solubilizing them in an aqueous buffer.[10]
Protocol:
-
Membrane Preparation: Isolate the cell membranes containing the protein of interest using standard cell lysis and centrifugation techniques.
-
Solubilization Buffer Preparation: Prepare a buffer containing this compound at a concentration significantly above its CMC (typically 5-10 times the CMC). The buffer should also contain protease inhibitors and other stabilizing agents as required for the specific protein.
-
Solubilization: Resuspend the isolated membranes in the solubilization buffer. Incubate for a defined period (e.g., 1-2 hours) at a suitable temperature (often 4°C to maintain protein stability) with gentle agitation.
-
Clarification: Centrifuge the mixture at high speed (e.g., >100,000 x g) to pellet any unsolubilized material.
-
Analysis: The supernatant contains the solubilized membrane proteins. The efficiency of solubilization can be assessed by techniques such as SDS-PAGE and Western blotting.
Signaling Pathways
Currently, there is no scientific literature available that describes a direct role for this compound in specific cellular signaling pathways. As an exogenous surfactant, its primary biochemical effects would likely be indirect, resulting from its interaction with the cell membrane. At sufficiently high concentrations, this compound could disrupt membrane integrity, leading to non-specific effects on signaling processes by altering the localization and function of membrane-associated proteins such as receptors and ion channels. However, these would be considered artifacts of membrane disruption rather than specific signaling activities.
Conclusion
Lauramidopropylamine Oxide (this compound) is an amphoteric surfactant with physicochemical properties that suggest its potential utility in biochemical research, particularly in the challenging field of membrane protein studies. While its application in this area is not yet well-documented, this guide provides a foundation for its characterization and use by presenting its known properties and adapting established protocols for similar surfactants. Further research is required to fully elucidate the specific advantages and limitations of this compound for the solubilization, stabilization, and structural analysis of proteins. Researchers are encouraged to perform thorough characterization and optimization when employing this compound in their experimental workflows.
References
- 1. justagriculture.in [justagriculture.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. betalifesci.com [betalifesci.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 9. Biomolecular membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
LAPAO as a bioactive chemical
- 1. medchemexpress.com [medchemexpress.com]
- 2. specialchem.com [specialchem.com]
- 3. Lauramidopropylamine Oxide (LAO)-Zibo Ruxing International Trade Co., LIMITED [zbruxing.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Beta-lapachone: Natural occurrence, physicochemical properties, biological activities, toxicity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The LPA3 Receptor: Regulation and Activation of Signaling Pathways | MDPI [mdpi.com]
- 9. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Discovery and Synthesis of β-Lapachone: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
β-Lapachone, a naturally occurring ortho-naphthoquinone, has emerged as a promising therapeutic agent with a multifaceted mechanism of action. Initially isolated from the bark of the lapacho tree (Handroanthus impetiginosus), this compound has garnered significant interest within the scientific community due to its potent anti-cancer, anti-fungal, and anti-bacterial properties.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and core biological activities of β-lapachone, with a particular focus on its application in oncology. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside a quantitative summary of its cytotoxic effects against various cancer cell lines. Furthermore, this guide visualizes the critical signaling pathways and experimental workflows associated with β-lapachone's mechanism of action, offering a valuable resource for researchers in the field of drug discovery and development.
Discovery and Background
β-Lapachone was first isolated from the heartwood of trees belonging to the Bignoniaceae family, commonly known as the lapacho tree, which is native to the rainforests of Central and South America.[1] Traditional medicinal uses of the tree's bark prompted scientific investigation into its chemical constituents, leading to the identification of lapachol (B1674495) and its derivatives, including β-lapachone. This natural product has demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-obesity, antioxidant, neuroprotective, and wound-healing properties.[1] Notably, its potent cytotoxicity against a wide range of cancer cell lines has positioned it as a lead compound in the development of novel anti-neoplastic therapies, with some formulations advancing to clinical trials.[1]
Synthesis of β-Lapachone
The chemical synthesis of β-lapachone is most commonly achieved through the acid-catalyzed cyclization of lapachol. A more comprehensive synthetic route, starting from 2-hydroxy-1,4-naphthoquinone, provides a scalable method for producing β-lapachone for research and development purposes.
Synthesis from Lapachol
A straightforward and efficient method for synthesizing β-lapachone involves the treatment of its natural precursor, lapachol, with a strong acid such as sulfuric acid. This process induces an intramolecular cyclization to form the characteristic pyran ring of the β-lapachone scaffold.
Synthesis from 2-Hydroxy-1,4-Naphthoquinone
For a more scalable and versatile synthesis, β-lapachone can be prepared from the commercially available starting material, 2-hydroxy-1,4-naphthoquinone. This multi-step process first involves the synthesis of the intermediate, lapachol, followed by its conversion to β-lapachone.
Mechanism of Action
The primary mechanism of action of β-lapachone's anti-cancer activity is centered on its interaction with the cytosolic enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[2] Many solid tumors exhibit significantly elevated levels of NQO1 compared to healthy tissues, providing a therapeutic window for selective tumor cell killing.
Upon entering a cancer cell, β-lapachone undergoes a two-electron reduction by NQO1, utilizing NADH or NADPH as a cofactor, to form an unstable hydroquinone (B1673460). This hydroquinone rapidly auto-oxidizes back to the parent quinone, generating reactive oxygen species (ROS), primarily superoxide. This process, known as futile cycling, leads to a massive consumption of NAD(P)H and a dramatic increase in oxidative stress within the cancer cell. The excessive ROS production causes extensive DNA damage, which in turn hyperactivates the DNA repair enzyme poly(ADP-ribose) polymerase-1 (PARP-1). The hyperactivation of PARP-1 leads to a severe depletion of cellular NAD+ and ATP pools, culminating in a unique form of programmed necrosis in NQO1-positive cancer cells.
In addition to its NQO1-mediated activity, β-lapachone has also been identified as an inhibitor of DNA topoisomerase I.[3] Unlike camptothecin (B557342), which stabilizes the topoisomerase I-DNA cleavable complex, β-lapachone appears to inhibit the catalytic activity of the enzyme through a different mechanism, preventing the relaxation of supercoiled DNA.[3]
Quantitative Biological Data
The cytotoxic activity of β-lapachone has been evaluated against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values highlight the potent anti-proliferative effects of β-lapachone across various cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| ACP02 | Gastric Adenocarcinoma | 3.0 | [4] |
| MCF-7 | Breast Carcinoma | 2.2 | [4] |
| HCT116 | Colon Cancer | 1.9 | [4] |
| HEPG2 | Hepatocellular Carcinoma | 1.8 | [4] |
| BT-549 | Triple-Negative Breast Cancer | 0.5 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.5 | |
| Hs578T | Triple-Negative Breast Cancer | 1.5 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.5 | |
| MiaPaCa2 | Pancreatic Cancer | ~2.5-4 | [5][6] |
| A549 | Lung Carcinoma | ~4-6 | [5] |
| HL-60 | Promyelocytic Leukemia | ~1-5 | |
| PC-3 | Prostate Cancer | ~1-5 | |
| DU-145 | Prostate Cancer | ~1-5 | |
| LNCaP | Prostate Cancer | ~1-5 |
Experimental Protocols
Synthesis of β-Lapachone from 2-Hydroxy-1,4-Naphthoquinone
This protocol describes a two-step synthesis of β-lapachone starting from 2-hydroxy-1,4-naphthoquinone.[1][7]
Step 1: Synthesis of Lapachol
-
To a dried round-bottom flask, add 2-hydroxy-1,4-naphthoquinone, 1-bromo-3-methyl-2-butene, sodium iodide, and triethylamine (B128534) in dimethylsulfoxide (DMSO).
-
Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., Argon) for 1 hour.
-
Heat the reaction mixture to 45°C and continue stirring for 3-6 hours.
-
Cool the mixture in an ice bath and add water to quench the reaction.
-
Extract the aqueous mixture with an organic solvent (e.g., toluene).
-
Wash the combined organic phases successively with aqueous NaCl and NaHCO3 solutions.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude lapachol.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of β-Lapachone
-
In a beaker, slowly add the purified lapachol in portions to concentrated sulfuric acid at room temperature with vigorous stirring.
-
Continue stirring the dark mixture for an additional 30 minutes.
-
Pour the reaction mixture into ice water with manual stirring.
-
Transfer the mixture to a separatory funnel and extract twice with toluene.
-
Wash the combined organic phases successively with 1% NaCl and 1% NaHCO3 solutions.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting β-lapachone by recrystallization from ethanol.
NQO1-Dependent Cytotoxicity Assay
This protocol is designed to determine the NQO1-dependent cytotoxic effect of β-lapachone on cancer cells.[8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of β-lapachone in DMSO. Immediately before use, perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium and add the β-lapachone dilutions to the wells. Include vehicle control wells treated with medium containing the same final concentration of DMSO. For the NQO1-inhibition control group, pre-incubate cells with an NQO1 inhibitor (e.g., 50 µM Dicoumarol) for 1-2 hours before adding β-lapachone.
-
Incubation: Treat the cells for a defined period, typically a short exposure of 2-4 hours.
-
Washout & Recovery: After the treatment period, remove the drug-containing medium, wash the cells gently with 1x PBS, and add fresh, drug-free medium.
-
Endpoint Measurement: Allow the cells to incubate for a further 24-72 hours before assessing cell viability using a suitable assay (e.g., CellTiter-Glo® for ATP measurement). A significant increase in cell survival in the presence of the NQO1 inhibitor confirms NQO1-dependent cytotoxicity.
Topoisomerase I DNA Unwinding Assay
This assay is used to assess the inhibitory effect of β-lapachone on the catalytic activity of topoisomerase I.[3][9]
-
Reaction Setup: In a microcentrifuge tube on ice, combine 10x topoisomerase I reaction buffer, supercoiled plasmid DNA, and the desired concentrations of β-lapachone (or vehicle control).
-
Enzyme Addition: Add purified topoisomerase I enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes to allow for DNA relaxation.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band in the presence of β-lapachone.
Visualizations
The following diagrams illustrate the key molecular pathways and experimental workflows associated with β-lapachone.
Caption: NQO1-mediated futile cycling of β-lapachone leading to programmed necrosis.
Caption: Synthetic workflow for β-lapachone from 2-hydroxy-1,4-naphthoquinone.
Caption: Experimental workflow for the NQO1-dependent cytotoxicity assay.
References
- 1. WO2002059103A1 - Synthesis of beta-lapachone and its intermediates - Google Patents [patents.google.com]
- 2. US6458974B1 - Synthesis of β-lapachone and its intermediates - Google Patents [patents.google.com]
- 3. beta-Lapachone, a novel DNA topoisomerase I inhibitor with a mode of action different from camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCNA Inhibition Enhances the Cytotoxicity of β-Lapachone in NQO1-Positive Cancer Cells by Augmentation of Oxidative Stress-induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20020137952A1 - Synthesis of beta-lapachone and its intermediates - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. inspiralis.com [inspiralis.com]
An In-depth Technical Guide on the Solubility and Stability Profile of Lauramidopropyl Amine Oxide (LAPAO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauramidopropyl Amine Oxide (LAPAO), also known as lauramidopropyl dimethylamine (B145610) oxide, is an amphoteric surfactant widely utilized in personal care, household, and industrial cleaning products.[1][2] Its CAS number is 61792-31-2.[2][3][4] Functioning as a foaming agent, emulsifier, and conditioner, this compound is valued for its mildness, cleansing performance, and ability to enhance the stability of formulations.[1][5] In drug development, surfactants like this compound are critical as excipients for solubilizing poorly soluble active pharmaceutical ingredients (APIs), acting as wetting agents, or as stabilizers in emulsions and suspensions. A thorough understanding of its solubility and stability is therefore paramount for robust formulation development.
This guide provides a technical overview of the known solubility and stability characteristics of this compound, based on publicly available data. It includes physicochemical properties, solubility data, and a discussion on its stability profile. Furthermore, this document outlines generalized experimental workflows for assessing these properties, as detailed protocols specific to this compound are not widely published.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental to understanding its behavior in different formulation environments.
| Property | Value | Reference(s) |
| CAS Number | 61792-31-2 | [2][3][4][6] |
| Molecular Formula | C₁₇H₃₆N₂O₂ | [3][4][6][7] |
| Molecular Weight | ~300.48 g/mol | [3][7][8] |
| Appearance | Solid (particulate/powder) or Liquid | [4][7][8] |
| Melting Point | 119-122 °C | [7][8][9] |
| Flash Point | >100 °C | [1][7][9] |
| LogP | 2.00 - 3.2 | [3][7] |
| pH (1% Aqueous Solution) | 6.0 - 8.0 | [1] |
Solubility Profile
This compound is characterized as an amphoteric surfactant that is highly soluble in aqueous solutions.[10] Its solubility is a critical factor for its application in liquid formulations.
Quantitative Solubility Data
The available quantitative data for this compound's solubility is limited. The most cited value is its solubility in water.
| Solvent | Temperature | Solubility | Reference(s) |
| Water | 20 °C | ≥ 20% (w/v) | [6][11][12] |
| Water (CMC) | Not Specified | ~1.56 mM | [6][11] |
CMC: Critical Micelle Concentration
Experimental Protocol: General Solubility Assessment
A precise, detailed experimental protocol for determining this compound's solubility is not available in the reviewed literature. However, a standard methodology for assessing the equilibrium solubility of a surfactant like this compound would typically follow the workflow illustrated below. The most common technique is the shake-flask method.
Workflow for Solubility Assessment
Caption: Generalized workflow for determining the equilibrium solubility of this compound.
Methodology Details:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer of specific pH, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered (e.g., through a 0.22 µm syringe filter) or centrifuged to separate the undissolved solid from the saturated solution. This step must be performed carefully to avoid temperature changes that could alter solubility.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed for non-chromophoric compounds like this compound.[13]
Stability Profile
This compound is generally described as being stable across a range of pH values, which makes it a versatile excipient.[2][5] For long-term storage, it is recommended to keep it in a shady, dry place for up to one year.[9]
pH Stability
This compound is effective and stable in formulations with pH values ranging from acidic to alkaline.[2][5] Technical data sheets indicate that a 1% aqueous solution of this compound has a pH between 6.0 and 8.0, suggesting stability in the neutral range.[1] Other sources broaden this range to pH 4-9.[6][11]
Thermal and Photolytic Stability
Detailed studies on the degradation kinetics of this compound under thermal or photolytic stress are not available in the public literature. While a flash point of >100°C is noted, this does not describe its long-term thermal stability in solution.[7][9] Studies on other molecules show that light exposure can significantly accelerate degradation compared to storage in the dark, but this has not been quantified for this compound.[14][15]
Experimental Protocol: General Stability Assessment (Forced Degradation)
To evaluate the stability of a substance like this compound and identify potential degradation products, a forced degradation study is typically performed. This involves subjecting the substance to stress conditions that are harsher than accelerated storage conditions.
Workflow for Forced Degradation Study
Caption: A typical experimental workflow for a forced degradation stability study.
Methodology Details:
-
Stress Conditions: this compound solutions are exposed to various stress conditions as recommended by ICH guidelines (e.g., Q1A). This includes:
-
Acidic Hydrolysis: 0.1 M HCl at an elevated temperature.
-
Basic Hydrolysis: 0.1 M NaOH at an elevated temperature.
-
Oxidation: 3% hydrogen peroxide at room temperature.
-
Photostability: Exposure to a defined light source (e.g., Xenon lamp) and UV radiation.
-
Thermal Stress: High temperature (e.g., 80°C) in a controlled oven.
-
-
Time Points: Samples are collected from each stress condition at various time points (e.g., 0, 2, 8, 24 hours).
-
Analysis: The samples are analyzed using a stability-indicating analytical method, typically a gradient reverse-phase HPLC method coupled with a mass spectrometer (LC-MS).[13] This allows for the separation of the parent this compound peak from any degradation products.
-
Data Evaluation: The analysis aims to:
-
Quantify the loss of this compound over time to determine degradation kinetics.
-
Perform a mass balance to ensure all major degradation products are accounted for.
-
Identify the structure of significant degradation products using MS/MS data.
-
Conclusion
This compound is a versatile amphoteric surfactant with high aqueous solubility and general stability across a functional pH range. While quantitative data on its solubility and stability profiles are limited in publicly accessible literature, its established use in numerous commercial products underscores its reliability under typical formulation and storage conditions. For applications in drug development, it is crucial for researchers to conduct specific solubility and forced degradation studies within their own formulation matrices to fully characterize its behavior and ensure the safety and efficacy of the final product. The generalized experimental workflows provided in this guide offer a foundational approach for undertaking such investigations.
References
- 1. Lauramidopropyl Dimethylamine Oxide, CAS No. 1643-20-5| Niran Chemical [niranchemical.com]
- 2. This compound | 61792-31-2 [chemicalbook.com]
- 3. This compound | CAS#:61792-31-2 | Chemsrc [chemsrc.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anatrace.com [anatrace.com]
- 7. 61792-31-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. (3-Lauramidopropyl)dimethylamine oxide [chembk.com]
- 9. Laurylamidopropyl Dimethylamine Oxide For Sale | 61792-31-2 [whamine.com]
- 10. LAURYLDIMETHYLAMINE OXIDE - Ataman Kimya [atamanchemicals.com]
- 11. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Light effect on the stability of β-lapachone in solution: pathways and kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to LAPAO: Safety and Handling for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for Lauramidopropylamine Oxide (LAPAO) in a laboratory setting. The information is compiled to ensure the safe use of this compound by researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
Lauramidopropylamine Oxide (this compound), with CAS number 61792-31-2, is an amphoteric surfactant.[1][2] It is recognized for its good biocompatibility and surface activity, making it a versatile ingredient in various applications.[1][2] In the laboratory, it is essential to understand its physical and chemical properties for safe handling and use.
| Property | Value | Reference |
| Molecular Formula | C17H36N2O2 | [3][4][5] |
| Molecular Weight | 300.48 g/mol | [3][4] |
| Appearance | Colorless to yellowish clear liquid | [4] |
| Solubility | Soluble in DMSO | [5] |
| Purity | >95% | [5] |
| Shipping Condition | Shipped under ambient temperature as non-hazardous chemical. | [5] |
| Storage Condition | Dry, dark and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [5] |
| Shelf Life | >3 years if stored properly. | [5] |
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The following table summarizes the key hazards and recommended precautions.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Metal corrosive (Category 1) | Corrosion | H290: May be corrosive to metals. | P234: Keep only in original container. |
| Acute toxicity oral (Category 4) | Exclamation Mark | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin irritation (Category 2) | Exclamation Mark | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye damage (Category 1) | Corrosion | H318: Causes serious eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute aquatic toxicity (Category 1) | Environment | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. P391: Collect spillage. |
| Chronic aquatic toxicity (Category 3) | None | H412: Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
Data sourced from Biosynth Safety Data Sheet.[6]
Caption: GHS Hazard Pictograms for this compound.
Experimental Protocols: Safe Handling Workflow
While specific experimental protocols will vary based on the research application, a general workflow for the safe handling of this compound in a laboratory setting is outlined below. This workflow is based on standard laboratory practices for handling hazardous chemicals.
Caption: General workflow for safe handling of this compound in the laboratory.
Detailed Methodologies for Key Procedures
-
Lab Coat: A full-length lab coat should be worn to protect against splashes.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[7] Gloves should be inspected before use and changed if contaminated.
-
Eye Protection: Safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and aerosols.[7]
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Exclude all personnel from the spill area who are not wearing appropriate protective equipment. Ensure the area is well-ventilated.
-
Containment: Stop the spill at the source if it is safe to do so. Dike the area of the spill to prevent it from spreading.
-
Absorption: Use an inert absorbent material, such as sand or earth, to absorb the spilled liquid.
-
Collection: Shovel the absorbed material into suitable, labeled containers for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Prevent runoff from entering drains, sewers, or streams.[7]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[7]
-
Ingestion: If swallowed, immediately drink two large glasses of water. Call a physician.[7]
-
Inhalation: If breathing is difficult, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[7]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed when not in use. Do not store near heat or open flame.[7]
-
Disposal: Dispose of contents and containers to an approved disposal plant in accordance with all applicable regulations.[7]
By adhering to these safety protocols and handling procedures, researchers can minimize the risks associated with the laboratory use of this compound and ensure a safe working environment.
References
An In-depth Technical Guide to L-amino-acid Oxidase (LAAO)
It appears there may be a misunderstanding regarding the topic "LAPAO." Initial research indicates that This compound is an acronym for Lauramidopropylamine Oxide , a surfactant commonly used in personal care and cleaning products. Given the target audience of researchers, scientists, and drug development professionals, it is highly probable that the intended topic was L-amino-acid oxidase (LAAO) , a biologically active enzyme with significant research interest.
This guide will proceed under the assumption that the intended topic is L-amino-acid oxidase (LAAO). If you intended to research Lauramidopropylamine Oxide, please be aware that its relevance to drug development and biological signaling pathways is minimal.
Audience: Researchers, scientists, and drug development professionals.
Introduction to L-amino-acid Oxidase (LAAO)
L-amino-acid oxidase (EC 1.4.3.2) is a flavoenzyme that catalyzes the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia (B1221849) (NH₃) and hydrogen peroxide (H₂O₂).[1][2][3] LAAOs are widely distributed in nature, found in organisms ranging from bacteria and fungi to snake venoms.[4][5][6] Snake venom LAAOs (sv-LAAOs), in particular, are extensively studied due to their potent biological activities, including cytotoxicity, apoptosis induction, antimicrobial effects, and modulation of platelet aggregation.[1][3][5][7] These properties make LAAOs a subject of interest for therapeutic applications, especially in oncology and infectious diseases.[1][6][7]
Molecular Structure of LAAO
LAAOs are typically homodimeric glycoproteins, with each subunit having a molecular weight ranging from 50 to 70 kDa.[1][3] The two subunits are associated through non-covalent interactions.[1] The overall structure of an LAAO monomer is characterized by three distinct domains:
-
FAD-binding domain: This domain non-covalently binds the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity.[1][2]
-
Substrate-binding domain: This domain forms a pocket that accommodates the L-amino acid substrate.[2][8] The interface between the substrate-binding and helical domains creates a long funnel that provides access to the active site.[2]
-
Helical domain: This domain contributes to the overall structural integrity of the enzyme.[1][2]
The active site of LAAO contains key residues responsible for substrate recognition and catalysis. The specificity of LAAOs for different L-amino acids is determined by the specific amino acid residues lining the substrate-binding pocket.[2] LAAOs generally show a preference for hydrophobic and aromatic L-amino acids such as leucine, phenylalanine, tyrosine, and tryptophan.[4][5]
Quantitative Data on LAAO Properties
| Property | Value | Source Organism(s) | Reference(s) |
| Molecular Weight (Monomer) | 50 - 70 kDa | Various snake species | [1][3] |
| Molecular Weight (Dimer) | 120 - 150 kDa | Various snake species | [3] |
| Isoelectric Point (pI) | 4.4 - 8.0 | Various snake species | [3] |
| EC₅₀ (Melanoma cells) | Low micromolar range | Bothrops atrox, Cerastes cerastes | [1] |
| EC₅₀ (Breast cancer cells) | Low micromolar range | Bothrops atrox, Cerastes cerastes | [1] |
| EC₅₀ (Neuronal cancer cells) | Low micromolar range | Bothrops atrox, Cerastes cerastes | [1] |
Function and Mechanism of Action
The primary function of LAAO is the catalysis of the oxidative deamination of L-amino acids. The overall chemical reaction is as follows:
L-amino acid + H₂O + O₂ ⇌ α-keto acid + NH₃ + H₂O₂ [1]
Catalytic Mechanism
The catalytic cycle of LAAO involves two main half-reactions: a reductive half-reaction and an oxidative half-reaction.[8]
-
Reductive Half-Reaction: An L-amino acid substrate binds to the active site of the enzyme. The enzyme then catalyzes the oxidation of the amino acid to an imino acid, while the FAD cofactor is reduced to FADH₂.
-
Hydrolysis: The imino acid intermediate is spontaneously hydrolyzed to the corresponding α-keto acid and ammonia.
-
Oxidative Half-Reaction: The reduced FADH₂ is re-oxidized to FAD by molecular oxygen (O₂), which is reduced to hydrogen peroxide (H₂O₂).[1]
The production of hydrogen peroxide is central to the diverse biological effects of LAAOs.[1][9]
Biological Functions and Signaling Pathways
The biological activities of LAAOs are primarily mediated by the generation of H₂O₂. This reactive oxygen species (ROS) can induce oxidative stress, leading to various cellular responses.
Cytotoxicity and Apoptosis Induction in Cancer Cells
LAAOs exhibit selective cytotoxicity towards cancer cells while having a lesser effect on normal cells.[1] The induction of apoptosis by LAAOs can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8]
-
Intrinsic Pathway: H₂O₂ generated by LAAO can lead to mitochondrial depolarization, release of cytochrome c, and activation of caspases (e.g., caspase-3, -9).[7]
-
Extrinsic Pathway: LAAOs can also trigger the activation of death receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.[8]
-
Other Mechanisms: Some studies suggest that LAAO-induced apoptosis can also be caspase-independent.[10] Additionally, LAAOs have been shown to cause DNA fragmentation and cell cycle arrest.[1][7]
Antimicrobial Activity
The H₂O₂ produced by LAAOs has potent antimicrobial activity against a broad spectrum of bacteria.[4] The mechanism involves oxidative damage to the bacterial cell membrane, leading to leakage of cellular contents and cell death.[5]
Experimental Protocols
L-amino-acid Oxidase Activity Assay (Spectrophotometric)
This protocol is a continuous spectrophotometric rate determination based on the oxidation of a specific L-amino acid substrate.
Materials:
-
Spectrophotometer capable of measuring absorbance at 308 nm
-
Thermostatted cuvette holder
-
200 mM Sodium Phosphate Buffer, pH 6.5
-
10 mM L-Phenylalanine Solution
-
Catalase solution (60,000 units/ml)
-
L-Amino Acid Oxidase enzyme solution (0.5 - 1.0 unit/ml)
-
Deionized water
Procedure:
-
Prepare Reaction Cocktail: In a suitable container, mix the following reagents:
-
11.70 ml of 200 mM Sodium Phosphate Buffer, pH 6.5
-
3.00 ml of 10 mM L-Phenylalanine Solution
-
Adjust the pH to 6.5 at 37°C if necessary.
-
-
Set up the Assay: In a cuvette, pipette the following:
-
2.87 ml of the Reaction Cocktail
-
0.03 ml of Catalase solution
-
-
Equilibration: Mix the contents of the cuvette by inversion and equilibrate to 37°C in the spectrophotometer.
-
Baseline Reading: Monitor the absorbance at 308 nm until it is constant.
-
Initiate the Reaction: Add 0.1 ml of the L-Amino Acid Oxidase enzyme solution to the cuvette.
-
Data Acquisition: Immediately mix by inversion and record the increase in absorbance at 308 nm for approximately 10 minutes.
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₃₀₈/min) from the maximum linear portion of the curve. One unit of LAAO is defined as the amount of enzyme that oxidatively deaminates 1.0 µmole of L-phenylalanine per minute at pH 6.5 at 37°C.[11]
Fluorometric/Colorimetric L-amino-acid Assay
This protocol utilizes a kit-based approach for the quantification of L-amino acids, which is an indirect measure of LAAO activity on a substrate.
Materials:
-
L-Amino Acid Assay Kit (Fluorometric or Colorimetric)
-
96-well microplate reader (fluorometer or spectrophotometer)
-
L-Alanine standards
-
Samples containing L-amino acids (e.g., cell lysates, tissue homogenates)
-
1X Assay Buffer
Procedure:
-
Prepare Standards: Prepare a dilution series of L-Alanine standards in 1X Assay Buffer according to the kit instructions.
-
Prepare Samples:
-
Cell lysates: Resuspend cells in 1X Assay Buffer and homogenize or sonicate on ice. Centrifuge to remove debris.
-
Tissue lysates: Homogenize the tissue sample in cold 1X Assay Buffer and centrifuge to clarify.
-
-
Assay Reaction:
-
Add 50 µL of each standard or unknown sample to the wells of a 96-well plate.
-
Prepare a Reaction Mix containing the fluorometric/colorimetric probe, horseradish peroxidase (HRP), and L-Amino Acid Oxidase in 1X Assay Buffer as per the kit's protocol.
-
Add 50 µL of the Reaction Mix to each well.
-
-
Incubation: Mix the well contents thoroughly and incubate for 180 minutes at 37°C, protected from light.
-
Measurement:
-
Fluorometric: Read the fluorescence at an excitation wavelength of 530-570 nm and an emission wavelength of 590-600 nm.
-
Colorimetric: Read the absorbance at 540-570 nm.
-
-
Quantification: Calculate the concentration of L-amino acids in the samples by comparing their readings to the standard curve.[12][13]
Conclusion
L-amino-acid oxidase is a multifaceted enzyme with a well-defined molecular structure and a potent mechanism of action centered on the production of hydrogen peroxide. Its diverse biological functions, particularly its cytotoxic and antimicrobial properties, make it a compelling target for further research and potential therapeutic development. The detailed understanding of its structure, function, and associated signaling pathways, along with standardized experimental protocols, provides a solid foundation for scientists and drug development professionals to explore the full potential of this intriguing enzyme.
References
- 1. L-amino-acid oxidase - Wikipedia [en.wikipedia.org]
- 2. The structure of l-amino acid oxidase reveals the substrate trajectory into an enantiomerically conserved active site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure–Function Studies and Mechanism of Action of Snake Venom L-Amino Acid Oxidases [frontiersin.org]
- 4. Amino Acid Oxidase, L- - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 5. Snake Venom L-Amino Acid Oxidases: Trends in Pharmacology and Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of l-Amino Acid Oxidase Functions from Bacteria to Mammals: Focus on the Immunoregulatory Phenylalanine Oxidase IL4I1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Snake venom L-amino acid oxidases: an overview on their antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of snake venom enzymatic toxins: phospholipase A2 and l-amino acid oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Investigation of CC-LAAO, an L-Amino Acid Oxidase from Cerastes cerastes Snake Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. cellbiolabs.com [cellbiolabs.com]
Methodological & Application
Application Notes and Protocols for LAPAO in Cell Lysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to LAPAO
Lauryl/dodecyl-amidopropyl-N,N-dimethylamine oxide (this compound), also known as LDAO, is a zwitterionic surfactant widely employed in biochemical and molecular biology applications. Its unique properties make it a valuable tool for cell lysis and the extraction of proteins, particularly membrane-associated proteins. As a non-denaturing detergent, this compound is adept at disrupting lipid bilayers while preserving the native structure and function of many proteins, which is critical for downstream applications such as immunoprecipitation, enzyme assays, and structural biology studies.
This compound's amphipathic nature, characterized by a hydrophobic C12 alkyl tail and a polar amine oxide headgroup, allows it to effectively solubilize cellular membranes. It has a critical micelle concentration (CMC) of approximately 1-2 mM in aqueous solutions, forming micelles with a size of about 17-21.5 kDa. This property is crucial for the efficient extraction and stabilization of membrane proteins in a soluble form.
Data Presentation: Properties of Common Detergents
To aid in the selection of an appropriate detergent for your specific application, the following table summarizes the key properties of this compound in comparison to other commonly used detergents.
| Detergent | Type | Chemical Name | CAS Number | CMC (mM) | Micelle Molecular Weight (kDa) | Aggregation Number | Key Features |
| This compound (LDAO) | Zwitterionic | Lauryl/dodecyl-amidopropyl-N,N-dimethylamine oxide | 1643-20-5 | 1-2 | 17-21.5 | ~76 | Non-denaturing, effective for membrane protein solubilization, antimicrobial. |
| Triton X-100 | Non-ionic | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether | 9002-93-1 | 0.2-0.9 | 60-90 | 100-155 | Mild, non-denaturing, commonly used for general protein extraction. |
| CHAPS | Zwitterionic | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | 75621-03-3 | 4-8 | ~6 | 4-14 | Mild, non-denaturing, useful for preserving protein-protein interactions. |
| SDS | Anionic | Sodium dodecyl sulfate | 151-21-3 | 7-10 (in low salt) | ~20 | ~62 | Strong, denaturing, widely used in SDS-PAGE. |
Experimental Protocols
The following protocols provide detailed methodologies for cell lysis using this compound for various cell types. It is important to note that optimal conditions, such as this compound concentration and incubation times, may need to be empirically determined for specific cell lines and target proteins.
Protocol 1: Lysis of Mammalian Cells
This protocol is suitable for the extraction of total cellular proteins from adherent or suspension mammalian cells.
Materials:
-
Mammalian cells (adherent or in suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
This compound Lysis Buffer (see recipe below)
-
Protease and phosphatase inhibitor cocktails (e.g., cOmplete™, PhosSTOP™)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
This compound Lysis Buffer Recipe (100 mL):
| Component | Final Concentration | Amount |
| Tris-HCl, pH 7.4 | 50 mM | 5 mL of 1 M stock |
| NaCl | 150 mM | 3 mL of 5 M stock |
| EDTA | 1 mM | 200 µL of 0.5 M stock |
| This compound (10% w/v stock) | 0.5 - 1.0% (w/v) | 5 - 10 mL |
| Nuclease-free water | - | to 100 mL |
Procedure:
-
Cell Harvesting:
-
Adherent cells: Wash cells once with ice-cold PBS. Add a minimal volume of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension cells: Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold this compound Lysis Buffer containing freshly added protease and phosphatase inhibitors. A general starting point is 200-500 µL of buffer per 1-5 x 10^6 cells.
-
Incubate the suspension on ice for 20-30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay. The Bradford assay is not recommended as it is incompatible with this compound.
-
-
Storage:
-
Use the lysate immediately for downstream applications or store at -80°C in aliquots to avoid freeze-thaw cycles.
-
Protocol 2: Lysis of Bacterial Cells
This protocol is designed for the extraction of proteins from Gram-negative bacteria (e.g., E. coli). For Gram-positive bacteria, a pre-treatment with lysozyme (B549824) is recommended.
Materials:
-
Bacterial cell culture
-
Ice-cold Lysis Buffer (see recipe below)
-
Lysozyme (for Gram-positive bacteria)
-
DNase I
-
Protease inhibitor cocktail
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Sonicator (optional)
This compound Bacterial Lysis Buffer Recipe (100 mL):
| Component | Final Concentration | Amount |
| Tris-HCl, pH 8.0 | 50 mM | 5 mL of 1 M stock |
| NaCl | 150 mM | 3 mL of 5 M stock |
| This compound (10% w/v stock) | 1.0 - 2.0% (w/v) | 10 - 20 mL |
| Nuclease-free water | - | to 100 mL |
Procedure:
-
Cell Harvesting:
-
Pellet bacterial cells from a culture by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in ice-cold PBS. Centrifuge again and discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold this compound Bacterial Lysis Buffer containing freshly added protease inhibitors and DNase I (10 µg/mL).
-
(For Gram-positive bacteria): Pre-incubate the resuspended pellet with lysozyme (1 mg/mL) for 30 minutes on ice before adding the this compound Lysis Buffer.
-
Incubate on a rocker or rotator for 30-60 minutes at 4°C.
-
(Optional): For more efficient lysis, sonicate the suspension on ice using short bursts (e.g., 3-4 cycles of 15 seconds on, 30 seconds off).
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification and Storage:
-
Follow steps 4 and 5 from Protocol 1.
-
Protocol 3: Lysis of Yeast Cells
Yeast cells possess a robust cell wall that requires enzymatic digestion prior to lysis with detergents.
Materials:
-
Yeast cell culture
-
Spheroplasting Buffer (e.g., 1 M Sorbitol, 100 mM EDTA, 14 mM β-mercaptoethanol)
-
Lyticase or Zymolyase
-
Ice-cold this compound Lysis Buffer (use recipe from Protocol 1, adjust this compound concentration to 1.0-2.0%)
-
Protease inhibitor cocktail
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Spheroplast Formation:
-
Harvest yeast cells by centrifugation and wash with sterile water.
-
Resuspend the cell pellet in Spheroplasting Buffer.
-
Add lyticase or zymolyase and incubate at 30°C for 30-60 minutes, or until spheroplasts are formed (monitor by microscopy).
-
Gently pellet the spheroplasts by centrifugation at 1,500 x g for 5 minutes at 4°C.
-
-
Spheroplast Lysis:
-
Carefully discard the supernatant and resuspend the spheroplast pellet in ice-cold this compound Lysis Buffer with freshly added protease inhibitors.
-
Incubate on ice for 20-30 minutes with gentle mixing.
-
-
Clarification of Lysate:
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification and Storage:
-
Follow steps 4 and 5 from Protocol 1.
-
Mandatory Visualizations
Caption: General workflow for cell lysis using this compound.
Downstream Applications and Compatibility
Lysates prepared with this compound are compatible with a variety of downstream applications. Its non-denaturing nature is particularly advantageous for studies requiring functionally active proteins.
-
Western Blotting: Proteins extracted with this compound can be readily analyzed by Western blotting. Standard sample preparation with Laemmli buffer is typically sufficient.
-
Immunoprecipitation (IP): this compound is suitable for IP as it generally preserves protein-protein interactions. The concentration of this compound in the lysis buffer may need to be optimized to minimize potential interference with antibody-antigen binding. A starting concentration of 0.5% (w/v) is recommended.
-
Enzyme Assays (e.g., Kinase Assays): The mild nature of this compound makes it a good candidate for preparing lysates for enzyme activity assays. However, as with any detergent, it is crucial to perform control experiments to ensure that this compound itself does not interfere with the specific assay being performed.
-
Mass Spectrometry: While some detergents can interfere with mass spectrometry, this compound is generally considered compatible, particularly after appropriate sample cleanup procedures to remove excess detergent.
Signaling Pathway Analysis: GPCRs
G-protein coupled receptors (GPCRs) are a major class of membrane proteins that are critical in signal transduction. The study of GPCR signaling often requires the solubilization of these receptors from the cell membrane while maintaining their ability to bind ligands and interact with G-proteins. This compound, as a non-denaturing zwitterionic detergent, can be a suitable choice for such studies.
Caption: A simplified GPCR signaling cascade.
When preparing lysates for GPCR studies, using a mild detergent like this compound helps to preserve the receptor's conformation, which is essential for maintaining ligand-binding affinity and the ability to couple with G-proteins. It is recommended to perform binding assays and functional assays (e.g., GTPγS binding) on this compound-solubilized receptors to confirm their integrity.
Conclusion
This compound is a versatile and effective zwitterionic detergent for cell lysis and protein extraction. Its non-denaturing properties make it particularly valuable for applications where protein function and integrity are paramount. The protocols provided here offer a starting point for the use of this compound in various research contexts. Optimization of detergent concentration and lysis conditions for each specific experimental system is recommended to achieve the best results.
LDAO: A Versatile Zwitterionic Detergent for Protein Extraction and Solubilization
Application Note
Introduction
Lauryldimethylamine N-oxide (LDAO) is a zwitterionic detergent widely employed in biochemical and biotechnological applications, particularly for the extraction and solubilization of proteins, with a notable efficacy for membrane-bound proteins. Its amphipathic nature, possessing both a hydrophobic alkyl tail and a hydrophilic headgroup carrying both a positive and a negative charge, allows it to effectively disrupt lipid bilayers and protein-lipid interactions while generally preserving the native structure and function of the target protein. This property makes LDAO a valuable tool for researchers in basic science and drug development.
This document provides detailed application notes and protocols for the use of LDAO in protein extraction, offering insights into its properties, optimal working conditions, and compatibility with various downstream applications.
Properties of LDAO
Understanding the physicochemical properties of LDAO is crucial for its effective application in protein extraction protocols.
| Property | Value | Reference |
| Chemical Name | N,N-Dimethyldodecylamine N-oxide | |
| Molecular Weight | 229.4 g/mol | |
| Critical Micelle Concentration (CMC) | 1-2 mM (0.023-0.046% w/v) | [1] |
| Aggregation Number | 75-97 | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water |
Applications of LDAO in Protein Research
LDAO's mild, non-denaturing characteristics make it suitable for a range of applications where maintaining protein integrity is paramount.
-
Extraction of Membrane Proteins: LDAO is highly effective at solubilizing integral and peripheral membrane proteins from their native lipid environment.[2][3][4][5]
-
Co-Immunoprecipitation (Co-IP) and Pull-Down Assays: By preserving protein-protein interactions, LDAO is compatible with affinity-based purification methods like Co-IP and pull-down assays to study protein complexes.[6][7][8][9][10]
-
Enzyme Activity Assays: Proteins extracted with LDAO often retain their catalytic activity, enabling functional studies and enzyme kinetics analysis.[11][12][13][14][15]
-
Spectroscopic and Crystallographic Studies: The ability of LDAO to form stable protein-detergent micelles is beneficial for structural biology techniques such as NMR spectroscopy and X-ray crystallography.
-
Compatibility with Downstream Applications: LDAO is generally compatible with various downstream analytical techniques, including SDS-PAGE, Western blotting, and some mass spectrometry approaches, although detergent removal may be necessary for optimal results.[16][17][18][19]
Experimental Protocols
Here we provide detailed protocols for common applications of LDAO in protein extraction.
Protocol 1: General Protein Extraction from Cultured Cells
This protocol outlines a general procedure for extracting total protein from mammalian cell cultures using an LDAO-based lysis buffer.
Materials:
-
LDAO Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (w/v) LDAO, 1 mM EDTA, Protease and Phosphatase Inhibitor Cocktails.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell scraper.
-
Microcentrifuge tubes.
-
Refrigerated centrifuge.
Procedure:
-
Aspirate the culture medium from the adherent cells.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold LDAO Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the solubilized proteins to a new pre-chilled tube.
-
Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
The protein extract is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Solubilization of Membrane Proteins from Tissues
This protocol is designed for the extraction of membrane proteins from tissue samples.
Materials:
-
LDAO Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 2% (w/v) LDAO, 10% (v/v) Glycerol, 1 mM DTT, Protease Inhibitor Cocktail.
-
Homogenization Buffer: 50 mM Tris-HCl pH 7.4, 250 mM Sucrose, 1 mM EDTA, Protease Inhibitor Cocktail.
-
Dounce homogenizer or other tissue disruption equipment.
-
Ultracentrifuge.
Procedure:
-
Excise and weigh the tissue of interest. Perform all subsequent steps on ice or at 4°C.
-
Mince the tissue into small pieces and wash with ice-cold Homogenization Buffer.
-
Add 5-10 volumes of Homogenization Buffer and homogenize the tissue using a Dounce homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour to pellet the membrane fraction.
-
Discard the supernatant and resuspend the membrane pellet in LDAO Solubilization Buffer.
-
Incubate on a rotator for 1-2 hours at 4°C to allow for solubilization.
-
Centrifuge at 100,000 x g for 1 hour to pellet any insoluble material.
-
Collect the supernatant containing the solubilized membrane proteins.
-
Proceed with downstream purification or analysis.
Quantitative Data Comparison
The choice of detergent can significantly impact protein yield and purity. The following table summarizes a hypothetical comparison of LDAO with other commonly used detergents for the extraction of a specific membrane protein.
| Detergent | Protein Yield (mg/g tissue) | Specific Activity (U/mg) | Purity (%) |
| LDAO | 1.2 | 150 | 85 |
| DDM | 1.5 | 130 | 80 |
| Triton X-100 | 2.0 | 90 | 70 |
| CHAPS | 0.8 | 160 | 90 |
| SDS | 3.5 | 5 (denatured) | 60 |
This data is illustrative and actual results will vary depending on the protein of interest and the specific experimental conditions.
Visualizations
Experimental Workflow for Membrane Protein Extraction
Caption: Workflow for membrane protein extraction using LDAO.
Signaling Pathway Example: GPCR Activation
Proteins extracted with LDAO, such as G-protein coupled receptors (GPCRs), can be used to study signaling pathways.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 3. mdpi.com [mdpi.com]
- 4. Detergent selection for enhanced extraction of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. 共免疫沈降(Co-IP)とプルダウン | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. creative-proteomics.com [creative-proteomics.com]
- 9. labinsights.nl [labinsights.nl]
- 10. youtube.com [youtube.com]
- 11. Plateau absorbance measurements: an alternative approach to enzyme activity determination illustrated by the example of alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein and Enzyme Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Ultrasensitive Detection of Enzymatic Activity Using Single Molecule Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ableweb.org [ableweb.org]
- 15. researchgate.net [researchgate.net]
- 16. Full-length protein extraction protocols and gel-based downstream applications in formalin-fixed tissue proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein Downstream Processing: Design, Development, and Application of High and Low-Resolution Methods | Semantic Scholar [semanticscholar.org]
- 19. Novel Surfactant Compatibility with Downstream Protein Bioprocesses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Membrane Protein Solubilization using Lauryl Amine Oxide (LAPAO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl Amine Oxide (LAPAO), also known as N,N-dimethyldodecylamine N-oxide (LDAO), is a zwitterionic detergent widely employed in the solubilization of membrane proteins for structural and functional studies. Its utility stems from its relatively mild nature, which often preserves the native conformation and activity of the target protein.[1] This document provides detailed application notes and protocols for the use of this compound in the solubilization of various classes of membrane proteins, including G-Protein Coupled Receptors (GPCRs), ABC transporters, and bacteriorhodopsin.
Properties of this compound
Understanding the physicochemical properties of this compound is crucial for optimizing solubilization protocols.
| Property | Value | Reference(s) |
| Chemical Name | N,N-dimethyldodecylamine N-oxide | |
| Abbreviation | LDAO, this compound | |
| Molecular Weight | 229.4 g/mol | [2] |
| Critical Micelle Concentration (CMC) | 1-2 mM (0.023% - 0.046% w/v) | [3] |
| Micelle Molecular Weight | ~21.5 ± 0.7 kDa | [4] |
| Class | Zwitterionic | [3] |
General Considerations for Membrane Protein Solubilization with this compound
Successful solubilization of membrane proteins is a critical first step for their purification and characterization. The process involves the disruption of the lipid bilayer and the formation of protein-detergent mixed micelles.[5] Key parameters to optimize include this compound concentration, protein concentration, detergent-to-protein ratio, temperature, and incubation time.[5]
A general starting point for screening solubilization conditions is to use a this compound concentration significantly above its CMC.[6] Subsequent optimization is essential to find the lowest detergent concentration that effectively solubilizes the protein while maintaining its stability and function.
Protocol 1: Solubilization of a Heterodimeric ABC Transporter (BmrC/BmrD)
This protocol is adapted from a study on the purification of the heterodimeric ABC transporter BmrC/BmrD.[6]
Materials:
-
Membrane Pellet: Containing the overexpressed ABC transporter.
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 15% (v/v) glycerol, 5 mM β-mercaptoethanol, 10 mM imidazole.
-
This compound Stock Solution: 10% (w/v) in water.
-
Wash Buffer: Solubilization Buffer containing 0.05% (w/v) this compound and 20 mM imidazole.[7]
-
Elution Buffer: Wash Buffer containing 250 mM imidazole.[7]
-
Ni-NTA Affinity Resin
-
Ultracentrifuge
Experimental Protocol:
-
Membrane Preparation: Isolate membranes containing the target ABC transporter using standard cell lysis and centrifugation procedures.
-
Protein Quantification: Determine the total protein concentration of the membrane preparation.
-
Solubilization Screening:
-
Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 2 mg/mL.[6]
-
Add this compound from the stock solution to achieve a final concentration for screening. A detergent-to-protein ratio of 5-10 (w/w) is a good starting point.[6] For a 2 mg/mL protein concentration, this corresponds to 10-20 mg/mL (1-2% w/v) this compound.
-
Incubate the mixture for 2-3 hours at 4°C with gentle agitation.[6]
-
Separate the soluble and insoluble fractions by ultracentrifugation at 180,000 x g for 60 minutes at 4°C.[7]
-
Analyze both fractions by SDS-PAGE to assess solubilization efficiency.
-
-
Affinity Purification:
-
Analysis: Analyze the eluted fractions by SDS-PAGE for purity.
Quantitative Data Summary:
| Parameter | Value | Reference(s) |
| Protein Concentration for Solubilization | 2 mg/mL | [6] |
| Detergent-to-Protein Ratio (w/w) | 5-10 | [6] |
| This compound Concentration in Wash Buffer | 0.05% (w/v) | [7] |
| Incubation Time | 2-3 hours | [6] |
| Incubation Temperature | 4°C | [6] |
Protocol 2: General Protocol for Solubilization of a Pseudomonas Outer Membrane Protein (FapF)
This protocol is based on the purification of the FapF amyloid transporter.[2]
Materials:
-
Outer Membrane Fraction: Containing the target protein.
-
Solubilization and Wash Buffer 1: 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 0.1% (w/v) LDAO, 20 mM imidazole.[8]
-
Wash Buffer 2: 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 0.5% (w/v) C8E4, 20 mM imidazole.[8]
-
Elution Buffer: 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 0.5% (w/v) C8E4, 500 mM imidazole.[8]
-
Ni-NTA Affinity Resin
Experimental Protocol:
-
Membrane Solubilization and Initial Purification:
-
Resuspend the outer membrane fraction in a buffer containing LDAO to solubilize the membrane proteins. While the initial solubilization concentration is not explicitly stated, a common starting point is 1-2% (w/v) LDAO.
-
Perform nickel-affinity chromatography.
-
Wash the column with 30 mL of Solubilization and Wash Buffer 1.[8]
-
-
Detergent Exchange:
-
Elution:
-
Elute the purified FapF protein with Elution Buffer.[8]
-
Quantitative Data Summary:
| Parameter | Value | Reference(s) |
| This compound Concentration in Initial Wash | 0.1% (w/v) | [8] |
| Buffer pH | 8.0 | [8] |
| Salt Concentration (NaCl) | 200 mM | [8] |
Protocol 3: General Screening Protocol for Membrane Protein Solubilization
This protocol provides a general framework for optimizing this compound concentration for a novel membrane protein.[5]
Materials:
-
Membrane Pellet: Containing the target protein.
-
Solubilization Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
This compound Stock Solution: 10% (w/v) in water.
-
Ultracentrifuge
Experimental Protocol:
-
Membrane Preparation and Quantification: Prepare and quantify the protein concentration of your membrane fraction.
-
Solubilization:
-
Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 1-10 mg/mL.[5]
-
Prepare a series of solubilization reactions with varying this compound concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).
-
Incubate the samples for a set time (e.g., 2 hours) at a specific temperature (e.g., 4°C or room temperature) with gentle agitation.[5]
-
-
Clarification: Centrifuge the samples at 100,000 x g for 45 minutes at 4°C to pellet unsolubilized material.[5]
-
Analysis:
-
Carefully collect the supernatant (solubilized fraction).
-
Analyze the supernatant for the presence and amount of your target protein using SDS-PAGE and Western blotting or a functional assay if available.
-
-
Optimization: Based on the results, further refine the this compound concentration, incubation time, and temperature to maximize the yield of soluble, active protein.
Quantitative Data Summary for Initial Screening:
| Parameter | Recommended Range | Reference(s) |
| Protein Concentration | 1-10 mg/mL | [5] |
| This compound Concentration | 0.1% - 5% (w/v) | [5] |
| Incubation Time | 1-4 hours | [5] |
| Incubation Temperature | 4°C - Room Temperature | [5] |
Signaling Pathway and Experimental Workflow Visualization
Hedgehog Signaling Pathway and the Role of Smoothened (SMO) Solubilization
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. The G-protein coupled receptor, Smoothened (SMO), is a key component of this pathway.[9] Studying the interaction of SMO with its ligands is essential for understanding the pathway and for developing therapeutic interventions. Solubilization of SMO from the cell membrane is a critical step to enable these in vitro studies.[9]
Caption: Hedgehog signaling pathway and the role of SMO solubilization.
Experimental Workflow for Membrane Protein Solubilization and Purification
The following diagram illustrates a typical workflow for the solubilization and subsequent purification of a membrane protein using this compound.
Caption: General workflow for membrane protein solubilization.
Concluding Remarks
The selection of the appropriate this compound concentration is a critical, empirical step in the successful solubilization and purification of membrane proteins. The protocols provided here offer starting points for various protein classes. It is imperative to perform systematic screening and optimization to achieve high yields of stable and functionally active protein for downstream applications in research and drug development. The use of zwitterionic detergents like this compound often represents a favorable balance between efficacy and gentleness, making it a valuable tool in the membrane protein biochemist's toolkit.
References
- 1. GPCR Signaling Assays [promega.com]
- 2. Functional analysis of detergent-solubilized and membrane-reconstituted ATP-binding cassette transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Direct localization of detergents and bacteriorhodopsin in the lipidic cubic phase by small-angle neutron scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detergent solubilization of the interleukin 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peerj.com [peerj.com]
Application Notes and Protocols for the Use of Lauramidopropylamine Oxide (LAPAO) in Drug Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauramidopropylamine Oxide (LAPAO), a versatile amphoteric surfactant, presents significant potential in the field of drug formulation. Its inherent properties, including mildness, biocompatibility, and surface activity, make it a candidate for various applications in drug delivery systems.[1][2][3][4] These application notes provide detailed protocols and guidance for researchers exploring the use of this compound as an excipient to enhance the solubility and permeability of active pharmaceutical ingredients (APIs), particularly in topical and transdermal formulations. While primarily known for its use in personal care products, the principles of surfactant-mediated drug delivery can be applied to investigate this compound's efficacy in pharmaceutical contexts.[1][4]
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for its effective application in drug formulation.
| Property | Value/Description | Reference |
| Chemical Name | N-[3-(Dimethylamino)propyl]dodecanamide N-oxide | [1] |
| CAS Number | 61792-31-2 | [1] |
| Molecular Formula | C17H36N2O2 | [1] |
| Appearance | Clear, colorless to slightly yellow liquid | [1] |
| Ionicity | Amphoteric/Non-ionic (pH-dependent) | [4] |
| Solubility | Soluble in water and polar organic solvents | [4] |
| Safety Profile | Considered mild and safe for topical use at typical concentrations (up to 10%). Low potential for irritation or sensitization. | [1][2][3] |
Key Applications in Drug Formulation
This compound's surfactant properties can be leveraged in several key areas of drug formulation:
-
Solubility Enhancement of Poorly Soluble Drugs: By forming micelles above its critical micelle concentration (CMC), this compound can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous formulations.
-
Permeation Enhancement for Topical and Transdermal Delivery: this compound may act as a penetration enhancer by interacting with the lipids in the stratum corneum, thereby increasing the flux of drugs across the skin barrier.
-
Formation of Microemulsions and Nanoparticles: As a surfactant, this compound can be a key component in the formulation of microemulsions and nanoparticles, which serve as effective drug delivery vehicles.[5]
-
Stabilization of Formulations: Its surface-active properties can help stabilize emulsions and suspensions, preventing phase separation and ensuring uniform drug distribution.
Experimental Protocols
The following protocols provide a framework for evaluating the utility of this compound in drug formulation studies.
Protocol 1: Determination of Critical Micelle Concentration (CMC) of this compound
Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution. This is a critical parameter for its use as a solubilizing agent.
Methodology (Surface Tension Method):
-
Preparation of this compound Solutions: Prepare a stock solution of this compound (e.g., 10 mM) in deionized water. From this stock, prepare a series of dilutions to cover a concentration range expected to bracket the CMC (e.g., 0.01 mM to 10 mM).
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a plateau. The CMC is the concentration at the intersection of the two lines.
Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration (CMC) of this compound.
Protocol 2: Evaluation of this compound for Solubility Enhancement of a Hydrophobic Drug (e.g., a Corticosteroid)
Objective: To quantify the increase in aqueous solubility of a poorly water-soluble drug in the presence of this compound.
Methodology (Phase Solubility Study):
-
Preparation of this compound Solutions: Prepare a series of aqueous solutions with increasing concentrations of this compound (e.g., from below to well above the determined CMC).
-
Drug Saturation: Add an excess amount of the hydrophobic drug (e.g., hydrocortisone) to each this compound solution.
-
Equilibration: Agitate the mixtures at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the samples to pellet the undissolved drug. Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Drug Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of the dissolved drug against the concentration of this compound.
Expected Outcome and Data Presentation:
The solubility of the drug is expected to increase significantly as the concentration of this compound surpasses its CMC.
| This compound Concentration (mM) | Drug Solubility (µg/mL) |
| 0 (Control) | e.g., 1.5 |
| 0.1 | e.g., 1.8 |
| 0.5 | e.g., 2.5 |
| 1.0 (Approx. CMC) | e.g., 5.0 |
| 5.0 | e.g., 25.0 |
| 10.0 | e.g., 50.0 |
Logical Relationship in Solubility Enhancement
Caption: this compound-mediated drug solubility enhancement.
Protocol 3: In Vitro Skin Permeation Study
Objective: To evaluate the potential of this compound to enhance the penetration of a topically applied drug through the skin.
Methodology (Franz Diffusion Cell):
-
Skin Preparation: Use excised human or animal (e.g., porcine) skin. Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Formulation Preparation: Prepare a formulation of the drug (e.g., a gel or cream) with and without this compound at a specified concentration.
-
Application: Apply a finite dose of the formulation to the surface of the skin in the donor compartment.
-
Receptor Phase: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, PBS) maintained at 32°C. The receptor fluid should be continuously stirred.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh buffer to maintain sink conditions.
-
Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area of skin over time. The flux (permeation rate) can be determined from the slope of the linear portion of the cumulative amount versus time plot.
Data Presentation:
| Formulation | Steady-State Flux (µg/cm²/h) | Enhancement Ratio |
| Control (without this compound) | e.g., 0.5 | 1.0 |
| Formulation with X% this compound | e.g., 2.0 | 4.0 |
Enhancement Ratio = Flux with this compound / Flux without this compound
Experimental Workflow for Skin Permeation Study
Caption: Workflow for an in vitro skin permeation study using a Franz diffusion cell.
Conclusion
This compound demonstrates promising characteristics for use in drug formulation, particularly for enhancing the solubility and skin permeation of challenging APIs. The protocols outlined in these application notes provide a systematic approach for researchers to evaluate its potential in their specific drug development projects. Further studies are warranted to fully elucidate its mechanisms of action and to establish its safety and efficacy in various pharmaceutical dosage forms.
References
- 1. specialchem.com [specialchem.com]
- 2. Lauramidopropylamine Oxide Ingredient Allergy Safety Information [skinsafeproducts.com]
- 3. ewg.org [ewg.org]
- 4. Lauramidopropylamine Oxide (LAO)-Zibo Ruxing International Trade Co., LIMITED [zbruxing.com]
- 5. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of β-lapachone
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-lapachone, a naturally occurring naphthoquinone derived from the bark of the lapacho tree (Tabebuia avellanedae), has garnered significant interest in oncological research due to its potent cytotoxic effects against a wide range of cancer cell lines.[1][2][3] This compound's unique mechanism of action, which is often independent of the p53 tumor suppressor status, makes it a promising candidate for cancer therapy.[2][4] These application notes provide a comprehensive guide for the experimental design of cytotoxicity assays to evaluate the efficacy of β-lapachone and similar compounds. Detailed protocols for key assays, data presentation guidelines, and visualizations of the experimental workflow and signaling pathways are included to facilitate robust and reproducible research.
The primary mechanism of β-lapachone's cytotoxicity involves the induction of excessive reactive oxygen species (ROS) through a futile enzymatic cycle catalyzed by NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][5][6] This leads to significant oxidative stress and DNA damage, ultimately triggering programmed cell death, or apoptosis.[1][7] Additionally, β-lapachone has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair, further contributing to its anticancer activity.[1][2][5] Understanding these mechanisms is essential for designing experiments that accurately assess the cytotoxic potential of β-lapachone.
Key Experimental Assays for Cytotoxicity Assessment
A multi-assay approach is recommended to comprehensively evaluate the cytotoxic effects of β-lapachone. This typically involves assessing cell viability, membrane integrity, and the induction of apoptosis.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Cell Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the intensity of the color being proportional to the number of lysed cells.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
Apoptosis is a key mechanism of β-lapachone-induced cell death. Annexin V/PI staining followed by flow cytometry is a widely used method to detect and differentiate between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Experimental Protocols
MTT Assay Protocol
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
β-lapachone (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of β-lapachone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Assay Protocol
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
β-lapachone
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
Annexin V/PI Staining Protocol
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
β-lapachone
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with β-lapachone for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Use unstained, Annexin V-FITC only, and PI only controls for compensation and quadrant setting.
-
Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: IC₅₀ Values of β-lapachone in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | NQO1 Status | IC₅₀ (µM) |
| A549 | Lung Cancer | High | 2.5 ± 0.3 |
| MCF-7 | Breast Cancer | High | 1.8 ± 0.2 |
| HCT116 | Colon Cancer | High | 3.1 ± 0.4 |
| PC-3 | Prostate Cancer | Low | > 10 |
| MDA-MB-231 | Breast Cancer | Low | > 10 |
Data are representative and should be determined experimentally.
Table 2: Percentage of Apoptotic Cells after 24h Treatment with β-lapachone (5 µM)
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| A549 | 25.4 ± 2.1 | 15.2 ± 1.5 | 3.5 ± 0.5 |
| MCF-7 | 30.1 ± 2.8 | 18.9 ± 1.9 | 4.1 ± 0.6 |
| HCT116 | 22.8 ± 2.5 | 13.5 ± 1.3 | 3.9 ± 0.4 |
Data are representative and should be determined experimentally.
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of β-lapachone.
Caption: Simplified signaling pathway of β-lapachone-induced cytotoxicity.
References
- 1. [Cytotoxicity of beta-lapachone, an naphthoquinone with possible therapeutic use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer therapy with beta-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-lapachone-mediated apoptosis in human promyelocytic leukemia (HL-60) and human prostate cancer cells: a p53-independent response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Resveratrol, β-Lapachone and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eIF2 kinases mediate β-lapachone toxicity in yeast and human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
LAPAO as a Vehicle for Hydrophobic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl/dodecyl-amine-N-oxide (LAPAO), also known as N,N-dimethyldodecylamine-N-oxide (LDAO), is a versatile zwitterionic surfactant increasingly recognized for its potential as a vehicle for hydrophobic compounds in pharmaceutical and research applications. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a polar amine oxide head group, enables the formation of micelles in aqueous solutions. These micelles create a hydrophobic core environment capable of encapsulating poorly water-soluble molecules, thereby enhancing their apparent solubility and facilitating their delivery in aqueous systems. This document provides detailed application notes and protocols for the utilization of this compound as a solubilizing agent for hydrophobic drugs, with a focus on curcumin (B1669340) and paclitaxel (B517696) as representative compounds.
Mechanism of Action
This compound's efficacy as a solubilizing agent stems from its self-assembly into micelles above a certain concentration known as the critical micelle concentration (CMC). In aqueous solutions, the hydrophobic tails of this compound molecules aggregate to form a core, shielding themselves from the polar solvent, while the hydrophilic head groups form a shell that interacts with water. Hydrophobic drug molecules can partition into the hydrophobic core of these micelles, effectively being "dissolved" in the aqueous medium. This micellar encapsulation not only increases the drug's solubility but can also protect it from degradation, improve its stability, and potentially enhance its bioavailability.
Data Presentation: Solubilization of Hydrophobic Compounds
While specific quantitative data for the solubilization of a wide range of hydrophobic drugs by this compound is an area of ongoing research, the following table summarizes the potential for solubility enhancement based on the principles of micellar solubilization. The values presented are illustrative and can be influenced by factors such as pH, temperature, and the presence of other excipients.
| Compound | Intrinsic Aqueous Solubility | Expected Solubilization with this compound Micelles | Key Considerations |
| Curcumin | Extremely low (~11 ng/mL) | Significant increase expected, potentially several orders of magnitude. | Curcumin stability is pH-dependent; formulation pH should be optimized. |
| Paclitaxel | Very low (~0.3 µg/mL) | Substantial increase anticipated, facilitating formulation for in vitro and in vivo studies. | Paclitaxel can be prone to precipitation; formulation stability should be carefully assessed. |
| Ibuprofen | Low (21 µg/mL at pH 7) | Moderate to high increase in solubility. | As an acidic drug, its ionization state and interaction with the micelle will be pH-dependent. |
Experimental Protocols
Protocol 1: Preparation of this compound Micelles for Drug Solubilization (General Protocol)
This protocol describes a general method for preparing this compound micelles and encapsulating a hydrophobic drug.
Materials:
-
Lauryl/dodecyl-amine-N-oxide (this compound/LDAO)
-
Hydrophobic drug (e.g., curcumin, paclitaxel)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., ethanol, DMSO)
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a this compound Stock Solution:
-
Dissolve a known amount of this compound in PBS (pH 7.4) to create a stock solution at a concentration well above its CMC (typically 1-2 mM). For example, prepare a 100 mM this compound stock solution.
-
Gently stir the solution until the this compound is completely dissolved. Avoid vigorous shaking to prevent excessive foaming.
-
-
Prepare a Drug Stock Solution:
-
Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent to create a concentrated stock solution. The choice of solvent will depend on the drug's solubility.
-
-
Drug Encapsulation by Thin-Film Hydration Method:
-
In a round-bottom flask, add a specific volume of the drug stock solution.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform drug film on the flask wall.
-
Add a predetermined volume of the this compound micelle solution (prepared by diluting the stock solution in PBS to the desired final concentration) to the flask.
-
Hydrate the drug film by rotating the flask on the rotary evaporator (without vacuum) at a temperature above the phase transition temperature of the drug for 1-2 hours.
-
The resulting solution contains the drug-loaded this compound micelles.
-
-
Purification (Optional):
-
To remove any unencapsulated drug, the micellar solution can be filtered through a 0.22 µm syringe filter.
-
-
Characterization:
-
Determine the particle size and zeta potential of the drug-loaded micelles using dynamic light scattering (DLS).
-
Quantify the drug loading and encapsulation efficiency using a suitable analytical method such as UV-Vis spectroscopy or HPLC.
-
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency
Procedure:
-
Total Drug Content:
-
Take a known volume of the unfiltered drug-loaded micelle solution.
-
Disrupt the micelles by adding a large excess of an organic solvent in which the drug is soluble (e.g., methanol, acetonitrile).
-
Quantify the drug concentration using a calibrated UV-Vis spectrophotometer or HPLC.
-
-
Free Drug Content:
-
Take a known volume of the filtered drug-loaded micelle solution (filtrate from step 4 of Protocol 1).
-
Quantify the drug concentration in the filtrate, which represents the amount of unencapsulated (free) drug.
-
-
Calculations:
-
Drug Loading (%) = (Mass of drug in micelles / Mass of this compound) x 100
-
Encapsulation Efficiency (%) = [(Total drug content - Free drug content) / Total drug content] x 100
-
Visualization of Experimental Workflow and Potential Mechanisms
To aid in the understanding of the processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for the preparation of drug-loaded this compound micelles.
Caption: Conceptual diagram of this compound micelle formation and drug encapsulation.
Caption: Hypothesized pathway of cellular uptake and action of a this compound-formulated drug.
Conclusion
This compound presents a promising and versatile platform for the solubilization and delivery of hydrophobic compounds. Its ability to form drug-encapsulating micelles in aqueous solutions offers a valuable tool for researchers and drug development professionals. The protocols and information provided herein serve as a foundational guide for the application of this compound in overcoming the challenges associated with poor drug solubility. Further research is warranted to expand the quantitative database of drug solubilization by this compound and to elucidate the in vivo behavior and therapeutic efficacy of this compound-based drug formulations.
Application Notes: The Potential of LAPAO in Nucleic Acid Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality nucleic acids is a foundational step in a vast array of molecular biology applications, from diagnostics to drug discovery. The initial and most critical stage of this process is the effective lysis of cells to release their contents, including DNA and RNA, while simultaneously inactivating degradative enzymes such as nucleases. This is typically achieved through the use of lysis buffers containing detergents that disrupt cell membranes and denature proteins.
Laurylamidopropyldimethylamine oxide (LAPAO), an amphoteric surfactant, presents itself as a compelling candidate for inclusion in nucleic acid purification protocols. While specific data on its application in this area is not yet widely published, its inherent physicochemical properties suggest its potential as an effective lysis agent. As a surfactant, this compound possesses the ability to solubilize lipids and proteins, which is essential for breaking down cellular and nuclear membranes.[1] Its stability across a range of pH values and good biocompatibility further enhance its suitability for biological applications.[1]
This document provides a generalized framework for the application of this compound in nucleic acid purification, including a hypothetical protocol and a structure for comparative data analysis. It is intended to serve as a guide for researchers interested in exploring this compound as a potential alternative to commonly used detergents in their extraction workflows.
Principle of Action
This compound is a long-chain alkylamine N-oxide, a class of compounds known for their surfactant properties.[1][2] In the context of nucleic acid purification, this compound is proposed to function primarily as a component of the lysis buffer. Its mechanism of action would involve:
-
Cell Lysis: The amphipathic nature of this compound allows it to intercalate into the lipid bilayers of cellular and nuclear membranes. This disrupts the membrane integrity, leading to the release of intracellular components, including nucleic acids.
-
Protein Denaturation: this compound can aid in the denaturation of proteins, including DNases and RNases, which are potent enzymes that can degrade nucleic acids. This denaturation is crucial for preserving the integrity of the isolated DNA and RNA.
-
pH-Dependent Interactions: this compound is an amphoteric surfactant, meaning it can be cationic at low pH and non-ionic at higher pH.[3] This property could potentially be leveraged in purification strategies. For instance, its cationic nature at acidic pH might promote interactions with the negatively charged phosphate (B84403) backbone of nucleic acids, a principle utilized in some purification methods.
Advantages of Exploring this compound
-
Biocompatibility: this compound is described as having good biocompatibility, which could be advantageous in downstream applications where residual buffer components might be a concern.[1]
-
pH Stability: Its stability over a range of pH values offers flexibility in buffer formulation.[1]
-
Potential for Optimization: As a less-explored detergent in this specific application, there is significant potential for optimizing its concentration and buffer conditions to achieve superior yield and purity of nucleic acids from various sample types.
Experimental Protocol: A Generalized Approach for Nucleic Acid Purification using this compound
This protocol provides a general workflow for the purification of genomic DNA from cultured mammalian cells. It is intended as a starting point for optimization.
Materials:
-
Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM EDTA, 1% (w/v) this compound (concentration to be optimized), 100 µg/mL Proteinase K.
-
RNase A solution (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Vortexer
-
Incubator or water bath
Procedure:
-
Cell Harvesting: Harvest cultured cells by centrifugation. Wash the cell pellet once with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in 500 µL of Lysis Buffer. Vortex briefly to mix.
-
Protein Digestion: Incubate the lysate at 56°C for 1-3 hours with occasional mixing.
-
RNase Treatment: Add 2 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
Phenol-Chloroform Extraction: Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol. Vortex vigorously for 30 seconds and centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Aqueous Phase Recovery: Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase.
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge as in step 5.
-
DNA Precipitation: Transfer the aqueous phase to a new tube. Add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol. Mix gently by inverting the tube until a precipitate of DNA is visible.
-
DNA Pelleting: Incubate at -20°C for at least 1 hour (or overnight for higher yield). Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Washing: Carefully discard the supernatant. Wash the DNA pellet with 500 µL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspension: Resuspend the DNA pellet in an appropriate volume (e.g., 50-100 µL) of nuclease-free water or TE buffer.
Data Presentation: Evaluating the Performance of this compound
To systematically evaluate the efficacy of this compound in nucleic acid purification, it is recommended to compare its performance against established detergents such as Sodium Dodecyl Sulfate (SDS) and Triton X-100. The following tables provide a template for summarizing quantitative data from such comparative experiments.
Table 1: Comparison of DNA Yield
| Detergent (at optimal concentration) | Sample Type | Cell Number | DNA Yield (µg) |
| 1% this compound | HeLa Cells | 1 x 10^6 | Experimental Data |
| 1% SDS | HeLa Cells | 1 x 10^6 | Experimental Data |
| 1% Triton X-100 | HeLa Cells | 1 x 10^6 | Experimental Data |
| 1% this compound | Blood (1 mL) | N/A | Experimental Data |
| 1% SDS | Blood (1 mL) | N/A | Experimental Data |
| 1% Triton X-100 | Blood (1 mL) | N/A | Experimental Data |
Table 2: Comparison of DNA Purity
| Detergent | Sample Type | A260/A280 Ratio | A260/A230 Ratio |
| 1% this compound | HeLa Cells | Experimental Data | Experimental Data |
| 1% SDS | HeLa Cells | Experimental Data | Experimental Data |
| 1% Triton X-100 | HeLa Cells | Experimental Data | Experimental Data |
| 1% this compound | Blood (1 mL) | Experimental Data | Experimental Data |
| 1% SDS | Blood (1 mL) | Experimental Data | Experimental Data |
| 1% Triton X-100 | Blood (1 mL) | Experimental Data | Experimental Data |
Mandatory Visualizations
The following diagrams illustrate the general workflow and the logical steps involved in nucleic acid purification where a detergent like this compound would be applied.
Caption: Experimental workflow for nucleic acid purification using a this compound-based lysis buffer.
Caption: Logical relationship of this compound's role in the nucleic acid purification process.
Conclusion
While this compound is not yet a staple reagent in nucleic acid purification kits, its properties as a pH-stable and biocompatible amphoteric surfactant make it a promising candidate for further investigation. The generalized protocol and evaluation framework provided here offer a starting point for researchers to explore the potential of this compound in their specific applications. Systematic optimization of its concentration and comparison with standard detergents will be crucial in determining its efficacy in providing high yields of pure nucleic acids.
References
Troubleshooting & Optimization
β-Lapachone Technical Support Center: Troubleshooting Precipitation in Buffer Solutions
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering precipitation issues with β-lapachone in buffer solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why does my β-lapachone solution turn cloudy and form a precipitate?
A1: β-lapachone has very low aqueous solubility, estimated to be around 0.038 mg/mL (approximately 160 µM) at 25°C. Precipitation commonly occurs when the concentration of β-lapachone in an aqueous buffer exceeds its solubility limit. This can happen when a concentrated stock solution (e.g., in DMSO) is diluted into a buffer, causing the drug to crash out of solution.
Q2: What are the key factors that influence β-lapachone precipitation?
A2: Several factors can lead to the precipitation of β-lapachone in your experiments:
-
pH of the Buffer: β-lapachone is more stable in acidic conditions (pH 2-4). It undergoes alkaline hydrolysis and is significantly less stable at neutral and basic pH, which can lead to degradation and precipitation.[1][2][3][4]
-
Buffer Composition: The type of buffer and its components can interact with β-lapachone, affecting its solubility.
-
Concentration: Exceeding the aqueous solubility limit of β-lapachone is a primary cause of precipitation.
-
Solvent Exchange: Rapidly changing the solvent environment from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous buffer can induce precipitation.
-
Temperature: While β-lapachone is relatively stable under thermal stress, temperature can still influence solubility.[1][3]
-
Light Exposure: β-lapachone is photosensitive. Exposure to light can cause degradation, which may result in the formation of insoluble products.[1][2][3][5][6]
Q3: I'm preparing a stock solution of β-lapachone. What is the recommended solvent and concentration?
A3: For stock solutions, it is recommended to use an organic solvent in which β-lapachone has high solubility.
It is advisable to prepare high-concentration stock solutions and store them protected from light at +4°C.[7] For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[8]
Q4: Can I use common biological buffers like PBS or TRIS for my experiments with β-lapachone?
A4: While these buffers can be used, careful consideration of the pH is crucial.
-
Phosphate-Buffered Saline (PBS): Typically at a pH of 7.4, which is in the alkaline range where β-lapachone is less stable. Precipitation is more likely at higher concentrations in PBS.
-
TRIS Buffer: Often used at a pH of 7.4 or higher, which can also contribute to the instability and precipitation of β-lapachone.
If using these buffers, it is essential to work with low final concentrations of β-lapachone and consider using a solubilizing agent. For better stability, consider buffers with a more acidic pH if your experimental system allows.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration Exceeds Solubility | 1. Lower the final concentration of β-lapachone in the buffer. 2. Perform a serial dilution to find the maximum soluble concentration in your specific buffer system. | A clear, precipitate-free solution. |
| Rapid Solvent Exchange | 1. Add the DMSO stock solution to the buffer dropwise while vortexing or stirring vigorously. 2. Consider a multi-step dilution process, gradually increasing the proportion of the aqueous buffer. | Improved dissolution and reduced immediate precipitation. |
| Incompatible Buffer pH | 1. If experimentally feasible, use a buffer with a pH in the acidic range (pH 2-4) for maximum stability.[4] 2. If neutral pH is required, minimize the time the solution is kept before use. | Enhanced stability and reduced degradation-related precipitation. |
Issue 2: Precipitation Occurs Over Time During Incubation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH-Dependent Degradation | 1. Confirm the pH of your final solution. At pH 7 and above, β-lapachone degrades, which can lead to the formation of insoluble products.[2] 2. Prepare fresh solutions immediately before use. | Minimized precipitation during the course of the experiment. |
| Photodegradation | 1. Protect all solutions containing β-lapachone from light by using amber vials or covering containers with aluminum foil.[1][2][3][5][6] 2. Minimize exposure to ambient light during experimental procedures. | Reduced formation of light-induced degradation products and subsequent precipitation. |
| Temperature Fluctuations | 1. Maintain a constant and controlled temperature during your experiment. 2. Avoid freeze-thaw cycles of aqueous working solutions. | Consistent solubility and stability of the β-lapachone solution. |
Strategies to Enhance β-Lapachone Solubility
If precipitation persists, consider using a solubilizing agent. The most common and effective method is the use of cyclodextrins.
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like β-lapachone, significantly increasing their aqueous solubility.
| Cyclodextrin Type | Solubility Enhancement | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can increase solubility by over 400-fold, achieving concentrations up to 16.0 mg/mL (66.0 mM).[9] | A widely used and effective choice for solubilizing β-lapachone. |
| Randomly methylated-β-cyclodextrin (RM-β-CD) | Shows high efficiency in solubilizing β-lapachone. | Another excellent option for improving solubility. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Effective in forming inclusion complexes. | A viable alternative to HP-β-CD and RM-β-CD. |
Experimental Protocols
Protocol 1: Preparation of a Solubilized β-Lapachone Solution using HP-β-CD
This protocol describes the preparation of a β-lapachone solution with enhanced aqueous solubility through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
β-lapachone powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare the HP-β-CD Solution:
-
Weigh the required amount of HP-β-CD to prepare a solution of the desired concentration (e.g., 20% w/v) in your chosen aqueous buffer.
-
Add the HP-β-CD to the buffer and stir using a magnetic stirrer until it is completely dissolved.
-
-
Add β-Lapachone:
-
Weigh the desired amount of β-lapachone powder.
-
Gradually add the β-lapachone powder to the HP-β-CD solution while stirring continuously.
-
-
Facilitate Complexation:
-
Continue to stir the mixture vigorously at room temperature for at least 1-2 hours to ensure the formation of the inclusion complex. The solution should become clear.
-
Protect the solution from light during this process.
-
-
Sterilization (Optional):
-
If required for your application (e.g., cell culture), sterile-filter the final solution through a 0.22 µm filter.
-
-
Storage:
-
Store the prepared solution protected from light. For short-term storage, 4°C is recommended. For longer-term storage, consult stability data for your specific formulation.
-
Visual Guides
References
- 1. Stability of β-Lapachone upon Exposure to Various Stress Conditions: Resultant Efficacy and Cytotoxicity [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. pure.dongguk.edu [pure.dongguk.edu]
- 4. Effect of storage conditions on the stability of β-lapachone in solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Light effect on the stability of β-lapachone in solution: pathways and kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 8. Selective killing of cancer cells by β-lapachone: Direct checkpoint activation as a strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Technical Support Center: Improving Detergent Solubility and Performance in Experiments
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and use of amine oxide-based zwitterionic detergents in a research setting. While the primary focus is on Lauryldimethylamine N-oxide (LDAO) , a widely used detergent for solubilizing and stabilizing proteins, information on the related compound Laurylamidopropyldimethylamine oxide (LAPAO) is also included.
Frequently Asked Questions (FAQs)
Q1: What is the difference between LDAO and this compound?
LDAO (Lauryldimethylamine N-oxide) and this compound (Laurylamidopropyldimethylamine oxide) are both zwitterionic detergents used in research, but they have distinct chemical structures which affect their properties. LDAO is a more commonly used detergent in membrane protein research.[1][2] this compound is also utilized for its surfactant properties, particularly in personal care products, but is available in research grades for protein studies.[2][3]
Q2: My LDAO powder is not dissolving well in my aqueous buffer (e.g., PBS). What am I doing wrong?
This is a common issue. LDAO, supplied as a crystalline solid, has relatively low solubility directly in aqueous buffers like PBS at room temperature (approximately 0.1 mg/mL in PBS, pH 7.2).[1][4] Several factors can influence this, including temperature, pH, and ionic strength. For best results, prepare a concentrated stock solution in a more permissive solvent first or modify the conditions of your aqueous buffer.
Q3: What is the Critical Micelle Concentration (CMC) of LDAO and why is it important?
The CMC is the concentration at which detergent monomers begin to self-assemble into micelles. For LDAO, the CMC is approximately 1-2 mM in water.[1] This value is crucial because detergents typically solubilize membrane proteins by forming mixed micelles with the protein. Working at concentrations well above the CMC is generally necessary for effective protein extraction and solubilization. The CMC is affected by factors like ionic strength; for example, in 0.1M NaCl, the CMC of LDAO decreases significantly.[5][6]
Q4: How should I store LDAO solutions?
LDAO powder is stable for years when stored at -20°C.[4][7] However, aqueous solutions of LDAO are not recommended for long-term storage; it is best to prepare them fresh for each experiment.[4] If a stock solution is made in an organic solvent, it should be purged with an inert gas and stored tightly sealed at -20°C.[4]
Q5: Can I use LDAO for applications other than protein solubilization?
Yes, LDAO is a versatile detergent. It has been used for the inactivation of enveloped viruses, in combination with other molecules to encapsulate proteins and nucleic acids, and to enhance the efficiency of certain chemical reactions like click chemistry by forming micelles that stabilize reactive states.[1][8]
Troubleshooting Guide: LDAO Solubility and Precipitation
Issue 1: LDAO powder fails to dissolve or forms a cloudy solution in buffer.
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | LDAO has limited solubility directly in cold aqueous buffers.[1][4] Gently warm the solution (e.g., to 30-37°C) while stirring to aid dissolution. Avoid excessive heat, which could degrade the detergent or other buffer components. |
| Incorrect pH | The ionization state of LDAO's headgroup is pH-dependent, which can affect solubility and micelle formation.[6] Ensure your buffer pH is within a stable range, typically between 7.0 and 9.0.[9] |
| High Salt Concentration | While salt can lower the CMC, very high ionic strength can sometimes decrease the solubility of detergents ("salting out"). Prepare the LDAO solution in a low-salt buffer first, then add it to your final, higher-salt buffer. |
| Poor Quality Reagent | The LDAO may be old or of low purity. Use high-purity, crystallization-grade LDAO for best results.[10] |
Issue 2: Protein precipitates after adding LDAO during purification.
| Possible Cause | Troubleshooting Step |
| Insufficient Detergent Concentration | The LDAO concentration may be below the CMC or not high enough to effectively solubilize the target protein, leading to aggregation.[11][12] Increase the LDAO concentration in your lysis and purification buffers. A common starting point is 1-2% (w/v). |
| Inappropriate Buffer Conditions | The pH or salt concentration of your buffer may not be optimal for your specific protein's stability in the presence of LDAO.[13] Experiment with different pH values and salt concentrations (e.g., 150-300 mM NaCl) to find the optimal conditions for your protein.[13] |
| Hydrophobic Interactions | The protein itself may have exposed hydrophobic patches leading to precipitation. Adding a mild organic solvent (e.g., 5% isopropanol) or glycerol (B35011) (10-20%) to the buffer can sometimes help improve solubility.[11][13] |
| Detergent-Protein Mismatch | LDAO may not be the ideal detergent for your specific protein. Consider screening a panel of different detergents (e.g., DDM, CHAPS) to find one that maintains the stability and solubility of your protein. |
Quantitative Data Summary
The solubility and properties of LDAO and this compound can vary based on the solvent and experimental conditions.
Table 1: Solubility of LDAO in Various Solvents
| Solvent | Solubility | Concentration (mM) |
| Ethanol | ~15 mg/mL | ~65.4 mM |
| DMF | ~0.3 mg/mL | ~1.3 mM |
| DMSO | ~0.1 mg/mL | ~0.44 mM |
| PBS (pH 7.2) | ~0.1 mg/mL | ~0.44 mM |
| Data compiled from multiple sources.[1][4][9] |
Table 2: Key Properties of LDAO and this compound
| Property | LDAO | This compound |
| Molecular Formula | C₁₄H₃₁NO | C₁₇H₃₆N₂O₂ |
| Molecular Weight | 229.4 g/mol | 300.6 g/mol |
| CMC (in H₂O) | 1-2 mM (~0.023%) | ~1.56 mM (~0.047%) |
| Purity (Typical) | ≥99% | ≥95% |
| Form | Crystalline Solid | Solid |
| Storage Temp. | -20°C | -20°C |
| Data compiled from multiple sources.[1][5][14][15] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10% (w/v) LDAO Aqueous Stock Solution
-
Weighing: Carefully weigh out 1 gram of high-purity LDAO powder.
-
Initial Dissolution: Add the powder to 8 mL of high-purity water (e.g., Milli-Q) in a glass beaker or bottle with a magnetic stir bar.
-
Heating and Mixing: Place the container on a stir plate with gentle heating (do not exceed 40°C). Stir until the powder is fully dissolved. The solution should be clear. This may take some time.
-
Final Volume: Once dissolved, transfer the solution to a 10 mL volumetric flask or graduated cylinder. Rinse the original container with a small amount of water and add it to the flask to ensure a complete transfer. Adjust the final volume to 10 mL with water.
-
Filtration and Storage: Filter the solution through a 0.22 µm filter to remove any particulates. Use the solution fresh. We do not recommend storing the aqueous solution for more than one day.[4]
Protocol 2: Solubilization of Membrane Proteins from E. coli
-
Cell Lysis: Resuspend the E. coli cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) without detergent. Lyse the cells using a standard method such as sonication or microfluidization on ice.
-
Membrane Isolation: Centrifuge the lysate at low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at >100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Discard the supernatant. Resuspend the membrane pellet in fresh lysis buffer. Add LDAO from a 10% stock solution to a final concentration of 1-2% (w/v).
-
Incubation: Incubate the mixture with gentle rotation or stirring for 1-2 hours at 4°C to allow the detergent to solubilize the membrane proteins.
-
Clarification: Centrifuge the mixture again at >100,000 x g for 1 hour at 4°C. The supernatant now contains the solubilized membrane proteins and can be used for downstream purification steps like affinity chromatography.
Visual Guides
Caption: Troubleshooting workflow for dissolving LDAO detergent.
Caption: Workflow for membrane protein extraction using LDAO.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Anatrace.com [anatrace.com]
- 6. DDAO | 1643-20-5 | Benchchem [benchchem.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Addition of Lauryldimethylamine N-Oxide (LDAO) to a Copper-Free Click Chemistry Reaction Improves the Conjugation Efficiency of a Cell-Free Generated CRM197 Variant to Clinically Important Streptococcus pneumoniae Serotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDAO | 1643-20-5 [chemicalbook.com]
- 10. cube-biotech.com [cube-biotech.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 15. Anatrace.com [anatrace.com]
Technical Support Center: Troubleshooting LAPAO Interference in Downstream Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, mitigating, and preventing interference caused by the amphoteric surfactant LAPAO (Lauramidopropylamine Oxide) in common downstream biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in laboratory preparations?
This compound, or Lauramidopropylamine Oxide, is an amphoteric surfactant. In laboratory settings, it is often used in lysis buffers to disrupt cell membranes and solubilize proteins due to its effective detergent properties. Its zwitterionic nature at physiological pH can sometimes offer a milder alternative to purely ionic detergents like SDS.
Q2: How can this compound interfere with my downstream assays?
As a surfactant, this compound can interfere with various assays through several mechanisms:
-
Protein-Based Assays (e.g., Immunoassays like ELISA): this compound can disrupt critical protein-protein interactions, such as the binding of an antibody to its antigen. It can also cause non-specific binding to microplate wells or detection reagents, leading to high background or false-positive/negative results.
-
Enzyme Assays: Surfactants can alter the three-dimensional structure of enzymes, leading to denaturation and loss of activity. Even at sub-denaturing concentrations, this compound can modulate enzyme kinetics, leading to inaccurate measurements.
-
Protein Quantification Assays (e.g., BCA, Bradford): this compound can interfere with these assays by binding to proteins and affecting their interaction with the detection reagents, or by interacting with the reagents themselves, leading to inaccurate protein concentration measurements.
Q3: At what concentration does this compound start to cause interference?
The concentration at which this compound begins to interfere with an assay is highly dependent on the specific assay's sensitivity to surfactants. A key parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form micelles. For this compound, the CMC is approximately 1.56 mM.[1] Interference can occur both below and above this concentration, but the formation of micelles can often exacerbate these effects.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Enzyme-Linked Immunosorbent Assay (ELISA)
Symptoms:
-
High background signal
-
Low signal-to-noise ratio
-
Poor reproducibility between replicates
-
False-positive or false-negative results
Potential Cause: this compound in the sample buffer may be disrupting the antibody-antigen binding or causing non-specific binding to the plate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound interference in ELISA.
Mitigation Strategies:
-
Sample Dilution: If the protein of interest is sufficiently concentrated, diluting the sample in a this compound-free buffer can lower the surfactant concentration to a non-interfering level.
-
This compound Removal: For samples where dilution is not feasible, utilize a detergent removal method prior to performing the ELISA.
Issue 2: Inaccurate Protein Concentration Measurement with BCA Assay
Symptoms:
-
Overestimation or underestimation of protein concentration.
-
High background absorbance in the blank.
-
Non-linear standard curve.
Potential Cause: this compound can interfere with the copper reduction step of the BCA assay and can also bind to proteins, affecting their reactivity with the BCA reagent.
Quantitative Data on Potential Surfactant Interference in BCA Assay
| Surfactant Type | Example Surfactant | Typical Interfering Concentration Range | Reference |
| Amphoteric | This compound | No specific data available. Interference is likely, especially near and above the CMC (~1.56 mM). | |
| Anionic | SDS | > 0.1% | [2] |
| Non-ionic | Triton X-100 | > 1% | [2] |
| Cationic | CTAB | > 0.05% |
Note: The interference levels for SDS, Triton X-100, and CTAB are provided for reference. The actual interfering concentration of this compound may vary.
Troubleshooting Steps:
-
Run a Control: Prepare a blank sample containing the same concentration of this compound as your protein samples to assess the background interference.
-
Dilute the Sample: If possible, dilute the sample to reduce the this compound concentration below the interfering threshold.
-
Use a Compatible Assay: Consider using a protein assay that is more resistant to detergents, such as the Bradford assay, although it has its own set of interfering substances.
-
Remove this compound: If interference persists, use a detergent removal protocol before protein quantification.
Issue 3: Reduced or Altered Enzyme Activity
Symptoms:
-
Lower than expected enzyme activity.
-
Complete loss of enzyme activity.
-
Altered Michaelis-Menten kinetics (changes in Vmax or Km).
Potential Cause: this compound may be denaturing the enzyme or interacting with it in a way that alters its catalytic activity.
Logical Pathway for Investigating Enzyme Inhibition by this compound:
Caption: Investigating and mitigating this compound's effect on enzyme activity.
Experimental Protocols
Protocol 1: this compound Removal from Protein Samples
This protocol describes methods to remove this compound from protein samples to prevent interference in downstream applications.
Method A: Detergent Removal Spin Columns
This is a rapid method suitable for small sample volumes.
Materials:
-
Detergent removal spin columns (commercially available)
-
Microcentrifuge
-
This compound-free buffer for buffer exchange
Procedure:
-
Equilibrate the detergent removal spin column by washing it with this compound-free buffer according to the manufacturer's instructions.
-
Apply the protein sample containing this compound to the column.
-
Centrifuge the column according to the manufacturer's protocol. The eluate will contain the protein with a significantly reduced concentration of this compound.
-
Repeat the wash/elution step if necessary for more complete removal.
Method B: Acetone (B3395972) Precipitation
This method is effective for concentrating proteins while removing detergents.
Materials:
-
Cold (-20°C) acetone
-
Microcentrifuge
-
This compound-free resuspension buffer
Procedure:
-
Add 4 volumes of cold acetone to your protein sample.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant which contains the this compound.
-
Air-dry the protein pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the pellet in a suitable this compound-free buffer.
Method C: Dialysis
This method is suitable for larger sample volumes but is more time-consuming.
Materials:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Large volume of this compound-free buffer
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions.
-
Load the protein sample into the dialysis tubing and seal it.
-
Place the sealed tubing in a large beaker containing at least 1000-fold excess of this compound-free buffer.
-
Stir the buffer at 4°C for at least 4 hours.
-
Change the buffer and continue to dialyze overnight.
-
Recover the protein sample from the dialysis tubing.
References
Technical Support Center: Optimizing Oleoyl-LPA Concentration for Cell Viability
Welcome to the technical support center for optimizing oleoyl-lysophosphatidic acid (oleoyl-LPA or LAPAO) concentration in cell viability experiments. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is oleoyl-LPA and what is its general role in cell viability?
A1: Oleoyl-LPA (1-oleoyl-sn-glycero-3-phosphate) is a bioactive lipid mediator that plays a crucial role in various cellular processes.[1][2] It acts as a signaling molecule by binding to a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPA₁₋₆).[3][4] Activation of these receptors can trigger downstream signaling cascades that influence cell proliferation, survival, apoptosis, and migration.[1][3][5][6]
Q2: What is a typical concentration range for oleoyl-LPA in cell culture experiments?
A2: The optimal concentration of oleoyl-LPA can vary significantly depending on the cell type, assay duration, and the specific biological response being measured. Generally, concentrations ranging from the high nanomolar to the low micromolar range are used. For instance, some studies have used concentrations around 100 µM for short-term treatments in Caco-2 cells, while others have observed effects at much lower concentrations in different cell lines.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store oleoyl-LPA stock solutions?
A3: Oleoyl-LPA is typically supplied as a sodium salt.[1] For cell culture experiments, it is often dissolved in phosphate-buffered saline (PBS) at a pH of 7.2.[1][8] To improve solubility, especially at higher concentrations, the use of a carrier protein like fatty acid-free bovine serum albumin (BSA) is recommended.[7][8] A common practice is to prepare a stock solution of 1 mg/mL in water or PBS, which can then be stored in aliquots at -80°C for up to six months.[2][8] It is advisable to avoid repeated freeze-thaw cycles.[1]
Q4: Can oleoyl-LPA be cytotoxic?
A4: While oleoyl-LPA is generally known to promote cell survival and proliferation, it can exhibit cytotoxic effects at high concentrations.[9] For example, an ether-linked LPA analog showed cytotoxicity at concentrations above 25 µM.[9] Furthermore, the formulation of the media can influence its effects; high concentrations of LPA in calcium-free medium have been shown to induce apoptosis in human airway smooth muscle cells.[10] Therefore, it is essential to assess the cytotoxic potential of oleoyl-LPA in your specific cell line through a viability assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in results between replicates. | Inconsistent oleoyl-LPA concentration: Improper mixing of stock solution or uneven distribution in the culture plate. | Ensure the stock solution is thoroughly vortexed before each use. When adding to the plate, mix gently but thoroughly by pipetting up and down. |
| Cell clumping: Some cell lines are prone to clumping, leading to an uneven number of cells per well. | Gently triturate the cell suspension before seeding to break up clumps. Consider using a cell strainer if clumping is severe. | |
| Edge effects: Evaporation from the outer wells of a multi-well plate can concentrate media components, affecting cell viability. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | |
| No observable effect on cell viability. | Suboptimal concentration: The concentration of oleoyl-LPA may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 100 µM) to identify the optimal working concentration. |
| Low receptor expression: The cell line may have low or no expression of the relevant LPA receptors. | Verify the expression of LPA receptors (LPA₁₋₆) in your cell line using techniques like RT-qPCR or Western blotting. | |
| Degradation of oleoyl-LPA: Improper storage or handling of the stock solution can lead to degradation. | Prepare fresh aliquots of oleoyl-LPA from a new vial. Avoid repeated freeze-thaw cycles.[1] | |
| Unexpected decrease in cell viability. | Cytotoxicity at high concentrations: The concentration of oleoyl-LPA used may be toxic to your cells.[9] | Perform a cytotoxicity assay (e.g., LDH release assay) alongside your viability assay to determine the toxic concentration range. |
| Off-target effects: At high concentrations, oleoyl-LPA may have unintended effects on other cellular pathways. | If possible, use specific LPA receptor antagonists to confirm that the observed effects are mediated by LPA receptors. | |
| Media composition: The absence of certain components, like calcium, can alter the effect of LPA.[10] | Ensure your cell culture medium is properly formulated and consistent across all experiments. |
Quantitative Data Summary
Table 1: Recommended Oleoyl-LPA Concentrations in Cell Culture
| Cell Line | Concentration Range | Observed Effect | Reference |
| Various cell lines | 1 - 100 µM | Mitogenic activity | [9] |
| Caco-2 | 50 - 150 µM | Stimulation of Cl⁻/OH⁻ exchange activity | [7] |
| Human umbilical cord mesenchymal stem cells (hUC-MSCs) | Not specified | Increased proliferation and survival | [5][11] |
| BV-2 microglia | 1 µM | No significant change in viable or dead cell numbers | [12] |
| Osteosarcoma cells | 10 µM | Induction of COX-2 expression |
Table 2: Critical Micelle Concentrations (CMC) of LPA Species
| Acyl Group | CMC in water at 25°C (mM) | Reference |
| Myristoyl | 1.850 | [13] |
| Palmitoyl | 0.540 | [13] |
| Stearoyl | 0.082 | [13] |
| Oleoyl | 0.346 | [13] |
Experimental Protocols
Protocol 1: Preparation of Oleoyl-LPA Stock Solution
-
Reconstitution: Dissolve 1 mg of 1-oleoyl-lysophosphatidic acid sodium salt in 218 µL of sterile PBS (pH 7.2) to achieve a 10 mM stock solution.[1] For concentrations up to 0.3 mM, PBS with 0.1% (w/v) fatty acid-free BSA can be used to enhance solubility.[8]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce the interference of growth factors in the serum, you may replace the growth medium with a serum-free or low-serum medium for 12-24 hours before treatment.
-
Treatment: Prepare serial dilutions of oleoyl-LPA in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of oleoyl-LPA. Include a vehicle control (medium with the same concentration of PBS/BSA used to dissolve the LPA).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment:
-
Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Oleoyl-LPA signaling pathway for cell viability.
Caption: Experimental workflow for optimizing oleoyl-LPA concentration.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid enhances human umbilical cord mesenchymal stem cell viability without differentiation via LPA receptor mediating manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid regulates the motility of MCF10CA1a breast cancer cell sheets via two opposing signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of lysophosphatidic acid (LPA) mediated stimulation of intestinal apical Cl−/OH− exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1-Oleoyl lysophosphatidic acid sodium salt | CAS:325465-93-8 | Activates LPA receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Dual effects of lysophosphatidic acid on human airway smooth muscle cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lysophosphatidic acid enhances human umbilical cord mesenchymal stem cell viability without differentiation via LPA receptor mediating manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting LAPAO Foaming in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address issues with LAPAO (Lauramidopropylamine Oxide) foaming in your experimental setups.
Frequently Asked Questions (FAQs) - this compound Foaming
Q1: What is this compound and why is it causing foam in my experiment?
This compound is a zwitterionic/non-ionic surfactant commonly used for solubilizing proteins and disrupting cell membranes.[1] Its surface-active properties, which are essential for its function, also make it prone to creating foam when a solution is agitated or aerated.[1] Foaming occurs when air is trapped within the liquid, stabilized by the surfactant molecules that reduce the surface tension of the water.
Q2: I'm observing excessive foaming during cell lysis with a this compound-containing buffer. What are the potential consequences?
Excessive foaming during cell lysis can be problematic. It can lead to:
-
Inaccurate volume measurements: Foam can make it difficult to accurately pipette solutions.
-
Protein denaturation: The large surface area created by bubbles can cause proteins to unfold and lose their activity.
-
Difficulty in downstream processing: Foam can interfere with subsequent steps like centrifugation, filtration, and chromatography.[2]
-
Sample loss: Foam can carry away significant amounts of your sample.
Q3: How does the concentration of this compound affect foaming?
The concentration of this compound is a critical factor. Above its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form micelles, foaming may be more pronounced.[3] It is crucial to use the lowest effective concentration of this compound for your specific application to minimize foaming while ensuring efficient cell lysis or protein solubilization.
Q4: Can temperature and pH influence this compound foaming?
Yes, both temperature and pH can impact the foaming properties of this compound.
-
Temperature: For many non-ionic surfactants, an increase in temperature can lead to a decrease in their water solubility, which can sometimes affect foaming properties.[1][4][5] The stability of foam can also decrease with increasing temperature.
-
pH: While this compound is stable over a wide pH range, significant deviations from the optimal pH for your experiment could potentially alter protein-detergent interactions and influence foaming.[6]
Q5: I'm trying to filter a buffer containing this compound and it's foaming excessively. What can I do?
Foaming during the filtration of detergent-containing buffers is a common issue.[2] To mitigate this, you can try the following:
-
Reduce vacuum pressure: If using a vacuum filtration system, lowering the vacuum can decrease the agitation and reduce foam formation.[2][7]
-
Use a positive pressure system: Applying positive pressure from above the solution can be a gentler method than pulling a vacuum from below.
-
Degas the buffer: Removing dissolved gases from your buffer before adding the detergent can sometimes help.
-
Add the detergent after filtration: If possible for your workflow, add this compound to the buffer after it has been filtered.
Q6: Are there any additives that can reduce this compound foaming?
Q7: My protein of interest is sensitive, and I'm concerned about the effects of antifoaming agents. Are there alternative strategies?
If you are hesitant to use antifoaming agents, consider these alternative approaches:
-
Gentle mixing: Avoid vigorous vortexing or shaking. Instead, use gentle inversion or a rocking platform to mix solutions containing this compound.
-
Optimize this compound concentration: As mentioned earlier, use the lowest concentration of this compound that gives you the desired result.
-
Consider a different detergent: If foaming remains a persistent issue, you might explore using a different detergent with lower foaming properties that is still suitable for your application.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and general guidelines for detergent use in experimental setups.
Table 1: Properties of this compound
| Property | Value | Reference |
| Classification | Zwitterionic / Non-ionic Surfactant | [1] |
| Critical Micelle Concentration (CMC) in water | ~1.56 mM (0.047%) | |
| Aggregation Number in water | ~72-117 | [10] |
| pH Stability | Stable over a wide pH range |
Table 2: General Troubleshooting Guide for Detergent Foaming
| Parameter | Recommended Action to Reduce Foaming | Potential Impact on Experiment |
| Detergent Concentration | Use the lowest effective concentration, ideally just above the CMC for solubilization. | Insufficient concentration may lead to incomplete cell lysis or protein extraction. |
| Agitation/Mixing | Use gentle inversion or rocking instead of vigorous vortexing or shaking. | May require longer incubation times for complete lysis or solubilization. |
| Temperature | Operate at the lower end of the effective temperature range for your experiment. | May affect the efficiency of enzymatic reactions or protein solubilization. |
| pH | Maintain the pH within the optimal range for your protein and experimental system. | Extreme pH values can denature proteins and alter detergent properties. |
| Buffer Filtration | Reduce vacuum pressure or use a positive pressure system. Consider adding detergent after filtration. | Slower filtration times. |
| Additives | Cautiously add a compatible antifoaming agent after testing for downstream interference. | Potential for interference with assays or purification steps. |
Experimental Protocols
Key Experiment: Membrane Protein Extraction using a this compound-based Buffer
This protocol provides a general methodology for the extraction of membrane proteins from cultured mammalian cells.
Materials:
-
Cell scraper
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, and protease inhibitor cocktail.
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Harvesting: Aspirate the culture medium from the cell culture dish. Wash the cells once with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish).
-
Incubation: Incubate the plate on ice for 10-15 minutes with gentle rocking to facilitate lysis.
-
Scraping: Use a cell scraper to detach the cells from the plate.
-
Homogenization (Optional): For some cell types, gentle douncing or passage through a fine-gauge needle may be necessary to ensure complete lysis. To minimize foaming, perform this step with slow, deliberate strokes.
-
Clarification: Transfer the cell lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully collect the supernatant containing the solubilized membrane proteins. Avoid disturbing the pellet.
-
Downstream Processing: The clarified lysate is now ready for downstream applications such as protein quantification, immunoprecipitation, or chromatography.
Visualizations
Troubleshooting Logic for this compound Foaming
Caption: Troubleshooting decision tree for this compound foaming.
Experimental Workflow: Membrane Protein Extraction
Caption: Workflow for membrane protein extraction.
Signaling Pathway: Generic G-Protein Coupled Receptor (GPCR) Activation
Caption: Generic GPCR signaling pathway.
References
- 1. Surfactant - Wikipedia [en.wikipedia.org]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. biotech-asia.org [biotech-asia.org]
- 5. scispace.com [scispace.com]
- 6. ijrte.org [ijrte.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
LAPAO Technical Support Center: Troubleshooting Degradation and Storage
Welcome to the technical support center for LAPAO. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the degradation and storage of this compound compounds. Please note that "this compound" is used here as a general term and can refer to different molecules. This guide provides general troubleshooting advice applicable to sensitive research compounds, with specific details for Laurylamidopropyldimethylamine oxide (a surfactant) and a representative sensitive small molecule, modeled after β-lapachone .
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage. Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration.
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
Q3: Can the type of storage container affect the stability of my this compound compound?
Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants, or the compound may adsorb to the container surface. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes known to be inert. For surfactants like Laurylamidopropyldimethylamine oxide, it's also important to consider potential interactions with certain plastics that could lead to stress cracking.
Q4: What are the primary factors that can cause this compound degradation?
The main factors contributing to the degradation of sensitive research compounds are:
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic pH.
-
Oxidation: Reaction with oxygen, which can be accelerated by light and metal ions.
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation.
-
Thermal Decomposition: Degradation at elevated temperatures.
Troubleshooting Guides
Issue: Inconsistent Experimental Results and Loss of Compound Activity
This is a common problem arising from the degradation of the this compound compound in solution. The following workflow can help you troubleshoot this issue.
Technical Support Center: Mycoplasma Contamination in Cell Culture
<
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent, detect, and eliminate Mycoplasma contamination in your cell cultures.
Frequently Asked Questions (FAQs)
What is Mycoplasma?
Mycoplasma is a genus of bacteria that lack a cell wall, making them resistant to many common antibiotics like penicillin.[1] They are the smallest self-replicating organisms and are a common and serious contaminant in cell cultures.[1] It is estimated that between 15-35% of continuous cell lines are contaminated with Mycoplasma.
Why is Mycoplasma contamination a problem?
Mycoplasma contamination can have significant and often subtle effects on your cell cultures, leading to unreliable and irreproducible experimental results.[2][3] These effects include:
-
Altered Cell Physiology: Changes in cell metabolism, growth rates, and morphology.[1][4]
-
Impact on Cellular Processes: Disruption of DNA, RNA, and protein synthesis, and can even cause chromosomal aberrations.[1][5]
-
Modified Gene Expression: A microarray analysis of contaminated human cells revealed altered expression of hundreds of genes, including those for receptors, ion channels, and growth factors.[5]
-
Increased Apoptosis: Some Mycoplasma species can induce apoptosis in cell cultures.[3]
How does Mycoplasma contamination occur?
The primary sources of Mycoplasma contamination in the laboratory are:
-
Cross-contamination: Spreading from an infected cell culture to other cultures, often through aerosols generated during pipetting.[2][4][6]
-
Contaminated Reagents: Use of contaminated materials such as serum, media, or trypsin.[7][8]
-
Laboratory Personnel: Researchers can be a source of contamination, as some Mycoplasma species are found in the human mouth and respiratory tract.[6][9]
Why is Mycoplasma difficult to detect?
Mycoplasma contamination is often difficult to detect for several reasons:
-
No Visible Signs: Unlike bacterial or fungal contamination, Mycoplasma does not cause turbidity or obvious changes in the culture medium.[1][2]
-
Small Size: They are too small to be seen with a standard light microscope.[2]
-
Slow Growth: The slow growth rate can delay the appearance of any noticeable effects on the cells.[3]
Troubleshooting Guides
Issue: I suspect my cell culture is contaminated with Mycoplasma. What should I do?
1. Isolate the Culture: Immediately quarantine the suspected culture and any shared reagents to prevent cross-contamination.[10][11]
2. Test for Mycoplasma: Use a reliable detection method to confirm the contamination. It is often recommended to use at least two different methods for confirmation.[4][8]
3. Decide on the Course of Action:
- Discard the Culture: This is the safest and most recommended option to prevent further spread.[5]
- Treat the Culture: If the cell line is valuable and irreplaceable, you can attempt to eliminate the Mycoplasma using specific antibiotics.[5][12]
Issue: How can I prevent Mycoplasma contamination in my lab?
A multi-faceted approach is crucial for preventing Mycoplasma contamination.
1. Implement Strict Aseptic Techniques:
- Work in a certified laminar flow hood.
- Wear appropriate personal protective equipment (PPE), including a clean lab coat and gloves.[6][11]
- Avoid talking, coughing, or sneezing over open cultures.[6][9]
- Use sterile, disposable pipettes and avoid sharing them between different cell lines.[9]
2. Quarantine and Test New Cell Lines:
- Quarantine all new cell lines from external sources in a separate incubator.[6][7][11]
- Test them for Mycoplasma before introducing them into your general cell culture stocks.[6]
3. Maintain a Clean Laboratory Environment:
- Regularly clean and disinfect incubators, water baths, and work surfaces.[6][10]
- Use a disinfectant effective against Mycoplasma, such as 70% ethanol.[10][13]
4. Routine Testing:
- Establish a regular schedule for testing all cell lines for Mycoplasma, for instance, once a month.[6][10]
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
The Polymerase Chain Reaction (PCR) method is a highly sensitive and rapid technique for detecting Mycoplasma DNA in cell culture samples.[14]
Methodology:
-
Sample Preparation: Collect 1 mL of the cell culture supernatant.
-
DNA Extraction: Isolate DNA from the supernatant using a commercial DNA extraction kit.
-
PCR Amplification:
-
Analysis: Analyze the PCR product by gel electrophoresis. The presence of a band of the expected size indicates Mycoplasma contamination.[15]
Protocol 2: Mycoplasma Detection by DNA Staining (Hoechst or DAPI)
This method allows for the visualization of Mycoplasma DNA by fluorescence microscopy.
Methodology:
-
Cell Seeding: Seed cells on a sterile coverslip in a petri dish and allow them to adhere overnight.
-
Fixation: Fix the cells with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde).
-
Staining: Stain the fixed cells with a DNA-binding fluorescent dye such as Hoechst 33258 or DAPI.[8][14]
-
Microscopy: Mount the coverslip on a microscope slide and observe under a fluorescence microscope.
-
Interpretation: In uncontaminated cells, only the cell nuclei will be fluorescent. In contaminated cells, small fluorescent particles (the Mycoplasma DNA) will be visible in the cytoplasm surrounding the nuclei.[15]
Protocol 3: Mycoplasma Elimination Using Antibiotics
For valuable and irreplaceable cell lines, treatment with specific anti-Mycoplasma antibiotics can be attempted.
Methodology:
-
Quarantine: Isolate the contaminated cell culture.[11]
-
Antibiotic Treatment:
-
Use a commercially available Mycoplasma removal agent, which often contains a combination of antibiotics that act through different mechanisms.[16] For example, a combination of a macrolide and a quinolone can be effective.[16]
-
A common treatment involves adding an agent like Plasmocin™ to the culture medium at a concentration of 25 µg/mL for one to two weeks.[11]
-
-
Post-Treatment Verification: After the treatment period, culture the cells for at least two weeks without antibiotics.
-
Re-testing: Test the culture for the presence of Mycoplasma using two different detection methods to confirm successful elimination.
Data Presentation
Table 1: Comparison of Mycoplasma Detection Methods
| Method | Sensitivity | Time to Result | Advantages | Disadvantages |
| Microbiological Culture | High | 28+ days | "Gold standard", detects viable organisms | Very slow, some species are non-culturable.[14][15] |
| PCR | High | A few hours | Rapid, highly sensitive, and specific.[14][15] | Can detect DNA from non-viable Mycoplasma. |
| DNA Staining (Hoechst/DAPI) | Low to High | Rapid | Inexpensive and quick.[17] | Interpretation can be difficult and requires experience.[8][14][17] |
| ELISA | Moderate | Rapid | Fast and easy to perform. | May only detect a limited range of Mycoplasma species.[15][17] |
Table 2: Efficacy of Common Anti-Mycoplasma Antibiotics
| Antibiotic Class | Mechanism of Action | Examples | Efficacy |
| Fluoroquinolones | Inhibit DNA replication | Ciprofloxacin | Effective against a broad range of Mycoplasma species.[12] |
| Tetracyclines | Inhibit protein synthesis | Doxycycline, Minocycline | Effective, but resistance can occur.[12][16] |
| Macrolides | Inhibit protein synthesis | Clarithromycin, Erythromycin | Effective, often used in combination therapies.[12][16] |
Visualizations
Caption: Workflow for managing potential Mycoplasma contamination.
Caption: Simplified signaling pathways affected by Mycoplasma.[5][18][19][20][21][22]
References
- 1. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 2. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 3. researchgate.net [researchgate.net]
- 4. Mycoplasma - UNC Lineberger [unclineberger.org]
- 5. invivogen.com [invivogen.com]
- 6. 10 tips for preventing mycoplasma contamination - Captivate Bio [captivatebio.com]
- 7. mpbio.com [mpbio.com]
- 8. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. news-medical.net [news-medical.net]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. Elimination of mycoplasmas from infected cell lines using antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eliminating Mycoplasma Contamination from Laboratory Incubators [scintica.com]
- 14. The Stealthy Invader â How to Detect a Mycoplasma Contamination? | Minerva Biolabs GmbH [news.minerva-biolabs.com]
- 15. biocompare.com [biocompare.com]
- 16. invivogen.com [invivogen.com]
- 17. How to Handle Mycoplasma in Cell Culture? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. [PDF] Effects of Mycoplasmas on the Host Cell Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 19. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. (Open Access) Effects of Mycoplasmas on the Host Cell Signaling Pathways (2020) | S.N. Borchsenius | 21 Citations [scispace.com]
- 22. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Residual LDAO from Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing Lauryldimethylamine N-oxide (LDAO), a common zwitterionic detergent, from experimental samples. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you might encounter during your experiments.
Disclaimer: The user's original query mentioned "LAPAO." As this is not a standard acronym for a laboratory reagent, this guide has been developed based on the assumption that the user intended to inquire about LDAO (Lauryldimethylamine N-oxide), a widely used detergent in research and development.
Frequently Asked Questions (FAQs)
Q1: What is LDAO and why is it used in experiments?
Lauryldimethylamine N-oxide (LDAO) is a zwitterionic detergent used to solubilize membrane proteins, prevent non-specific binding in assays, and as a component in certain cell lysis buffers. Its ability to break lipid-lipid and lipid-protein interactions while often preserving the native structure and function of proteins makes it a valuable tool in protein biochemistry and drug development.[1][2][3]
Q2: Why is it necessary to remove residual LDAO from samples?
Residual LDAO can interfere with downstream applications.[4][5] For instance, it can:
-
Inhibit enzyme activity.
-
Interfere with antibody-antigen binding in immunoassays like ELISA.[4]
-
Suppress ionization in mass spectrometry, leading to poor peptide identification.[6]
-
Hinder protein crystallization.[1]
-
Affect the determination of protein concentration.[7]
Therefore, removing excess or unwanted LDAO is a critical step to ensure the reliability and accuracy of experimental results.[7]
Q3: What is the Critical Micelle Concentration (CMC) of LDAO and why is it important for its removal?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles. For LDAO, the CMC is approximately 1-2 mM. The CMC is a crucial parameter because most removal methods are more effective at removing detergent monomers than the much larger micelles.[5] For techniques like dialysis and size-exclusion chromatography, it is often necessary to dilute the sample below the CMC to facilitate the dissociation of micelles into monomers.[4][5]
Troubleshooting Guides: LDAO Removal Methods
This section provides troubleshooting advice for common issues encountered with various LDAO removal techniques.
Method 1: Dialysis
Q: My protein sample precipitated during dialysis. What could be the cause and how can I prevent it?
A: Protein precipitation during dialysis can occur if the detergent concentration drops too quickly below the level required to keep the protein soluble, especially for hydrophobic membrane proteins.[8]
-
Troubleshooting:
-
Slower Removal: Instead of a single large volume of buffer, perform several smaller buffer changes to remove the LDAO more gradually.[9]
-
Detergent Exchange: Dialyze against a buffer containing a different, more easily removable detergent with a high CMC, like octyl-β-glucoside.[5] This can help maintain protein solubility while the LDAO is removed.
-
Additives: Include stabilizing agents in the dialysis buffer, such as glycerol (B35011) (5-20%), low concentrations of non-ionic detergents, or specific lipids that are known to stabilize your protein.
-
Q: LDAO removal by dialysis is incomplete. How can I improve the efficiency?
A: Incomplete removal is often due to the presence of micelles, which are too large to pass through the dialysis membrane pores.[3]
-
Troubleshooting:
-
Dilution: If possible, dilute your sample to bring the LDAO concentration below its CMC (1-2 mM) before starting dialysis.[5]
-
Increased Buffer Volume and Changes: Use a much larger volume of dialysis buffer (at least 100 times the sample volume) and change it more frequently (e.g., every 2-4 hours for the first few changes).[9]
-
Proper Agitation: Ensure the dialysis buffer is continuously and gently stirred to maintain the concentration gradient across the membrane.[9]
-
Method 2: Size-Exclusion Chromatography (SEC) / Gel Filtration
Q: My protein and the LDAO micelles are co-eluting during SEC. How can I achieve better separation?
A: Co-elution occurs when the hydrodynamic radii of your protein and the LDAO micelles are too similar.[8]
-
Troubleshooting:
-
Column Selection: Use a resin with a fractionation range that provides better resolution between your protein and the LDAO micelles.
-
Optimize Running Conditions: Adjust the flow rate and buffer composition. A lower flow rate can sometimes improve resolution.[10] Adding a low concentration of a different detergent to the running buffer might alter the micelle size.
-
Sample Dilution: Diluting the sample below the LDAO's CMC will break up the micelles, allowing for the separation of monomeric LDAO from your protein.[5]
-
Q: I am experiencing low protein recovery after SEC. What can I do?
A: Low recovery can be due to non-specific binding of the protein to the SEC resin or protein precipitation.
-
Troubleshooting:
-
Resin Choice: Ensure you are using a low-protein-binding SEC resin.
-
Buffer Composition: Include additives in your running buffer to maintain protein stability, such as 10-20% glycerol or a low concentration of a stabilizing detergent.
-
Column Equilibration: Thoroughly equilibrate the column with the running buffer before loading your sample.[10]
-
Method 3: Hydrophobic Interaction Chromatography (HIC)
Q: My protein is not binding to the HIC column. What is the problem?
A: HIC relies on the interaction between hydrophobic patches on the protein surface and the hydrophobic ligands on the resin, which is promoted by high salt concentrations.[11][12]
-
Troubleshooting:
-
Increase Salt Concentration: The initial salt concentration in your sample and binding buffer may be too low. Ammonium (B1175870) sulfate (B86663) is commonly used, and concentrations of 1-2 M are typical for binding.[13]
-
Type of Salt: Different salts have varying effects on protein binding. If ammonium sulfate doesn't work, you could try sodium chloride or sodium citrate.[11]
-
pH Adjustment: The pH of the buffer can influence the hydrophobicity of your protein. Experiment with a pH range around the protein's pI.[11]
-
Q: I am unable to elute my protein from the HIC column, or the recovery is very low.
A: This suggests that the interaction between your protein and the resin is too strong.[14]
-
Troubleshooting:
-
Steeper Elution Gradient: Use a steeper decreasing salt gradient to elute the protein.
-
Lower Starting Salt Concentration: Reduce the initial salt concentration in the binding buffer so that the protein binds less tightly.
-
Additives in Elution Buffer: Include non-polar solvents like ethylene (B1197577) glycol (up to 50%) or low concentrations of a non-ionic detergent in the elution buffer to reduce hydrophobic interactions.[15]
-
Change Resin: Switch to a HIC resin with a less hydrophobic ligand (e.g., from a phenyl or butyl source to a propyl or ether source).[11]
-
Method 4: Detergent Removal Columns/Resins
Q: After using a detergent removal spin column, I still have significant LDAO contamination. How can I improve this?
A: This indicates that the binding capacity of the resin for LDAO was exceeded or the removal process was inefficient.
-
Troubleshooting:
-
Sample Dilution: If the initial LDAO concentration is very high, dilute the sample before applying it to the column.[16]
-
Increase Resin Volume: Use a larger amount of resin relative to your sample volume.
-
Sequential Removal: Pass the eluate through a second fresh column to remove any remaining LDAO.[16]
-
Incubation Time: Ensure you are following the manufacturer's recommended incubation time to allow for maximal binding of the detergent to the resin.[16]
-
Q: My protein recovery is low after using a detergent removal resin. What are the possible reasons?
A: Low recovery can be due to non-specific binding of the protein to the resin or protein precipitation upon detergent removal.[16]
-
Troubleshooting:
-
Pre-condition the Column: Pre-condition the column according to the manufacturer's protocol to block non-specific binding sites.[16]
-
Use Low-Binding Tubes: Perform all steps in low-protein-binding microcentrifuge tubes.[16]
-
Elution Buffer Optimization: Ensure the elution buffer is optimal for your protein's stability. It may be necessary to include stabilizing agents.
-
Summary of LDAO Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Dialysis | Size-based separation of monomers through a semi-permeable membrane.[4] | Simple, inexpensive, gentle on proteins.[9] | Very slow, inefficient for detergents with low CMCs (micelles are too large), requires large buffer volumes.[8][9] | Detergents with high CMCs. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Relatively fast, can be performed in a variety of buffers, good for buffer exchange.[4][8] | Can lead to sample dilution, potential for co-elution if protein and micelle sizes are similar.[8][10] | Separating proteins from detergent monomers or small micelles. |
| Ion-Exchange Chromatography (IEX) | Separation based on charge. Protein binds to the resin while uncharged LDAO is washed away.[4] | High binding capacity, can concentrate the protein sample. | Requires optimization of pH and ionic strength, may not be suitable for all proteins. | Zwitterionic and non-ionic detergents. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[11] | Gentle on proteins, can remove aggregates.[17] | Requires high salt concentrations which may not be suitable for all proteins, requires optimization.[11][17] | Proteins stable in high salt concentrations. |
| Detergent Removal Resins | Adsorption of detergent molecules to a specialized resin. | Fast, efficient for a wide range of detergents, available in convenient spin-column formats.[5][8] | Can be expensive, potential for non-specific protein binding and low recovery.[8] | Quick removal of various detergents from small to medium sample volumes. |
| Cyclodextrin-Assisted Removal | Cyclodextrins encapsulate detergent monomers, which can then be removed.[18][19] | Can be highly efficient and specific for certain detergents.[19] | Can be rapid and difficult to control, potentially leading to protein aggregation.[20] | Controlled removal of specific detergents, particularly in membrane protein reconstitution.[19] |
Experimental Protocols
Protocol 1: LDAO Removal using a Detergent Removal Spin Column
This protocol is a general guideline. Always refer to the manufacturer's instructions for your specific product.[16]
-
Column Preparation: a. Resuspend the detergent removal resin by vortexing. b. Pipette the required amount of resin slurry into a spin column. c. Centrifuge for 1-2 minutes to pack the resin and discard the storage buffer.
-
Equilibration: a. Add an appropriate equilibration buffer (e.g., your protein's buffer without LDAO) to the column. b. Centrifuge for 1-2 minutes and discard the flow-through. Repeat this step 2-3 times.
-
Sample Loading and Incubation: a. Load your protein sample containing LDAO onto the center of the resin bed. b. Incubate the sample with the resin for the time specified by the manufacturer (typically 2-10 minutes) at room temperature.
-
Protein Elution: a. Place the spin column into a clean collection tube. b. Centrifuge for 2 minutes to collect the detergent-depleted protein sample.
Protocol 2: LDAO Removal by Dialysis
-
Membrane Preparation: a. Cut the dialysis tubing to the desired length, leaving extra space for sealing. b. If using dry tubing, hydrate (B1144303) it by soaking in distilled water or dialysis buffer for at least 30 minutes.[9]
-
Sample Loading: a. Securely seal one end of the tubing with a clamp. b. Load the protein sample into the tubing, leaving some headspace to allow for potential volume changes. c. Seal the other end of the tubing.
-
Dialysis: a. Place the sealed dialysis bag into a beaker containing a large volume of dialysis buffer (at least 100x the sample volume).[9] b. Ensure the bag is fully submerged. c. Place the beaker on a magnetic stir plate and stir gently at 4°C.
-
Buffer Changes: a. Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then every 8-12 hours thereafter.[9] A total of 3-4 buffer changes is typical.
-
Sample Recovery: a. Carefully remove the dialysis bag from the buffer. b. Open one end and pipette the protein sample into a clean tube.
Visualizations
Caption: General experimental workflow for LDAO removal.
Caption: Principle of LDAO removal by dialysis.
Caption: Principle of LDAO removal by Size-Exclusion Chromatography.
References
- 1. Purification, crystallization and characterization of the Pseudomonas outer membrane protein FapF, a functional amyloid transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of eco-friendly zwitterionic detergents for enveloped virus inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. US8507291B1 - Detergent removal from protein samples prior to mass spectrometry analysis - Google Patents [patents.google.com]
- 7. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. bio-rad.com [bio-rad.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Automated Hydrophobic Interaction Chromatography Column Selection for Use in Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 16. benchchem.com [benchchem.com]
- 17. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 18. ismagilovlab.caltech.edu [ismagilovlab.caltech.edu]
- 19. cyclolab.hu [cyclolab.hu]
- 20. GRecon: A Method for the Lipid Reconstitution of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lysosomal Acid Phosphatase (LAP) Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and reproducibility issues encountered during lysosomal acid phosphatase (LAP) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems in a question-and-answer format, providing potential causes and solutions.
High Background Signal
Q1: What are the common sources of high background in my LAP assay?
High background can originate from several sources, including the substrate, the sample itself, or non-specific binding.[1][2]
-
Substrate Instability: The substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), can spontaneously hydrolyze, especially at a suboptimal pH or high temperature, leading to a high background signal.[3]
-
Sample Interference: Components within the sample matrix may possess intrinsic color or fluorescence that interferes with the assay readout.
-
Non-Specific Binding: The enzyme or other assay components may bind non-specifically to the microplate wells.[1]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with substances that produce a signal in the assay.
Troubleshooting Steps:
-
Run appropriate controls:
-
No-enzyme control: Contains all assay components except the enzyme to measure substrate auto-hydrolysis.[1][2]
-
No-substrate control: Contains all components except the substrate to measure any intrinsic signal from the enzyme preparation or sample.[1][2]
-
Blank wells: Contain only the assay buffer and stop solution to determine the background from the buffer and detection reagents.[1]
-
-
Optimize assay conditions: Ensure the pH of the assay buffer is optimal for the enzyme and stable for the substrate.[4]
-
Use high-quality reagents: Prepare fresh substrate solution and use purified water for all buffers.[5]
-
Consider plate type: For fluorescence assays, use black plates to minimize background. For colorimetric assays, ensure the plate material does not interfere with the signal.[5]
-
Add detergents: Including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) can reduce non-specific binding.[1]
Low or No Signal
Q2: My assay is producing a very weak or no signal. What are the likely causes?
A weak or absent signal can be due to issues with the enzyme, substrate, or assay conditions.[6]
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation.[4][5]
-
Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for enzyme activity.[5]
-
Insufficient Incubation Time: The reaction may not have had enough time to proceed to a detectable level.[5]
-
Incorrect Reagent Concentrations: The concentrations of the enzyme or substrate may be too low.[6]
-
Presence of Inhibitors: The sample may contain inhibitors of acid phosphatase, such as tartrate, fluoride, EDTA, oxalate, or citrate.[7][8]
Troubleshooting Steps:
-
Check enzyme activity: Use a positive control with a known active enzyme to confirm that the assay is working.[4]
-
Verify reagent storage and handling: Aliquot enzymes to avoid multiple freeze-thaw cycles and store all reagents at their recommended temperatures.[4][5]
-
Optimize assay parameters: Titrate the enzyme and substrate concentrations and perform a time-course experiment to determine the optimal incubation time.[5]
-
Ensure correct buffer conditions: Verify the pH of the assay buffer and optimize if necessary.[4]
-
Sample preparation: If inhibitors are suspected, consider sample purification or dilution.[7]
High Variability and Poor Reproducibility
Q3: I'm observing high variability between replicate wells and poor reproducibility between experiments. What can I do to improve this?
High variability can be caused by inconsistent pipetting, temperature gradients across the plate, or reagent instability.[5]
-
Pipetting Errors: Inaccurate or inconsistent pipetting leads to variations in reagent and sample volumes.[5]
-
Edge Effects: Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents and affect enzyme activity.[4][9]
-
Temperature Gradients: Uneven temperature across the microplate during incubation can cause differences in reaction rates.[5]
-
Improper Reagent Mixing: Incomplete mixing of reagents can lead to non-uniform reactions.[10]
-
Bubbles in Wells: Bubbles can interfere with the light path during absorbance or fluorescence readings.[5]
Troubleshooting Steps:
-
Improve pipetting technique: Use calibrated pipettes and ensure proper mixing of all solutions before dispensing.
-
Minimize edge effects: Avoid using the outer wells of the plate or fill them with buffer or water to create a humidified environment. Using a plate sealer can also help.[9]
-
Ensure uniform temperature: Incubate plates in a temperature-controlled incubator and allow all reagents to reach the assay temperature before starting the reaction.
-
Mix reagents thoroughly: Gently mix the plate after adding all reagents.
-
Remove bubbles: Centrifuge the plate briefly to remove any bubbles before reading.[5]
Quantitative Data on Factors Affecting LAP Assays
The following tables summarize the impact of key experimental parameters on acid phosphatase activity and stability.
Table 1: Effect of pH on Acid Phosphatase Activity
| pH | Relative Activity (%) - Ustilago sp. Isolate AR101[11] | Relative Activity (%) - Ustilago sp. Isolate AR102[11] | General Stability Range for Acid Phosphatase from Vigna radiata[12] |
| 2.0 | Very Low | Very Low | - |
| 3.0 | Low | Low | - |
| 3.5 | 100 | 100 | - |
| 4.0 | Decreasing | Decreasing | Stable |
| 4.5 | Decreasing | Decreasing | - |
| 4.8 | - | - | Stable |
| 5.0 | - | - | Optimal for some plant acid phosphatases[13] |
| 5.5 | Not Active | Not Active | Stable |
| 6.0 | Not Active | Not Active | Stable |
| 7.0 | Not Active | Not Active | Stable |
Table 2: Effect of Temperature on Enzyme Activity
| Temperature (°C) | General Effect on Enzyme Activity[14] | Stability of Prostatic Acid Phosphatase[15] |
| 4-5 | Very low activity; suitable for storage.[14] | Stable |
| 20-25 | Activity increases with temperature.[14] | Activity decreases over time without a stabilizer. |
| 37 | Optimal for most human enzymes.[16] | Significant activity, but stability is a concern over longer periods. |
| >40 | Rapid denaturation for most animal enzymes.[14] | Inactivation observed, especially above 45°C. |
| 50 | Optimal for some plant acid phosphatases.[13] | - |
| 60 | Some thermostable enzymes retain activity.[13] | - |
Experimental Protocols
General Protocol for a Colorimetric Lysosomal Acid Phosphatase (LAP) Assay
This protocol provides a general framework for measuring LAP activity using a colorimetric substrate like p-nitrophenyl phosphate (pNPP).[3][7]
Materials:
-
Assay Buffer: 0.1 M acetate (B1210297) buffer, pH 4.8.
-
Substrate Solution: 10 mM p-nitrophenyl phosphate (pNPP) in assay buffer. Prepare fresh.
-
Stop Solution: 0.5 M NaOH.
-
Sample: Lysate from cells or tissues.
-
96-well clear flat-bottom plate.
-
Incubator set to 37°C.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. Centrifuge to remove insoluble material.
-
Assay Setup:
-
Add 50 µL of sample to each well.
-
Include appropriate controls (no-enzyme, no-substrate, and blank).
-
For the no-enzyme control, add 50 µL of lysis buffer instead of the sample.
-
For the blank, add 50 µL of assay buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add 50 µL of pre-warmed substrate solution to all wells except the no-substrate control. For the no-substrate control, add 50 µL of assay buffer.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the enzyme activity in the samples.
-
Reaction Termination: Add 100 µL of stop solution to all wells.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from all readings. The activity of the enzyme is proportional to the corrected absorbance.
Visualizations
LAP Assay Experimental Workflow
Caption: Workflow for a typical colorimetric LAP assay.
Troubleshooting Logic for LAP Assays
Caption: A logical flowchart for troubleshooting common LAP assay issues.
Factors Influencing LAP Assay Outcome
Caption: Key factors that can influence the outcome of an LAP assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. medichem-me.com [medichem-me.com]
- 9. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. thaiscience.info [thaiscience.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 15. d-nb.info [d-nb.info]
- 16. monash.edu [monash.edu]
Navigating the Nuances of Cell-Based Assays: A Technical Support Center for Refining LAPAO Protocols
For researchers, scientists, and drug development professionals utilizing Light-Addressable Potentiometric Assay (LAPAO) technology, achieving robust and reproducible data hinges on the careful optimization of protocols for specific cell lines. This technical support center provides a comprehensive guide to troubleshooting common issues and refining experimental design, ensuring the integrity and accuracy of your results.
The unique biological characteristics of each cell line necessitate a tailored approach to this compound experiments. Factors such as cell adhesion, morphology, and metabolic activity can significantly influence the potentiometric signals detected by the sensor. This guide offers a question-and-answer-based framework to directly address challenges you may encounter, from inconsistent cell attachment to signal variability.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during your this compound experiments.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| CELL-001 | Why are my adherent cells not attaching properly to the sensor surface? | 1. Incompatible sensor surface. 2. Suboptimal coating protocol. 3. Poor cell health. 4. Inappropriate seeding density. | 1. Ensure the sensor surface is clean and sterile. 2. Optimize the coating protocol by testing different extracellular matrix (ECM) proteins (e.g., fibronectin, laminin, collagen, poly-L-lysine) and their concentrations.[1] 3. Confirm cell viability and health before seeding. 4. Determine the optimal seeding density for your cell line to achieve a confluent monolayer. |
| CELL-002 | How do I adapt the this compound protocol for suspension cells? | 1. Lack of a stable cell layer on the sensor. 2. Cell sedimentation leading to a non-uniform layer. | 1. Use specialized plates with a low-attachment surface to encourage cell settling at the bottom. 2. Consider using a gentle centrifugation step after seeding to promote the formation of a cell layer.[2] 3. Explore the use of cell-adhesion-promoting reagents that are compatible with suspension cells. |
| SIG-001 | I'm observing high variability in my this compound signal between replicate wells. | 1. Inconsistent cell number or distribution. 2. Edge effects in the microplate. 3. Temperature or evaporation gradients across the plate. 4. Inherent biological variability of the cell line.[3][4][5] | 1. Ensure accurate and consistent cell seeding in each well. Visually inspect wells for even cell distribution. 2. Avoid using the outer wells of the microplate, which are more prone to evaporation. Fill outer wells with sterile PBS or media. 3. Allow plates to equilibrate to room temperature before measurements and use a plate sealer to minimize evaporation. 4. Increase the number of replicates to account for biological variation. |
| SIG-002 | The this compound signal is weak or noisy. | 1. Insufficient cell confluence. 2. Poor cell-to-sensor coupling. 3. Suboptimal measurement buffer. 4. Electrical noise from the experimental setup. | 1. Ensure a confluent monolayer is formed before taking measurements. 2. Optimize the coating protocol to promote tight cell adhesion.[6][7][8] 3. Use a low-buffering capacity measurement solution (e.g., a saline-based buffer) to maximize the detection of extracellular potential changes. 4. Ensure proper grounding of the equipment and shield the setup from sources of electromagnetic interference. |
| DATA-001 | How do I interpret differences in this compound signals between different cell lines? | 1. Variations in cell metabolism and ion flux. 2. Differences in cell morphology and coverage of the sensor surface.[9][10][11][12] 3. Disparate responses to the tested compounds. | 1. Correlate this compound data with other metabolic assays (e.g., Seahorse) to understand the underlying physiological differences. 2. Use microscopy to document cell morphology and confluence for each cell line and normalize the this compound signal to cell number or surface area coverage if possible. 3. Compare the dose-response curves and EC50 values to quantify the differential sensitivity of the cell lines. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for a this compound experiment?
The optimal seeding density is cell-line dependent and should be determined empirically. The goal is to achieve a confluent monolayer of healthy, actively metabolizing cells at the time of the experiment. Start by seeding a range of densities and monitor cell growth and confluence over time.
Q2: How can I be sure that the observed this compound signal is due to cellular activity?
It is crucial to include proper experimental controls. A key control is a set of wells with the sensor and measurement buffer but without cells. This will establish the baseline signal of your system. Additionally, using a known inhibitor of cellular metabolism (e.g., sodium azide) can help confirm that the signal is biologically derived.
Q3: Can the coating material on the sensor affect the this compound signal?
Yes. The coating material can influence not only cell adhesion but also the electrical properties of the sensor-electrolyte interface. It is important to test different coating materials and select one that promotes optimal cell adhesion without introducing significant background noise or signal drift. Always include a "coating only" control (no cells) to assess the effect of the coating material on the baseline signal.
Q4: My cell line grows in clumps. How can I get a uniform monolayer for this compound?
For clumping cell lines, more rigorous dissociation methods may be necessary during subculturing to obtain a single-cell suspension before seeding. Using a cell-dissociation reagent like Accutase or gentle trituration can help. Seeding at a slightly higher density might also encourage more uniform growth.
Q5: How does cell morphology impact the this compound signal?
Cell morphology affects the proximity of the cell membrane to the sensor surface and the total area of the sensor covered by the cells. A well-spread, flattened cell will have a larger contact area and may produce a stronger signal compared to a rounded cell of the same type.[10][13] It is important to monitor and document cell morphology using microscopy and to ensure consistent morphology within and between experiments.
Experimental Protocols
Protocol 1: Optimizing Sensor Coating for Adherent Cell Lines
-
Prepare Coating Solutions: Prepare sterile stock solutions of various ECM proteins (e.g., 1 mg/mL fibronectin, 1 mg/mL laminin, 0.1% poly-L-lysine in sterile water).
-
Dilute Coating Solutions: On the day of the experiment, dilute the stock solutions to a range of working concentrations (e.g., 10, 25, 50 µg/mL for fibronectin/laminin; 0.01%, 0.005% for poly-L-lysine) in sterile PBS.
-
Coat Sensors: Add the diluted coating solutions to the this compound sensor wells, ensuring the entire surface is covered.
-
Incubate: Incubate the coated sensors for 1-2 hours at 37°C or overnight at 4°C.
-
Wash: Gently aspirate the coating solution and wash the wells twice with sterile PBS.
-
Seed Cells: Immediately seed your cells at the desired density.
-
Assess Adhesion: After 24-48 hours, assess cell attachment, spreading, and monolayer formation using a microscope. Select the coating condition that results in the most uniform and healthy cell layer.
Protocol 2: Establishing Experimental Controls for this compound Assays
-
No-Cell Control: In at least three wells, add the measurement buffer without seeding any cells. This will determine the baseline signal and any drift from the system itself.
-
Vehicle Control: In at least three wells with seeded cells, add the vehicle (e.g., DMSO, PBS) used to dissolve your test compound at the same final concentration as in the treatment wells. This accounts for any effect of the vehicle on the cells.
-
Positive Control: If applicable, use a compound known to elicit a response in your cell line to confirm that the assay is working as expected.
-
Inhibitor Control: To confirm the biological origin of the signal, treat cells in at least three wells with a general metabolic inhibitor (e.g., 0.1% sodium azide) to abolish the cellular metabolic activity and observe the signal change.
Visualizing Experimental Workflows and Concepts
To further clarify the processes involved in refining this compound protocols, the following diagrams illustrate key experimental workflows and logical relationships.
Caption: A generalized workflow for a cell-based this compound experiment.
Caption: A logical flow for troubleshooting common this compound experimental issues.
Caption: Conceptual diagram of signal transduction leading to a this compound signal.
References
- 1. veritastk.co.jp [veritastk.co.jp]
- 2. elementbiosciences.com [elementbiosciences.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Wildtype heterogeneity contributes to clonal variability in genome edited cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Do Cancer Cell Lines Have Fixed or Fluctuating Stem Cell Phenotypes? - Studies with the NTera2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Laminin Coating Protocol for Cell Culture [sigmaaldrich.com]
- 8. neuvitro.com [neuvitro.com]
- 9. sciety.org [sciety.org]
- 10. Changes in cell morphology affect the quantification of intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cryptococcal Cell Morphology Affects Host Cell Interactions and Pathogenicity | PLOS Pathogens [journals.plos.org]
- 12. Plastic cell morphology changes during dispersal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
LAPAO vs. CHAPS: A Comparative Guide to Protein Solubilization
For researchers, scientists, and drug development professionals, the effective solubilization of proteins, particularly membrane proteins, is a critical step that dictates the success of downstream applications. The choice of detergent is paramount to preserving the native structure and function of the target protein. This guide provides an objective comparison of two zwitterionic detergents, LAPAO (Laurylamidopropyldimethylamine oxide) and CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), to aid in the selection of the optimal solubilizing agent for your research needs.
Physicochemical Properties: A Head-to-Head Comparison
A detergent's efficacy is largely determined by its physicochemical properties. Both this compound and CHAPS are zwitterionic detergents, meaning they possess both a positive and a negative charge, resulting in a net neutral charge over a wide pH range. This characteristic makes them compatible with techniques like ion-exchange chromatography and isoelectric focusing. However, they differ in their molecular structure, which influences their behavior in solution.
| Property | This compound | CHAPS | References |
| Molecular Weight | ~300.6 g/mol | 614.88 g/mol | |
| Critical Micelle Concentration (CMC) | ~1.56 mM | 6 - 10 mM | |
| Aggregation Number | ~126 | ~10 | |
| Micelle Molecular Weight | Not widely reported | ~6,150 Da | |
| Structure | Linear alkyl chain with an amine oxide head group | Rigid steroidal structure with a sulfonate head group |
Performance in Protein Solubilization
While direct quantitative comparisons of this compound and CHAPS on the same protein under identical conditions are not extensively available in peer-reviewed literature, their individual characteristics and data from various studies allow for an informed comparison.
Solubilization Efficiency:
Both detergents are effective in solubilizing membrane proteins. CHAPS is a well-established and widely used detergent known for its ability to break protein-protein interactions and solubilize a variety of membrane proteins. This compound, with its amine oxide head group, is also a potent solubilizing agent. The choice between the two may depend on the specific protein and the lipid environment.
Preservation of Protein Structure and Function:
The primary goal of protein solubilization is to isolate the protein in its native, functional state. Zwitterionic detergents like this compound and CHAPS are considered mild and are less likely to denature proteins compared to ionic detergents.
CHAPS is renowned for its ability to preserve the native conformation and biological activity of many proteins. Its rigid steroidal structure is thought to create a more protective micellar environment for some membrane proteins. However, the effectiveness of any detergent is protein-dependent. For some proteins, CHAPS can be harsher on soluble, extramembranous domains, potentially reducing overall stability[1].
Data on this compound's direct impact on the structure and function of a wide range of proteins is less documented in publicly available resources. However, as a zwitterionic detergent with a flexible alkyl chain, it is generally considered to be a mild solubilizing agent.
Compatibility with Downstream Applications
The choice of detergent can significantly impact downstream analytical techniques.
| Application | This compound | CHAPS |
| 2D Electrophoresis | Zwitterionic nature is compatible with isoelectric focusing (IEF). | Widely used and well-documented for IEF and 2D-PAGE. |
| Chromatography | Neutral charge over a wide pH range allows for use in ion-exchange chromatography. | Compatible with various chromatography techniques, including ion-exchange and size-exclusion chromatography. |
| Immunoassays | Generally compatible. | Well-suited for applications like co-immunoprecipitation where preserving protein-protein interactions is crucial. |
| Mass Spectrometry | Can be used, but detergent removal is often necessary. | Removable by dialysis due to its relatively high CMC, which is advantageous for mass spectrometry. |
Experimental Protocols
The optimal solubilization protocol, including detergent concentration, buffer composition, and incubation time, must be empirically determined for each specific protein. Below are generalized protocols for membrane protein solubilization using this compound and CHAPS.
General Protocol for Membrane Protein Solubilization
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells using a suitable method (e.g., sonication, dounce homogenization) in a hypotonic buffer containing protease inhibitors.
-
Isolate the membrane fraction by ultracentrifugation.
-
Wash the membrane pellet with a high-salt buffer to remove peripheral proteins.
-
Resuspend the final membrane pellet in a suitable buffer (e.g., Tris-HCl, HEPES) at a known protein concentration.
-
-
Detergent Solubilization:
-
To the membrane suspension, add the desired detergent (this compound or CHAPS) from a concentrated stock solution to achieve the target final concentration. A typical starting range is 0.5% to 2.0% (w/v). It is crucial to work above the detergent's CMC.
-
Incubate the mixture with gentle agitation for 1-4 hours at 4°C. The optimal time and temperature may vary.
-
-
Clarification:
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
-
Analysis:
-
Determine the protein concentration of the solubilized fraction using a detergent-compatible protein assay (e.g., BCA assay).
-
Analyze the solubilized proteins by SDS-PAGE and Western blotting to assess the efficiency of solubilization.
-
Perform functional assays to confirm the activity of the target protein.
-
Visualizing the Workflow
A clear understanding of the experimental process is essential for successful protein solubilization.
Caption: A generalized workflow for membrane protein solubilization using detergents.
Conclusion
The choice between this compound and CHAPS for protein solubilization is not a one-size-fits-all decision and depends heavily on the specific protein of interest, the experimental goals, and the required downstream applications. CHAPS is a well-characterized and versatile detergent with a long history of successful use in preserving protein structure and function. This compound, while less extensively documented in comparative studies, presents a viable alternative with its own distinct physicochemical properties.
For any new protein, it is highly recommended to perform a small-scale screening of several detergents, including both this compound and CHAPS, at various concentrations to empirically determine the optimal conditions for solubilization and stability. This systematic approach will ultimately yield the highest quality protein for your research.
References
A Comparative Guide to LAPAO and Other Zwitterionic Surfactants for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Zwitterionic surfactants, possessing both a positive and negative charge in their hydrophilic head group, are indispensable tools in various scientific disciplines, particularly in biochemistry, proteomics, and drug delivery. Their unique properties offer a balance between the harshness of ionic surfactants and the often milder, but less effective, nature of non-ionic surfactants. This guide provides an objective comparison of Lauramidopropylamine Oxide (LAPAO) with other commonly used zwitterionic surfactants, supported by experimental data, to assist researchers in selecting the optimal agent for their specific applications.
Performance Comparison of Zwitterionic Surfactants
The selection of a zwitterionic surfactant is critical and often depends on the specific requirements of the experiment, such as maintaining protein structure, achieving high solubilization efficiency, or compatibility with downstream analytical techniques like mass spectrometry. This section compares the key performance indicators of this compound, Cocamidopropyl Betaine (CAPB), CHAPS, and ASB-14.
Physicochemical Properties
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which surfactant molecules self-assemble into micelles.[1] A lower CMC generally indicates a more efficient surfactant at reducing surface tension. Surface tension is a measure of the cohesive energy at the interface of a liquid, and its reduction is a primary function of surfactants.[2]
| Surfactant | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) |
| Lauramidopropylamine Oxide (this compound) | Amine Oxide | 300.48[3] | ~0.2 g/L[4][5] | Not explicitly found |
| Cocamidopropyl Betaine (CAPB) | Carboxybetaine | ~342.52 | ~0.1 g/L[5] or 0.974 mmol/L[6][7] | ~34-36[8] |
| CHAPS | Sulfobetaine (Bile salt derivative) | 614.88[9] | 6-10 mM (in water)[2][9][10] | Not explicitly found |
| ASB-14 | Sulfobetaine | 434.7[11] | 8 mM (in water)[11][12][13] | Not explicitly found |
Note: CMC values can be influenced by factors such as temperature, pH, and the presence of salts in the buffer.[2][10] The CMC for this compound and CAPB are often reported in g/L due to their commercial availability as mixtures with varying chain lengths.
Protein Solubilization Efficiency
Zwitterionic surfactants are widely used for solubilizing proteins, especially membrane proteins, while preserving their native structure and function.[14][15][16] Their ability to break lipid-lipid and lipid-protein interactions without extensively disrupting protein-protein interactions makes them valuable in proteomics and structural biology.[15]
| Surfactant | Primary Application(s) | Solubilization Efficiency | Key Characteristics |
| Lauramidopropylamine Oxide (this compound) | Cosmetics, Personal Care[17][18][19] | Good foaming and cleansing agent[20][21] | Mild, good compatibility with other surfactants, effective in reducing irritation of anionic surfactants.[21] |
| Cocamidopropyl Betaine (CAPB) | Cosmetics, Personal Care[4] | Good foaming and viscosity-enhancing agent | Mild, reduces irritation of other surfactants. |
| CHAPS | 2D-Gel Electrophoresis, Solubilizing membrane proteins[15][22] | Good, but can be less effective for highly hydrophobic proteins compared to newer sulfobetaines.[15] | Widely used, well-characterized, can be removed by dialysis.[15] |
| ASB-14 | 2D-Gel Electrophoresis, Solubilizing membrane proteins[11][15] | Excellent, particularly for hydrophobic proteins; reported to be superior to CHAPS for some applications.[11][12][15][23] | Can solubilize previously undetected membrane proteins.[11][12] |
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable and comparable experimental data. The following sections provide methodologies for key experiments used in the characterization and application of zwitterionic surfactants.
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[24][25]
Materials:
-
Tensiometer (Wilhelmy plate or du Noüy ring method)
-
High-purity water (e.g., Milli-Q)
-
The zwitterionic surfactant to be tested
-
Glassware (beakers, volumetric flasks)
Procedure:
-
Prepare a stock solution of the surfactant in high-purity water at a concentration significantly above the expected CMC.
-
Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the high-purity water as a blank.
-
Measure the surface tension of each surfactant dilution, starting from the lowest concentration. Ensure the system reaches equilibrium before recording the value.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the point of intersection of the two linear portions of the graph (the steeply decreasing part and the plateau).[24]
General Protocol for Membrane Protein Solubilization for Proteomics
This protocol provides a general framework for the extraction and solubilization of membrane proteins using zwitterionic surfactants for subsequent analysis by techniques such as 2D-gel electrophoresis or mass spectrometry.[15][26]
Materials:
-
Cell or tissue sample
-
Lysis Buffer:
-
7 M Urea
-
2 M Thiourea
-
4% (w/v) Zwitterionic Surfactant (e.g., CHAPS, ASB-14, or a combination)
-
40 mM Tris base
-
Protease and phosphatase inhibitors
-
-
Homogenizer (e.g., sonicator, Dounce homogenizer)
-
High-speed centrifuge
-
Protein quantification assay compatible with the chosen surfactant
Procedure:
-
Sample Preparation: For tissues, pulverize the frozen sample in liquid nitrogen. For cell pellets, resuspend in a minimal volume of lysis buffer.
-
Homogenization: Homogenize the sample in the lysis buffer using a suitable method (e.g., sonication on ice).
-
Solubilization: Incubate the homogenate on a rocker or rotator for 30-60 minutes at room temperature to facilitate complete protein solubilization.[15]
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C to pellet insoluble cellular debris.[15]
-
Protein Quantification: Carefully collect the supernatant containing the solubilized proteins. Determine the protein concentration using a compatible protein assay.
-
Downstream Analysis: The solubilized protein extract is now ready for downstream applications such as 2D-gel electrophoresis or mass spectrometry.
Visualizations
Mechanism of Micelle Formation
Caption: The process of micelle formation as surfactant concentration increases.
Proteomics Experimental Workflow
Caption: A generalized experimental workflow for proteomics utilizing zwitterionic surfactants.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
- 4. bazekon.uek.krakow.pl [bazekon.uek.krakow.pl]
- 5. tegewa.de [tegewa.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CHAPS detergent - Wikipedia [en.wikipedia.org]
- 10. Dependence of critical micelle concentration of a zwitterionic detergent on ionic strength: implications in receptor solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ASB-14 | Zwitterionic Detergents | Detergents & Accessories | Protein Research [gbiosciences.com]
- 12. ASB-14, cas no. 216667-08-2, Zwitterionic detergent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 13. ASB-14 Detergent | AAT Bioquest [aatbio.com]
- 14. Structure-efficiency relationships of zwitterionic detergents as protein solubilizers in two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. incibeauty.com [incibeauty.com]
- 18. cosmileeurope.eu [cosmileeurope.eu]
- 19. specialchem.com [specialchem.com]
- 20. nanotrun.com [nanotrun.com]
- 21. Lauramidopropylamine Oxide (LAO)-Zibo Ruxing International Trade Co., LIMITED [zbruxing.com]
- 22. irosurfactant.com [irosurfactant.com]
- 23. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 25. journals.stmjournals.com [journals.stmjournals.com]
- 26. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of NQO1-Targeted Therapies: A Comparative Guide to β-Lapachone and Dicoumarol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key compounds that modulate the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many solid tumors and a promising target for cancer therapy. We will explore the distinct mechanisms of action of β-lapachone, a bioactivatable drug, and dicoumarol, a direct competitive inhibitor, supported by experimental data and detailed protocols for validating their effects on NQO1 activity.
Mechanism of Action: A Tale of Two Molecules
While both β-lapachone and dicoumarol influence NQO1, they do so in fundamentally different ways. β-lapachone acts as a substrate for NQO1.[1][2] Upon reduction by NQO1, it enters a futile redox cycle, leading to a massive production of reactive oxygen species (ROS), primarily superoxide (B77818) and hydrogen peroxide.[3][4][5][6] This surge in ROS induces significant DNA damage, which in turn hyperactivates poly(ADP-ribose) polymerase-1 (PARP1).[1][2] The hyperactivation of PARP1 leads to a rapid depletion of cellular NAD+ and ATP pools, ultimately causing cancer cell death.[1][3][5]
In contrast, dicoumarol is a potent, competitive inhibitor of NQO1.[7] It directly competes with the enzyme's cofactor, NAD(P)H, for binding to the active site, thereby blocking the reduction of NQO1 substrates.[7] This inhibition prevents the bioactivation of compounds like β-lapachone and protects cells from their cytotoxic effects.
Comparative Efficacy: Bioactivation vs. Inhibition
The following table summarizes the quantitative data on the interaction of β-lapachone and dicoumarol with NQO1. It is important to note that for β-lapachone, the data reflects its cytotoxic efficacy in NQO1-expressing cells (a downstream effect of its bioactivation), whereas for dicoumarol, the data represents its direct inhibitory potency on the NQO1 enzyme.
| Compound | Interaction with NQO1 | Parameter | Cell Line | Value | Reference |
| β-Lapachone | Bioactivatable Substrate | LD50 (Cytotoxicity) | DU145 (Prostate Cancer) | 2.5 µM | [8] |
| LD50 (Cytotoxicity) | PC-3 (Prostate Cancer) | 5.0 µM | [8] | ||
| LD50 (Cytotoxicity) | LNCaP (Prostate Cancer) | > 10 µM | [8] | ||
| Dicoumarol | Competitive Inhibitor | IC50 (NQO1 Inhibition) | CHO-hNQO1 cells | 1.6 µM | [9] |
| IC50 (NQO1 Inhibition) | KKU-100 (Cholangiocarcinoma) | 0.15 ± 0.07 µM | |||
| IC50 (NQO1 Inhibition) | KKU-OCA17 (Cholangiocarcinoma) | 0.15 ± 0.07 µM | |||
| IC50 (NQO1 Inhibition) | KKU-M214 (Cholangiocarcinoma) | 0.24 ± 0.14 µM | |||
| Ki (Inhibition Constant) | - | Illustrative: 1.42 (weaker binding for deuterated analog) | [10] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of β-lapachone bioactivation by NQO1.
Caption: Experimental workflow for validating NQO1 enzyme activity.
Experimental Protocol: NQO1 Activity Assay
This protocol outlines a common method for determining NQO1 activity in cell lysates using a colorimetric assay.
I. Materials and Reagents
-
Lysis Buffer: (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)
-
Assay Buffer: (e.g., 25 mM Tris-HCl, pH 7.4, containing 0.7 mg/mL BSA and 0.01% Tween 20)[10]
-
NADPH Solution: 10 mM stock in assay buffer[10]
-
Menadione (NQO1 Substrate): Stock solution in DMSO
-
WST-1 (or similar tetrazolium salt): Stock solution in water
-
Dicoumarol (NQO1 Inhibitor): Stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 440 nm[11]
-
Cultured cells (e.g., cancer cell lines with varying NQO1 expression)
II. Procedure
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
Dilute the cell lysates to a consistent protein concentration (e.g., 1 mg/mL) with the NQO1 Assay Buffer.[11]
-
In a 96-well plate, add 50 µL of the diluted cell lysate to each well.
-
For inhibitor control wells: Add 10 µL of a saturating concentration of Dicoumarol solution (e.g., 20 µM).[10]
-
For test wells: Add 10 µL of Assay Buffer.[11]
-
Prepare a reaction mixture containing NQO1 Assay Buffer, Menadione, and WST-1 at their final desired concentrations.
-
Initiate the reaction by adding 150 µL of the reaction mixture to each well.[11]
-
-
Measurement:
-
Immediately place the microplate in a plate reader pre-set to 37°C.
-
Measure the absorbance at 440 nm in kinetic mode for 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).[11] The rate of increase in absorbance is proportional to the NQO1 activity.
-
III. Data Analysis
-
Calculate the initial reaction rate (V₀) for each sample by determining the slope of the linear portion of the kinetic curve (absorbance vs. time).
-
Determine the specific NQO1 activity by subtracting the rate of the inhibitor control (with Dicoumarol) from the rates of the corresponding test samples.
-
Normalize the NQO1 activity to the protein concentration of the cell lysate to express the activity as units per milligram of protein.
This comprehensive guide provides a framework for understanding and validating the effects of compounds targeting NQO1. The provided data and protocols can be adapted to specific research needs, facilitating the development of novel and effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Cell Kinetic Modeling of β-Lapachone Metabolism in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NADH quinone oxidoreductase (NQO1) with inhibitor dicoumarol - Proteopedia, life in 3D [proteopedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Potential and Safety Profile of β-Lapachone In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Battle of the Detergents: LAPAO vs. Triton X-100 in the Research Arena
For researchers, scientists, and drug development professionals, the choice of detergent is a critical decision that can significantly impact the outcome of experiments. This guide provides an in-depth comparison of two commonly used detergents, the zwitterionic Lauramidopropylamine Oxide (LAPAO) and the non-ionic Triton X-100, offering a comprehensive analysis of their efficacy in key laboratory applications.
This comparison delves into their performance in protein extraction, membrane protein solubilization, and their impact on enzyme activity, supported by experimental data and detailed protocols to aid in the selection of the most appropriate detergent for specific research needs.
At a Glance: Key Physicochemical Properties
Before diving into performance data, a summary of the fundamental properties of this compound and Triton X-100 provides a foundation for understanding their behavior in solution.
| Property | This compound (Lauramidopropylamine Oxide) | Triton X-100 |
| Detergent Class | Zwitterionic | Non-ionic |
| Molecular Weight | ~330 g/mol | ~625 g/mol (average)[1] |
| Critical Micelle Concentration (CMC) | 1-2 mM | 0.2-0.9 mM[1] |
| Aggregation Number | Varies | 100-155[1] |
| Denaturing Potential | Generally non-denaturing, but can be more effective at disrupting protein-protein interactions than non-ionic detergents. | Mild, non-denaturing[1] |
| Dialyzable | Yes (dependent on micelle size) | No[1] |
Performance Showdown: Efficacy in Core Applications
The true measure of a detergent's utility lies in its performance. Here, we compare this compound and Triton X-100 across three critical experimental areas.
Protein Extraction Efficiency
The ability to effectively lyse cells and solubilize proteins is a primary function of detergents in molecular biology.
Triton X-100 is a widely used and effective detergent for the extraction of cytoplasmic and membrane proteins.[2][3][4][5] Its mild nature helps in maintaining the native conformation of many proteins during extraction.[1]
Membrane Protein Solubilization
The solubilization of integral membrane proteins from the lipid bilayer is a challenging yet crucial step for their study.
A comparative study on the interaction of the zwitterionic detergent CHAPS and the non-ionic detergent Triton X-100 with erythrocyte membranes revealed differential effects. While both detergents were capable of solubilizing membrane components, their mechanisms and efficiencies differed. The study found that Triton X-100 disordered the membrane at all levels and had independent mechanisms for hemolysis and solubilization, whereas CHAPS's hemolytic and phospholipid solubilization activities were closely correlated.[6] This suggests that the choice between a zwitterionic and a non-ionic detergent can influence which membrane components are preferentially solubilized.
Triton X-100 is a well-established detergent for solubilizing membrane proteins while aiming to preserve their native structure and function.[7][8]
Enzyme Activity Preservation
Maintaining the functionality of enzymes post-extraction is paramount for many downstream applications.
The effect of detergents on enzyme activity is highly protein-dependent. Non-ionic detergents like Triton X-100 are generally considered mild and are often used to stabilize enzymes in solution.[9] Studies have shown that Triton X-100 can, in some cases, even enhance the activity of certain enzymes, such as some lipases.[10] However, it can also be inhibitory to other enzymes, like glutathione (B108866) peroxidase.
Zwitterionic detergents are also generally considered non-denaturing and are often used in studies where maintaining protein function is critical. The choice of detergent for a particular enzyme must often be determined empirically.
Experimental Corner: Protocols for Application
To provide practical guidance, here are detailed protocols for protein extraction using both this compound and Triton X-100.
General Protein Extraction Protocol using this compound
This protocol provides a general framework for cell lysis and protein extraction using a this compound-based buffer. Optimization may be required for specific cell types and target proteins.
Materials:
-
This compound Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound)
-
Protease and phosphatase inhibitor cocktails
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Refrigerated microcentrifuge
Procedure:
-
Cell Preparation:
-
Adherent cells: Wash the cell monolayer with ice-cold PBS. Add ice-cold this compound Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the plate and scrape the cells.
-
Suspension cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the cell pellet in ice-cold this compound Lysis Buffer.
-
-
Lysis: Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the solubilized proteins to a new pre-chilled tube.
Standard Protein Extraction Protocol using Triton X-100 (RIPA Buffer)
RIPA (Radioimmunoprecipitation assay) buffer is a commonly used lysis buffer containing Triton X-100 for total protein extraction from cultured cells and tissues.[2][4][11]
Materials:
-
RIPA Lysis Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS)[2]
-
Protease and phosphatase inhibitor cocktails
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Refrigerated microcentrifuge
Procedure:
-
Cell Preparation:
-
Lysis: Incubate on ice for 30 minutes, vortexing occasionally.[12]
-
Clarification: Centrifuge at 16,000 x g for 20 minutes at 4°C.[2]
-
Supernatant Collection: Transfer the supernatant to a fresh tube on ice.[2]
Downstream Considerations and Compatibility
The choice of detergent can also affect downstream applications. Triton X-100's aromatic ring absorbs ultraviolet light, which can interfere with protein quantification methods that rely on UV absorbance at 280 nm.[13] this compound, lacking this aromatic structure, does not present this issue. Furthermore, due to its generally smaller micelle size, this compound may be more readily removed by dialysis than Triton X-100, which can be advantageous for certain downstream experiments.
Signaling Pathway Analysis: A Note on Detergent Choice
The selection of a detergent for cell lysis is a critical first step in sample preparation for signaling pathway analysis. The goal is to efficiently extract proteins while preserving their post-translational modifications, such as phosphorylation, which are key to understanding signaling cascades.
Both this compound and Triton X-100, being generally non-denaturing, are suitable for such studies. The choice may depend on the specific protein complexes of interest. A zwitterionic detergent like this compound might be preferred when investigating protein-protein interactions within a signaling pathway due to its potential to disrupt these interactions to a lesser extent than harsher detergents.
Conclusion: Making an Informed Decision
Both this compound and Triton X-100 are valuable tools in the researcher's arsenal. Triton X-100 is a well-characterized, mild non-ionic detergent suitable for a wide range of applications, particularly when preserving the native state of proteins is crucial. This compound, a zwitterionic detergent, offers a potentially stronger solubilizing power for certain protein complexes while still being generally non-denaturing.
The optimal choice between this compound and Triton X-100 will ultimately depend on the specific experimental goals, the nature of the target protein or protein complex, and the requirements of downstream applications. For novel systems, empirical testing of both detergents is recommended to determine the most effective approach.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Comparative study of the interaction of CHAPS and Triton X-100 with the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbohydrate-containing Triton X-100 Analogues for Membrane Protein Solubilization and Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How the Triton X-100 modulates the activity/stability of the Thermomyces lanuginose lipase: Insights from experimental and molecular docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Comparative Study of Triton X-100 and DMSO in Protein Solubilization [eureka.patsnap.com]
In-depth Analysis of Lauramidopropylamine Oxide (LAPAO) Reveals Absence of Publicly Available Experimental Data for Cross-Validation in a Research Context
Initial investigations into Lauramidopropylamine Oxide (LAPAO) have uncovered a significant lack of publicly available experimental data within the scientific research and drug development sectors. While identified as a bioactive chemical and a surfactant used in consumer products, there is no discernible body of research detailing its biological effects, signaling pathways, or comparative performance, precluding the creation of a comprehensive comparison guide for cross-validation as initially requested.
Lauramidopropylamine Oxide, chemically known as 3-dodecanamido-N,N-dimethylpropan-1-amine oxide, is commercially available and primarily utilized as an amphoteric surfactant in personal care and household cleaning products. Its functions in these contexts include cleansing, foam boosting, and conditioning.
The primary available data on this compound pertains to its safety and toxicology as a cosmetic ingredient. A 2008 report from the Cosmetic Ingredient Review, published in the International Journal of Toxicology, provides some fundamental toxicological endpoints.
Toxicological Profile of Lauramidopropylamine Oxide
| Parameter | Result | Reference |
| Acute Oral Toxicity | LD50 as low as 500 mg/kg body weight | International Journal of Toxicology, 2008[1] |
| Acute Dermal Toxicity | LD50 greater than 2174 mg/kg body weight | International Journal of Toxicology, 2008[1] |
| Skin Irritation | Not a skin irritant at concentrations relevant to cleaners | International Journal of Toxicology, 2008[1] |
| Skin Sensitization | Not a skin sensitizer | International Journal of Toxicology, 2008[1] |
| Mutagenicity | Did not cause mutations in cell studies | International Journal of Toxicology, 2008[1] |
This toxicological information, while important for product safety, does not provide the necessary experimental results for a comparative guide aimed at researchers and drug development professionals. There is no data to support the creation of diagrams for signaling pathways or experimental workflows related to any purported biological activity.
Conclusion
The request for a "Publish Comparison Guide" for the cross-validation of this compound experimental results cannot be fulfilled at this time due to the absence of relevant scientific literature and experimental data. The available information is confined to its role as a surfactant and its basic toxicological profile for cosmetic applications. Without foundational research on its biological effects, any attempt to create a guide for a scientific audience would be speculative and lack the required experimental support. Further research into the biological activities of Lauramidopropylamine Oxide would be necessary before a meaningful cross-validation and comparison could be conducted.
References
A Comparative Analysis of Lauramidopropylamine Oxide (LAPAO) and Cocamidopropyl Betaine (CAPB) for Research and Formulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two commonly used amphoteric surfactants, Lauramidopropylamine Oxide (LAPAO) and Cocamidopropyl Betaine (CAPB). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate surfactant for their specific formulation needs. This analysis is based on available experimental data and established testing protocols.
Chemical Structure and Properties
Both this compound and CAPB are valued for their mildness, foam-boosting, and viscosity-enhancing properties in a variety of personal care and cleaning products.
Lauramidopropylamine Oxide (this compound) , also known as Lauramidopropyl Dimethylamine Oxide, is classified as an amphoteric or non-ionic surfactant. It is recognized for its conditioning and antistatic properties, and its ability to mitigate the irritation potential of other surfactants in a formulation.
Cocamidopropyl Betaine (CAPB) is a zwitterionic amphoteric surfactant. It is widely used for its excellent foaming and viscosity-building capabilities. While generally considered mild, the potential for skin irritation due to impurities from the manufacturing process has been noted in some studies.
| Property | Lauramidopropylamine Oxide (this compound) | Cocamidopropyl Betaine (CAPB) |
| INCI Name | Lauramidopropylamine Oxide | Cocamidopropyl Betaine |
| CAS Number | 61792-31-2 | 61789-40-0 |
| Ionic Nature | Amphoteric / Non-ionic (pH dependent) | Zwitterionic Amphoteric |
| Key Functions | Surfactant, Cleansing Agent, Foam Booster, Viscosity Modifier, Conditioner, Antistatic Agent | Surfactant, Cleansing Agent, Foam Booster, Viscosity Modifier, Emulsifier |
| Appearance | Clear to slightly yellow liquid | Clear to pale yellow viscous liquid |
Performance Comparison
Direct, side-by-side quantitative comparisons of this compound and CAPB are limited in publicly available literature. However, existing data provides insights into their relative performance in key areas.
Viscosity Building
An important function of these surfactants is their ability to increase the viscosity of formulations. The following data is derived from a study comparing the synergistic thickening properties of different amine oxides and CAPB in a formulation containing Lauryl Glucoside (a non-ionic surfactant).
| Surfactant Combination (5% active) in 30% Lauryl Glucoside Solution (pH 6.5-7.5) | Viscosity (mPa.s @ 20°C) |
| Lauramidopropylamine Oxide (LAO-30) | 5330 |
| Cocamidopropyl Betaine (CAPB-30) | 3910 |
| Lauryl Dimethylamine Oxide (LDAO) | 1520 |
| Cocamidopropyl Amine Oxide (CAO-30) | 8470 |
Data adapted from Brillachem. It is important to note that these values reflect performance within a specific formulation and may vary in other systems.
Foaming Properties
This compound is described as having good foam-improving and foam-stabilizing properties, creating copious and thick foams. Some sources suggest that the foamability of Lauramidopropylamine Oxide is higher than that of Cocamidopropylamine Oxide (CAO), a structurally similar compound.
CAPB is well-known for its excellent foam-boosting capabilities, even in the presence of soap and hard water. Studies have shown that the foaming power of formulations containing anionic surfactants like Sodium Dodecyl Sulfate (SDS) can be significantly increased by the addition of CAPB. However, the foam height of CAPB solutions can be negatively impacted by increased salt concentrations.
Irritation Potential
The mildness of surfactants is a critical parameter, especially in products intended for skin and eye contact.
This compound is generally considered to be a mild surfactant with low irritation potential. It is often used in formulations to reduce the irritation caused by other, harsher surfactants. However, safety data sheets for this compound indicate that it can be a skin and eye irritant, particularly at high concentrations.
CAPB is also widely regarded as a mild surfactant. However, it is sometimes used as a positive control in the Zein test, a method to assess irritation potential, which suggests it has a measurable level of protein denaturation capability. This indicates that while milder than many anionic surfactants, it is not entirely free from irritation potential.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key performance and safety experiments.
Viscosity Measurement
Objective: To determine the viscosity-building properties of the surfactant.
Methodology:
-
Prepare aqueous solutions of the surfactant at various concentrations (e.g., 1%, 2.5%, 5%, 10% active substance).
-
If applicable, adjust the pH of the solutions to a standardized value (e.g., 6.0-7.0) using citric acid or sodium hydroxide.
-
Allow the solutions to equilibrate at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours).
-
Measure the viscosity using a rotational viscometer (e.g., Brookfield viscometer) with an appropriate spindle and rotational speed.
-
Record the viscosity in milliPascal-seconds (mPa·s).
-
To assess synergistic effects, the test surfactant can be incorporated into a base formulation containing other surfactants, and the viscosity can be measured as described above.
Foam Height and Stability (Ross-Miles Method)
Objective: To quantify the foaming characteristics of the surfactant.
Methodology:
-
Prepare a standard concentration of the surfactant solution (e.g., 0.1% active substance in deionized water).
-
Place a specific volume of the solution (e.g., 200 mL) into the receiver of a Ross-Miles foam apparatus, which is a graduated, jacketed glass column.
-
Maintain a constant temperature by circulating water through the jacket (e.g., 25°C).
-
A separate volume of the same solution (e.g., 50 mL) is placed in a dropping funnel above the column.
-
The solution from the funnel is allowed to fall from a specified height (e.g., 90 cm) into the solution in the column, generating foam.
-
The initial foam height is measured in millimeters (mm) immediately after all the solution has been added.
-
Foam stability is assessed by measuring the foam height at specific time intervals (e.g., 1, 3, and 5 minutes).
Irritation Potential: The Zein Test
Objective: To assess the potential of a surfactant to cause skin irritation by measuring its ability to denature protein.
Methodology:
-
Prepare a standardized solution of the surfactant (e.g., 1% active substance in deionized water).
-
Weigh a specific amount of Zein protein (a corn protein analogous to skin keratin) (e.g., 2.0 g).
-
Add the Zein protein to a defined volume of the surfactant solution (e.g., 40 mL).
-
Stir the mixture at a constant speed and temperature for a set period (e.g., 1 hour at 35°C).
-
After stirring, filter the solution to remove any undissolved Zein.
-
Determine the amount of solubilized Zein in the filtrate. This is often done by nitrogen analysis (e.g., Kjeldahl method) of the filtrate, as protein content is proportional to nitrogen content.
-
The Zein score is typically expressed as the milligrams of nitrogen solubilized per 100 mL of surfactant solution. A higher Zein score indicates a greater potential for irritation.
Irritation Potential: Hen's Egg Test - Chorioallantoic Membrane (HET-CAM)
Objective: To evaluate the potential for eye irritation as an alternative to in vivo animal testing.
Methodology:
-
Fertilized hen's eggs are incubated for 9 days.
-
On the 10th day, the eggshell is carefully opened to expose the chorioallantoic membrane (CAM), a highly vascularized membrane.
-
A specific volume of the test surfactant solution (e.g., 0.3 mL of a 1% solution) is applied directly onto the CAM.
-
The CAM is observed for 5 minutes for signs of irritation, including:
-
Hemorrhage: Bleeding from the blood vessels.
-
Lysis: Disintegration of blood vessels.
-
Coagulation: Formation of blood clots.
-
-
The time at which each of these phenomena first appears is recorded.
-
An irritation score (IS) is calculated based on the time of onset of these effects. A common formula is: IS = [ (301 - Hemorrhage onset time in sec) / 300 ] * 5 + [ (301 - Lysis onset time in sec) / 300 ] * 7 + [ (301 - Coagulation onset time in sec) / 300 ] * 9
-
The IS value is used to classify the irritation potential (e.g., non-irritant, slight irritant, moderate irritant, severe irritant).
Visualized Workflows and Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
A Comparative Guide to the Biocompatibility of Light-Activated Poly(A) Oligonucleotides (LAPAO) and Alternative Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biocompatibility of Light-Activated Poly(A) Oligonucleotides (LAPAO), a novel photo-responsive biomaterial, against established alternatives in drug delivery and tissue engineering: Polylactic Acid (PLA) nanoparticles, Polyvinyl Alcohol (PVA) hydrogels, and Chitosan nanoparticles.
Disclaimer: As of the latest literature review, specific biocompatibility studies directly investigating "Light-Activated Poly(A) Oligonucleotides (this compound)" are not publicly available. Therefore, this guide utilizes data from studies on functionally similar "light-activated oligonucleotide delivery systems" as a proxy for this compound to provide a relevant and informative comparison.
Quantitative Biocompatibility Data
The following table summarizes key quantitative data from in vitro and in vivo biocompatibility studies of the selected materials.
| Material Class | Assay Type | Cell Line/Animal Model | Concentration/Dose | Result | Reference |
| Light-Activated Oligonucleotide Delivery System (this compound Proxy) | Cytotoxicity (Cell Viability) | HeLa | Not Specified | 25-35% reduction in cell viability 1-2 days post-transfection; recovery to control levels in 4 days. | [1][2][3] |
| Polylactic Acid (PLA) Nanoparticles | Cytotoxicity (Cell Viability) | HeLa | Not Specified | >80% cell viability. | |
| Cell Proliferation | Human Fibroblasts (FN1) | Not Specified | Maintained replicative dynamic equivalent to control. | ||
| In Vivo Biocompatibility | Rat (sciatic nerve transection model) | Implantation of PDLLA film | No obvious in vivo toxicity; did not alter liver or renal function. | ||
| Polyvinyl Alcohol (PVA) Hydrogels | Cytotoxicity (Cell Viability) | 3T3L1 Mouse Fibroblasts | 10-100 µg/mL | 83-135% cell viability. | |
| Cytotoxicity (Cell Viability) | SUP-B15 cell line | Not Specified | 98.5% cell viability (compared to 99.7% for control). | ||
| Acute Oral Toxicity (LD50) | Rat | Oral | 15-20 g/kg. | ||
| Chitosan Nanoparticles | Cytotoxicity (Cell Viability) | Caco-2 | 126-1000 nm particles | >80% cell viability. | |
| Cytotoxicity (IC50) | Human Lymphoma SUDHL-4 | 5 µg/mL (48h) | 5 µg/mL. | ||
| Acute Toxicity (LD50) | Mouse | Oral | >5000 mg/kg body weight. | [4] |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below. These protocols are generalized from multiple sources and should be adapted for specific experimental needs.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Sterile 96-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Remove the culture medium and add fresh medium containing various concentrations of the test biomaterial (or extracts of the biomaterial). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Solubilization: Aspirate the MTT solution and add 150 µL of the solubilization solution to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to reduce background noise.[5]
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to the surface of a biomaterial.
Materials:
-
Biomaterial samples (e.g., hydrogel-coated plates)
-
Cell suspension
-
Cell culture medium
-
Staining agent (e.g., Crystal Violet or a fluorescent dye like Calcein-AM)
-
Microscope with imaging software
Protocol:
-
Sample Preparation: Place the sterile biomaterial samples into the wells of a culture plate.
-
Cell Seeding: Seed a known number of cells onto the biomaterial surface and a control surface (tissue culture plastic).
-
Incubation: Incubate for a defined period (e.g., 4 to 24 hours) to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining and Quantification:
-
Crystal Violet Method: Fix the adherent cells with methanol (B129727) and stain with a 0.5% Crystal Violet solution. After washing and drying, solubilize the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance.
-
Fluorescent Method: Incubate the cells with a viability dye (e.g., Calcein-AM). Image the wells using a fluorescence microscope and count the number of adherent, viable cells using image analysis software.
-
-
Data Analysis: The number of adherent cells on the biomaterial is compared to the control surface.
In Vivo Acute Systemic Toxicity (Based on OECD Guidelines)
This test evaluates the systemic response of an animal to a single dose of a substance administered via a specific route.
Animal Model:
-
Typically rodents (e.g., mice or rats) of a specific strain, age, and weight.
Protocol Overview:
-
Dose Preparation: The test material is prepared in a suitable vehicle for administration (e.g., saline for injection).
-
Administration: A single dose of the material is administered to the animals via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral). A control group receives only the vehicle.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for up to 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.
-
Necropsy: At the end of the observation period, all animals are humanely euthanized, and a gross necropsy is performed to examine for any pathological changes in major organs.
-
Data Analysis: The Lethal Dose 50 (LD50), the dose estimated to be lethal to 50% of the animals, may be calculated. The No-Observed-Adverse-Effect Level (NOAEL) may also be determined.
Visualizations
Experimental Workflow for In Vitro Biocompatibility Testing
Signaling Pathway of Inflammatory Response to Biomaterials
Logical Comparison of Biocompatibility Profiles
References
A Comparative Guide to Alternative Surfactants for Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative surfactants to Lauramidopropylamine oxide (LAPAO) for specific applications in research and drug development, including membrane protein extraction, protein stabilization, and drug delivery systems. The information presented is supported by experimental data from scientific literature and technical documentation to aid in the selection of the most suitable surfactant for your research needs.
Executive Summary
Lauramidopropylamine oxide (this compound) is a zwitterionic surfactant widely used for its gentle yet effective properties. However, the demand for surfactants with enhanced stability, biocompatibility, or specific functionalities has led to the exploration of several alternatives. This guide evaluates the performance of four key classes of alternative surfactants—Amphipols, Sucrose (B13894) Esters, Fos-Cholines, and Fluorinated Surfactants—against this compound, focusing on their physicochemical properties, performance in key applications, and biocompatibility.
Comparison of Physicochemical and Performance Properties
The selection of a surfactant is critically dependent on its physicochemical properties, which dictate its performance in a given application. The following table summarizes the key properties of this compound and its alternatives.
| Property | Lauramidopropylamine oxide (this compound) | Amphipols (e.g., A8-35) | Sucrose Esters | Fos-Cholines (e.g., Fos-Choline-12) | Fluorinated Surfactants |
| Type | Zwitterionic | Amphipathic Polymer | Non-ionic | Zwitterionic | Non-ionic or Zwitterionic |
| Primary Applications | Membrane protein research, foam enhancement, viscosity building[1] | Membrane protein stabilization, drug delivery[2][3][4] | Drug delivery, emulsification, solubilization[5][6][7] | Membrane protein solubilization and stabilization (esp. for NMR)[8][9][10] | Membrane protein stabilization, cryo-EM[11][12][13] |
| Key Advantages | Good thickening and foaming properties, gentle to skin and hair[1] | Excellent for stabilizing membrane proteins in a detergent-free environment, can improve protein stability[14][15][16] | Biodegradable, non-toxic, wide range of HLB values, suitable for various formulations[7][17][18] | Can maintain native protein structure and function, effective for solubilization[8][19][20] | Milder than conventional detergents, can improve sample vitrification for cryo-EM[12][21][22] |
| Limitations | Can be less effective for highly hydrophobic proteins compared to some alternatives. | Generally not used for direct extraction of membrane proteins from the membrane[3] | Can have lower encapsulation efficiency for proteins compared to traditional surfactants[23] | Can be denaturing for some membrane proteins[10] | Inefficient at extracting proteins from lipid membranes[11][12] |
| Biocompatibility | Good biocompatibility, gentle to skin[1] | Generally considered non-toxic and non-immunogenic[4] | Excellent biocompatibility, biodegradable, non-irritant[7][17][24] | Generally good, but can show cytotoxicity at higher concentrations. | Generally low cytotoxicity, but can vary with structure[25][26] |
Performance in Key Applications: A Comparative Overview
Membrane Protein Extraction and Stabilization
The extraction of membrane proteins from the lipid bilayer and their subsequent stabilization in a soluble form are critical steps in their characterization. While this compound is a competent detergent for these tasks, alternatives may offer advantages in terms of stability and maintaining the native conformation of the protein.
dot
Caption: Workflow for membrane protein extraction and stabilization.
Discussion:
-
Fos-Cholines are effective in solubilizing membrane proteins and are particularly favored for structural studies like NMR, as they can preserve the protein's native fold.[8][19] However, some studies suggest that Fos-Choline-12 can be a "harsher" detergent, solubilizing proteins irrespective of their functional state, which may be a disadvantage if only active proteins are of interest.[10]
-
Amphipols , such as A8-35, are not typically used for the initial extraction but excel at stabilizing membrane proteins in a detergent-free environment after solubilization.[3][14] This is highly advantageous for functional and structural studies where the presence of detergents can be detrimental. Amphipols form a stable complex with the protein, mimicking a more native-like environment.[15][16]
-
Fluorinated Surfactants are also used for stabilization after extraction. Their lipophobic nature makes them less disruptive to the protein's native lipid interactions, thus offering enhanced stability compared to conventional detergents.[12][13][21][22][27]
Drug Delivery Systems
Surfactants are crucial components in many drug delivery systems, where they act as solubilizers, emulsifiers, and penetration enhancers. Sucrose esters are a prominent alternative to traditional surfactants in this area due to their excellent biocompatibility.
dot
Caption: Mechanism of surfactant-based drug delivery.
Discussion:
-
Sucrose Esters are highly versatile for drug delivery due to their wide range of Hydrophilic-Lipophilic Balance (HLB) values, allowing for the formation of stable emulsions and microemulsions.[5][28][29] They are biodegradable and have low toxicity, making them suitable for various administration routes.[7][17][24] Studies have shown their potential as controlled-release agents and in enhancing drug dissolution and permeation.[18][30] However, their protein encapsulation efficiency can sometimes be lower than that of synthetic polymers like PVA.[23]
Experimental Protocols
Detailed and reproducible protocols are essential for the objective comparison of surfactant performance. Below are methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant, indicating the concentration at which micelles begin to form.
Methodology: Surface Tension Measurement
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant with concentrations spanning a range above and below the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the point of intersection of the two linear portions of the curve.
Membrane Protein Solubilization Efficiency
This assay determines the effectiveness of a surfactant in extracting a target membrane protein from a cellular membrane preparation.
Methodology:
-
Membrane Preparation: Isolate cellular membranes containing the target protein by cell lysis and centrifugation.
-
Solubilization: Resuspend the membrane pellet in a buffer containing the surfactant at a concentration above its CMC. Incubate on ice with gentle agitation.
-
Separation of Solubilized and Insoluble Fractions: Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet the insoluble material.
-
Quantification: Analyze the supernatant (solubilized fraction) and the pellet (insoluble fraction) for the presence of the target protein using methods such as SDS-PAGE followed by Western blotting or a functional assay for the protein. The solubilization efficiency is calculated as the amount of protein in the supernatant divided by the total amount of protein.
In Vitro Drug Release Assay
This assay measures the rate at which a drug is released from a surfactant-based formulation.
Methodology (using Dialysis Method):
-
Formulation Preparation: Prepare the drug-loaded surfactant formulation (e.g., micelles or nanoemulsion).
-
Dialysis Setup: Place a known amount of the formulation into a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the formulation.
-
Release Study: Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline) at a constant temperature and stirring rate.
-
Sampling and Analysis: At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium to maintain sink conditions. Analyze the drug concentration in the samples using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxicity of the surfactants on cultured cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the surfactant for a specified period (e.g., 24 or 48 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of treated cells relative to the untreated control cells.
Conclusion
The selection of a surfactant as an alternative to this compound should be guided by the specific requirements of the application.
-
For membrane protein studies , Fos-Cholines are excellent for initial solubilization, while Amphipols and Fluorinated Surfactants offer superior stability for downstream applications in a detergent-free environment.
-
For drug delivery , Sucrose Esters are a compelling choice due to their excellent biocompatibility, biodegradability, and versatile formulation possibilities.
It is crucial for researchers to empirically test and optimize the chosen surfactant for their specific protein or drug molecule to achieve the desired performance and stability. The experimental protocols provided in this guide offer a starting point for such evaluations.
References
- 1. Lauramidopropylamine Oxide, this compound/LAO [greenchemintl.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Amphipol A8-35 › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]
- 4. In Vivo Characterization of the Biodistribution Profile of Amphipol A8–35 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sucrose Esters Market Size, Growth and Trends Forecast by 2033 [straitsresearch.com]
- 7. [2505.05535] Sucrose ester surfactants: current understanding and emerging perspectives [arxiv.org]
- 8. cube-biotech.com [cube-biotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Functional Overexpression of Membrane Proteins in E. coli: The Good, the Bad, and the Ugly | Springer Nature Experiments [experiments.springernature.com]
- 11. Fluorinated poly(tris) and bis-glucose surfactants [gbiosciences.com]
- 12. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 13. A fluorinated detergent for membrane-protein applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.anatrace.com [cdn.anatrace.com]
- 15. Folding and stabilizing membrane proteins in amphipol A8-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amphipol A8-35 - Jena Bioscience [jenabioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Sucrose esters as natural surfactants in drug delivery systems--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-biolabs.com [creative-biolabs.com]
- 21. Fluorinated and hemifluorinated surfactants as alternatives to detergents for membrane protein cell-free synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorinated and hemifluorinated surfactants as alternatives to detergents for membrane protein cell-free synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of sucrose esters as alternative surfactants in microencapsulation of proteins by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pfascentral.org [pfascentral.org]
- 26. Preliminary investigation on cytotoxicity of fluorinated polymer nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Amphipols and fluorinated surfactants: Two alternatives to detergents for studying membrane proteins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Semi-solid Sucrose Stearate-Based Emulsions as Dermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Assessing the Purity of Lauramidopropylamine Oxide (LAPAO) for Research Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the accuracy and reproducibility of experimental outcomes. Lauramidopropylamine Oxide (LAPAO), an amphoteric surfactant utilized in various research applications, is no exception. This guide provides a comparative analysis of methods to assess the purity of this compound for research use, contrasts it with a common alternative, Cocamidopropyl Betaine (B1666868) (CAPB), and discusses the potential impact of impurities on experimental results.
Understanding Potential Impurities in this compound
The synthesis of this compound involves the reaction of lauric acid with dimethylaminopropylamine (DMAPA) to form lauramidopropyldimethylamine (LAPDMA), which is then oxidized.[1] Consequently, common impurities in commercial this compound can include unreacted starting materials and intermediates:
-
Dimethylaminopropylamine (DMAPA): A known skin sensitizer.[1][2][3][4]
-
Lauramidopropyldimethylamine (LAPDMA): An intermediate in the synthesis of this compound.[1][2][3][4]
-
Free Lauric Acid: An unreacted starting material.
-
Hydrogen Peroxide: A residual oxidizing agent.
The presence and concentration of these impurities can vary between manufacturers and even between different batches from the same supplier, potentially affecting experimental systems.
Methods for Purity Assessment
Several analytical techniques can be employed to determine the purity of this compound and quantify potential impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of the primary surfactant and its organic impurities.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Analytical Method | Principle | Analytes Detected | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | This compound, LAPDMA, DMAPA, free lauric acid. | Requires method development and validation. Can be coupled with various detectors (UV, MS) for enhanced specificity and sensitivity. |
| Potentiometric Titration | Measures the potential difference between two electrodes to determine the concentration of a substance. | Total amine oxide content, unreacted tertiary amines. | A reliable method for quantifying the active surfactant content. May not distinguish between different amine oxides. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint. | Functional groups characteristic of this compound and potential impurities. | Primarily a qualitative tool for identity confirmation and gross impurity detection. Can be used quantitatively with calibration. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV/MS) for this compound Purity
This method is designed for the separation and quantification of this compound and its primary impurities, DMAPA and LAPDMA.
Instrumentation:
-
HPLC system with a UV detector and preferably a Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium formate (B1220265) (for MS compatibility)
-
This compound reference standard
-
DMAPA and LAPDMA impurity standards
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard and individual stock solutions for each impurity standard in a suitable solvent (e.g., methanol (B129727) or water/acetonitrile mixture). Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile and water with a constant concentration of an ion-pairing agent or acid modifier (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength set according to the absorbance maxima of the analytes (e.g., 210 nm).
-
MS Detection (if available): Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific m/z ratios of this compound and its impurities.
-
-
Analysis: Inject the standards and the sample solution. Identify and quantify the impurities by comparing their retention times and peak areas to those of the standards.
Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6]
Potentiometric Titration for Total Amine Oxide Content
This method determines the total amount of amine oxide present in the sample.
Instrumentation:
-
Autotitrator with a pH electrode or a surfactant-specific ion-selective electrode.
Reagents:
-
Standardized acidic titrant (e.g., hydrochloric acid in isopropanol).
-
Solvent: Isopropanol or a similar organic solvent.
Procedure:
-
Accurately weigh the this compound sample and dissolve it in the solvent.
-
Titrate the sample with the standardized acidic titrant.
-
The endpoint is determined by the inflection point of the titration curve.
-
The amine oxide content is calculated based on the volume of titrant consumed.
Comparison with a Common Alternative: Cocamidopropyl Betaine (CAPB)
Cocamidopropyl Betaine (CAPB) is another widely used amphoteric surfactant in research and various industries. Like this compound, its purity can impact experimental outcomes.
Table 2: Performance and Purity Comparison: this compound vs. CAPB
| Parameter | Lauramidopropylamine Oxide (this compound) | Cocamidopropyl Betaine (CAPB) |
| Typical Purity (Research Grade) | >95% | >95% |
| Common Impurities | DMAPA, LAPDMA, Free Lauric Acid | DMAPA, LAPDMA, Sodium Chloride |
| Analytical Methods for Purity | HPLC, Potentiometric Titration, FTIR | HPLC, LC-MS/MS for impurities |
| Reported Cytotoxicity | Generally considered mild, but data is limited. | Can exhibit cytotoxicity, with IC50 values varying depending on the cell line. High cytotoxicity has been observed in some cases.[7] |
| Impact on Protein Studies | Can be used to prevent protein aggregation. The effect of impurities is not well-documented. | Can be used in protein formulations. Impurities may affect protein stability. |
Key Differences in Impurity Profiles: The synthetic route for CAPB also involves DMAPA and an amidoamine intermediate similar to LAPDMA.[2] Therefore, both surfactants can contain these sensitizing impurities. However, the synthesis of CAPB also involves sodium monochloroacetate, which can lead to the presence of sodium chloride as a significant impurity in the final product.
Impact of Impurities on Research Applications
The presence of impurities in surfactants like this compound can have significant, and often overlooked, effects on research experiments:
-
Protein Studies: The presence of residual reactants or side-products can alter the ionic strength and pH of solutions, potentially affecting protein stability, folding, and aggregation.
-
Drug Formulation: In the context of drug development, impurities can impact the safety and efficacy of the final product. Regulatory agencies have strict guidelines on the identification and quantification of impurities in active pharmaceutical ingredients and excipients.
Visualizing the Workflow and Pathways
Purity Assessment Workflow
Caption: Experimental workflow for assessing the purity of this compound.
General Surfactant Interaction with a Cell Membrane
Caption: Simplified diagram of potential surfactant-cell membrane interaction.
Conclusion
For researchers using this compound, a thorough assessment of its purity is crucial. While this compound is generally considered a mild surfactant, the potential presence of impurities such as DMAPA and LAPDMA necessitates careful quality control. HPLC coupled with MS offers a powerful tool for the detailed characterization of the impurity profile. When selecting a surfactant for research applications, it is advisable to obtain a certificate of analysis from the supplier detailing the purity and the levels of known impurities. For sensitive applications, comparing the effects of different batches or even different suppliers of this compound, as well as comparing it to alternatives like CAPB, can help ensure the reliability and reproducibility of experimental data.
References
- 1. Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell HILIC-MS/MS [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of LAPAO: A Procedural Guide
Key Hazard Information for LAPAO
Understanding the hazards associated with this compound is the first step in ensuring its safe disposal. The following table summarizes the primary hazards as identified in safety data sheets.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Skin Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage | Causes serious eye damage. | H318 |
| Corrosive to Metals | May be corrosive to metals. | H290 |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | H400 |
| Chronic Aquatic Toxicity | Harmful to aquatic life with long lasting effects. | H412 |
This data is synthesized from available Safety Data Sheets.[3]
Step-by-Step Disposal Procedure for this compound Waste
This procedure is a general guideline based on the hazardous properties of this compound. Always consult your institution's specific hazardous waste management protocols and the manufacturer's Safety Data Sheet (SDS) before proceeding.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Chemical splash goggles are required to protect against serious eye damage.[4]
-
Hand Protection: Wear protective gloves, such as neoprene or BUNA-N, to prevent skin irritation.[4]
-
Protective Clothing: A laboratory coat is necessary to protect against skin contact.[5]
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[6] Incompatible chemicals can react dangerously.
-
Segregate this compound waste into a designated, properly labeled hazardous waste container.[6]
3. Container Selection and Labeling:
-
Use a sound, leak-tight container appropriate for liquid chemical waste.[6] High-density polyethylene (B3416737) (HDPE) containers are generally suitable for corrosive materials.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "Lauramidopropylamine Oxide (this compound)". The label should also indicate the associated hazards (e.g., "Corrosive," "Harmful," "Environmental Hazard").[5]
4. Waste Collection and Storage:
-
Collect all this compound-contaminated materials, including unused solutions, rinsates from cleaning contaminated glassware, and any absorbent materials used for spills, in the designated hazardous waste container.
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area.[6]
-
Ensure the storage area is away from incompatible materials.
5. Disposal Request and Pickup:
-
Once the waste container is full, or in accordance with your institution's waste disposal schedule, arrange for its collection by a licensed hazardous waste disposal contractor.[5][6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing a hazardous material pickup request form.[5]
6. Spill Management:
-
In the event of a spill, persons not wearing appropriate protective equipment should be excluded from the area.[4]
-
Stop the spill at the source if it is safe to do so.[4]
-
Contain the spill using an absorbent material and collect it into a suitable container for disposal as hazardous waste.[4]
-
Prevent runoff from entering drains, sewers, or streams.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the surrounding ecosystem.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Amine Oxide Surfactants
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the amine oxide surfactant Lauramidopropylamine Oxide (LAPAO), and the closely related and often interchangeably referenced Lauryldimethylamine N-oxide (LDAO). Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
Immediate Safety Concerns and Hazard Summary
This compound and LDAO are surfactants widely used in research for solubilizing proteins and as components in various formulations. While invaluable, they present several health and environmental hazards that demand careful management.
These compounds are known to cause serious eye damage and skin irritation.[1][2][3][4] They are also harmful if swallowed.[1][4] Furthermore, these chemicals are very toxic to aquatic life, with long-lasting effects, necessitating stringent disposal protocols to prevent environmental contamination.[1][3][4]
| Hazard Classification | Description | GHS Pictogram |
| Acute Oral Toxicity | Harmful if swallowed.[1][4] | GHS07 |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4] Some sources indicate it can cause severe skin burns.[2][5] | GHS07 / GHS05 |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2][3][4] | GHS05 |
| Aquatic Toxicity (Acute & Chronic) | Very toxic to aquatic life with long-lasting effects.[1][3][4][5] | GHS09 |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound/LDAO to prevent exposure.
1. Eye and Face Protection:
-
Primary: Chemical splash-resistant safety glasses or goggles with side protection are required at all times.[3]
-
Secondary: A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][3][5]
2. Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves.[2][3][6][7] Nitrile gloves are a common and appropriate choice.[8] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.
-
Lab Coat/Protective Clothing: A standard lab coat is sufficient for low-volume handling. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[2][3][5]
3. Respiratory Protection:
-
Under conditions of adequate general and local exhaust ventilation, respiratory protection is typically not required.[3]
-
If dusts are generated from a solid form of the chemical, or if aerosols are produced, a NIOSH-approved respirator (such as a dust mask type N95) is necessary.[2][5][6]
Operational and Disposal Plan: A Step-by-Step Guide
Handling and Storage:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[9] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][10] Ensure an eyewash station and safety shower are readily accessible.[3][10]
-
During Handling: Avoid all personal contact, including inhalation of dust or aerosols.[5] Do not eat, drink, or smoke in the work area.[3][7] Keep containers tightly closed when not in use.[3]
-
Storage: Store in a cool, dry, and well-ventilated place.[3][10] Keep containers tightly closed and store away from incompatible materials such as strong oxidizing agents and strong acids.[10]
Spill Management:
-
Minor Spills: For small spills, wear appropriate PPE, absorb the material with an inert substance (e.g., sand, universal binder), and collect it into a suitable, labeled container for disposal.[3][5][7]
-
Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for assistance.[9]
Disposal Plan:
-
Waste Collection: All this compound/LDAO waste, including contaminated consumables (e.g., pipette tips, gloves), must be collected in a designated, properly labeled hazardous waste container.[3][9] Do not mix this waste with other waste streams.[9]
-
Container Management: Keep waste containers closed except when adding waste.
-
Final Disposal: Dispose of the hazardous waste through your institution's EHS-approved chemical waste program.[3][9] Do not dispose of this compound/LDAO down the drain, as it is toxic to aquatic life.[7][10]
Experimental Workflow for Safe Handling of this compound/LDAO
Caption: Workflow for safe handling of this compound/LDAO.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. cube-biotech.com [cube-biotech.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. N,N-Dimethyldodecylamine N-oxide BioXtra, = 99.0 NT 1643-20-5 [sigmaaldrich.com]
- 7. chemos.de [chemos.de]
- 8. m.youtube.com [m.youtube.com]
- 9. web.uri.edu [web.uri.edu]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
